Flavagline FL3
Description
Structure
3D Structure
Properties
CAS No. |
1186012-80-5 |
|---|---|
Molecular Formula |
C25H23BrO5 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
(1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |
InChI |
InChI=1S/C25H23BrO5/c1-29-18-12-20(30-2)23-21(13-18)31-25(16-8-10-17(26)11-9-16)19(14-22(27)24(23,25)28)15-6-4-3-5-7-15/h3-13,19,22,27-28H,14H2,1-2H3/t19-,22+,24+,25-/m0/s1 |
InChI Key |
ACIXIVSDWSWVDW-MCWSDJLFSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H](C[C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FL3 |
Origin of Product |
United States |
Foundational & Exploratory
FL3 Flavagline: A Technical Guide to its Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL3, a synthetic flavagline, has emerged as a compound of significant interest in cancer research and cardioprotection. As a derivative of the natural product rocaglaol, FL3 exhibits potent and selective cytotoxicity against a range of cancer cell lines while demonstrating protective effects on healthy cells, such as cardiomyocytes. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of FL3, with a focus on its interaction with the prohibitin (PHB) protein and subsequent modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
FL3, with the IUPAC name (1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol, is a complex molecule characterized by a cyclopenta[b]benzofuran core.
| Property | Value |
| Molecular Formula | C₂₅H₂₃BrO₅ |
| Molecular Weight | 483.35 g/mol |
| SMILES | COc1cc(OC)c2c(c1)O--INVALID-LINK--(--INVALID-LINK--C[C@@H]2O)O |
| CAS Number | 1186012-80-5 |
Synthesis of FL3 Flavagline
Mechanism of Action: Targeting Prohibitin and Modulating Signaling Pathways
FL3 exerts its biological effects primarily through its direct interaction with prohibitins (PHB1 and PHB2), highly conserved scaffold proteins involved in various cellular processes, including cell proliferation, apoptosis, and mitochondrial function.
FL3-Prohibitin Interaction
FL3 binds to prohibitins, and this interaction is fundamental to its mechanism of action. This binding has been demonstrated through pull-down assays using FL3-conjugated Affi-Gel beads.
Modulation of STAT3 Signaling
In the context of cardioprotection, FL3's interaction with prohibitins leads to the modulation of the STAT3 signaling pathway.
-
FL3 induces the translocation of PHB1 to the mitochondria.
-
In the mitochondria, FL3 promotes the heterodimerization of PHB1 with STAT3.
-
This interaction leads to the phosphorylation of STAT3, a key step in its activation.
-
The activation of the mitochondrial STAT3/PHB1 complex is associated with the cardioprotective effects of FL3 against doxorubicin-induced toxicity.[2][3]
Modulation of Akt Signaling and Cell Cycle Arrest
In cancer cells, particularly in urothelial carcinoma, FL3's interaction with prohibitins disrupts the Akt signaling pathway, leading to cell cycle arrest.[1][4]
-
FL3 binding to PHB inhibits the interaction between Akt and PHB.
-
This disruption prevents Akt-mediated phosphorylation of PHB.
-
The inhibition of PHB phosphorylation leads to a decrease in its localization within the mitochondria.
-
Ultimately, this cascade results in cell cycle arrest at the G2/M phase, mediated by the upregulation of GADD45α.[1][4]
Quantitative Data
In Vitro Cytotoxicity of FL3
FL3 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 161.85 ± 9.44 | [5] |
| T24 | Urothelial Carcinoma | Potent Inhibition (Specific IC50 not provided) | [1] |
| 5637 | Urothelial Carcinoma | Potent Inhibition (Specific IC50 not provided) | [1] |
| BIU | Urothelial Carcinoma | Potent Inhibition (Specific IC50 not provided) | [1] |
| SW480 | Colorectal Carcinoma | <10 | [6] |
| HT29/HI1 | Colorectal Carcinoma | <10 | [6] |
Effect of FL3 on Cell Cycle Distribution
FL3 treatment leads to a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1]
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| T24 | Control | ~67 | ~26 | ~7 |
| T24 | FL3 | ~53 | ~23 | ~24 |
Experimental Protocols
FL3-Prohibitin Pull-Down Assay
This assay is used to confirm the physical interaction between FL3 and prohibitins.
Workflow:
Detailed Methodology:
-
Preparation of FL3-Affigel Beads:
-
Wash Affi-Gel 10 beads with isopropanol and then with cold water.
-
Incubate the beads with a solution of FL3 in a suitable solvent (e.g., DMSO) overnight at 4°C with gentle shaking.
-
Block any remaining active esters on the beads by incubating with ethanolamine.
-
Wash the beads extensively with PBS to remove any unbound FL3.
-
-
Cell Lysis:
-
Harvest cells and lyse them in a buffer containing a non-ionic detergent (e.g., NP-40), protease inhibitors, and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pull-Down:
-
Incubate the cleared cell lysate with the prepared FL3-Affigel beads (or control beads) for several hours to overnight at 4°C with rotation.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for PHB1 and PHB2, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Western Blot Analysis of STAT3 and Akt Phosphorylation
This method is used to quantify the changes in the phosphorylation status of STAT3 and Akt upon FL3 treatment.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with FL3 at the desired concentration and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and image the blot.
-
-
Quantification:
-
Measure the band intensities for the phosphorylated and total proteins using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.
-
Conclusion
FL3 is a promising synthetic flavagline with a well-defined chemical structure and potent biological activities. Its ability to selectively target cancer cells and protect healthy cells through the modulation of prohibitin-mediated signaling pathways makes it a valuable lead compound for drug development. The technical information and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of FL3 and related compounds.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Synthetic Flavagline FL3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activities of the synthetic flavagline, FL3. Flavaglines are a class of natural products that have demonstrated potent anticancer and cardioprotective properties.[1][2][3] FL3, a synthetic derivative of rocaglaol, has emerged as a promising therapeutic candidate due to its enhanced cytotoxicity against cancer cells while exhibiting a favorable safety profile in normal cells.[4][5] This document details the molecular mechanisms of FL3, focusing on its interactions with key cellular targets, summarizes quantitative data from relevant studies, provides detailed experimental protocols for assessing its activity, and visualizes the key signaling pathways it modulates.
Introduction
Flavaglines are a unique class of cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia genus.[6] These compounds have garnered significant interest in the scientific community for their potent and selective anticancer activities at nanomolar concentrations, often without significant toxicity to normal cells.[6][7] The synthetic flavagline, FL3, was developed to improve upon the therapeutic properties of its natural counterparts.[4] It has demonstrated superior cytotoxicity in several cancer cell lines compared to the parent compound, rocaglaol.[4] The primary mechanisms of action for flavaglines, including FL3, involve the targeting of two key cellular proteins: prohibitins (PHBs) and the eukaryotic initiation factor 4A (eIF4A).[8] Through these interactions, FL3 can induce cell cycle arrest, trigger apoptosis in cancer cells, and surprisingly, confer protection to cardiomyocytes against chemotherapy-induced toxicity.[1][2][3][9] This guide will explore these multifaceted biological activities in detail.
Molecular Mechanisms of Action
Targeting of Prohibitins (PHBs)
Prohibitins (PHB1 and PHB2) are highly conserved scaffold proteins that play crucial roles in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2][3] In cancer cells, the subcellular localization and function of PHBs can be altered compared to healthy cells.[10]
FL3 has been shown to directly bind to both PHB1 and PHB2.[1][2][3] This interaction is a key component of its mechanism of action in both cancer and normal cells.
In Cancer Cells:
In urothelial carcinoma cells, FL3's binding to PHB inhibits the interaction between Akt and PHB.[9] This disruption prevents the Akt-mediated phosphorylation of PHB, which in turn decreases the localization of PHB to the mitochondria.[9] The downstream consequence of this is the activation of the GADD45α pathway, leading to cell cycle arrest in the G2/M phase.[9]
In Cardiomyocytes:
In a cardioprotective context, FL3's interaction with PHBs has a different outcome. FL3 promotes the translocation of PHBs to the mitochondria in H9c2 cardiomyocytes.[1][2][3] This leads to the heterodimerization of PHB1 with STAT3, resulting in the phosphorylation and activation of STAT3.[1][2][3] The activation of this mitochondrial STAT3/PHB1 complex is a key mechanism by which FL3 protects cardiomyocytes from doxorubicin-induced toxicity.[1][2][3][11] This protective effect can be suppressed by the JAK2 inhibitor, WP1066.[1][2][3]
Inhibition of Eukaryotic Initiation Factor 4A (eIF4A)
Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that is a critical component of the eIF4F translation initiation complex.[12] It functions to unwind the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and translation initiation.[4] Many oncoproteins are encoded by mRNAs with highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.
FL3, like other flavaglines, is a potent inhibitor of eIF4A.[4] It acts by clamping eIF4A onto mRNA, creating a stable eIF4A-RNA complex.[3][4] This action prevents the recycling of eIF4A for subsequent rounds of translation initiation, effectively stalling the process for a subset of mRNAs.[4] This leads to a reduction in the synthesis of proteins crucial for cancer cell proliferation and survival.[4]
Quantitative Data Summary
Table 1: Cytotoxicity of FL3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Cancer Cell Lines | Not Specified | ≈ 1 | [4] |
Table 2: Effect of FL3 on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| HepG2 | Rocaglamide (a flavagline) + TRAIL | Increased Apoptosis | ~55% apoptosis | [12] |
| Huh-7 | Rocaglamide (a flavagline) + TRAIL | Increased Apoptosis | ~57% apoptosis | [12] |
| H9c2 | Doxorubicin (1 µM, 14h) | Apoptosis | 22.7 ± 0.8% | [11] |
| H9c2 | Doxorubicin + FL3 (100 nM) | Reduced Apoptosis | Significant reduction | [11] |
| Urothelial Carcinoma Cells | PHB knockdown | G2 Phase Arrest | Increase from 8.45% to 24.53% | [9] |
Table 3: In Vivo Cardioprotective Effects of FL3
| Animal Model | Treatment | Effect | Quantitative Data | Reference |
| Mice | Doxorubicin | Body Weight Loss | Not specified | [11] |
| Mice | Doxorubicin + FL3 | Reduced Body Weight Loss | Only 13% loss | [11] |
| Mice | Doxorubicin | Reduced Heart Weight | Marked reduction | [11] |
| Mice | Doxorubicin + FL3 | Alleviated Heart Weight Reduction | Significant alleviation | [11] |
| Mice | Doxorubicin | Increased Cell Death (TUNEL) | Not specified | [11] |
| Mice | Doxorubicin + FL3 | Decreased Cell Death (TUNEL) | Significant decrease | [11] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The flavagline FL3 interferes with the association of Annexin A2 with the eIF4F initiation complex and transiently stimulates the translation of annexin A2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eIF4A controls translation of estrogen receptor alpha and is a therapeutic target in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
FL3 Flavagline: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL3, a synthetic analogue of the natural product rocaglamide, has emerged as a promising small molecule with potent anti-cancer and cardioprotective properties. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted mechanism of action of FL3. It is designed to serve as a comprehensive resource for researchers and drug development professionals, detailing its molecular interactions and cellular effects. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows.
Discovery and Origin
FL3 is a synthetic derivative of flavaglines, a class of natural products first isolated from plants of the genus Aglaia (Meliaceae family)[1]. The parent compound, rocaglamide, was initially identified in 1982 and was noted for its antileukemic properties[1]. Flavaglines are characterized by a unique cyclopenta[b]benzofuran skeleton[1]. While natural flavaglines have shown promising biological activities, synthetic analogues like FL3 have been developed to optimize their therapeutic potential and explore structure-activity relationships[2][3]. FL3 was synthesized to enhance cytotoxicity against cancer cells while maintaining low toxicity in healthy cells[2][4].
Quantitative Data Summary
The biological activity of FL3 has been quantified in various studies, demonstrating its potency against cancer cells and its protective effects on cardiomyocytes. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity of FL3 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| T24 | Urothelial Carcinoma | CCK-8 | ~50 | [4][5] |
| BIU-87 | Urothelial Carcinoma | CCK-8 | ~100 | [4] |
| HeLa | Cervical Cancer | Not Specified | Potent Activity | [6] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Potent Activity | [3] |
Table 2: In Vivo Efficacy of FL3 in a Urothelial Carcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) | Reference |
| Control (Vehicle) | Not Specified | ~1800 | ~1.5 | [2] |
| FL3 | 20 mg/kg, intraperitoneal | ~600 | ~0.5 | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of FL3.
Cell Viability Assessment using CCK-8 Assay
Objective: To determine the cytotoxic effect of FL3 on cancer cells.
Materials:
-
Cancer cell lines (e.g., T24, BIU-87)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
FL3 stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of FL3 in complete medium from the stock solution.
-
Replace the medium in each well with 100 µL of medium containing various concentrations of FL3. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank control absorbance.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cancer cells after FL3 treatment.
Materials:
-
Cancer cell lines (e.g., T24, BIU-87)
-
Complete cell culture medium
-
6-well plates
-
FL3 stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells into 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of FL3 for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Prohibitin (PHB) Binding Assay (Pull-down)
Objective: To confirm the direct binding of FL3 to its molecular target, prohibitin.
Materials:
-
FL3-conjugated Affi-Gel beads (or similar affinity matrix)
-
Control (unconjugated) beads
-
Cancer cell lysate (e.g., from T24 cells)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody against PHB
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Prepare total protein extracts from cancer cells by lysing them in lysis buffer.
-
Incubate the cell lysate with FL3-conjugated beads and control beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by boiling the beads in elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PHB, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of FL3 on the phosphorylation of STAT3, a key signaling molecule in its cardioprotective pathway.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2)
-
FL3 stock solution
-
Doxorubicin (as a stressor)
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Culture H9c2 cells and treat them with FL3, doxorubicin, or a combination of both for the desired time.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by FL3 and a typical experimental workflow for its characterization.
Caption: FL3's mechanism in urothelial carcinoma cells.
Caption: FL3's cardioprotective signaling pathway.
Caption: A typical experimental workflow for characterizing FL3.
Conclusion
FL3 is a synthetic flavagline with significant potential as an anti-cancer and cardioprotective agent. Its well-defined mechanism of action, centered on the inhibition of prohibitin, leads to the modulation of critical cellular signaling pathways involved in cell proliferation and survival. The data and protocols presented in this technical guide provide a solid foundation for further research and development of FL3 as a therapeutic candidate. Future studies should continue to explore its efficacy in a broader range of cancer types and further elucidate the nuances of its cardioprotective effects.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Prohibitin (PHB) as a Target of the Synthetic Flavagline FL3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prohibitin (PHB) is a highly conserved scaffold protein with pleiotropic functions in cellular proliferation, apoptosis, and mitochondrial integrity. Its dysregulation is implicated in various pathologies, including cancer and cardiac diseases. This technical guide provides an in-depth overview of Prohibitin as a molecular target of FL3, a synthetic flavagline. FL3 has demonstrated significant biological activity, including cardioprotective and anticancer effects, by directly binding to PHB and modulating its function. This document summarizes the current understanding of the FL3-PHB interaction, details key experimental methodologies for its investigation, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Prohibitin (PHB)
Prohibitin is a ubiquitously expressed protein that primarily exists as a heterodimer of two subunits, PHB1 (32 kDa) and PHB2 (37 kDa). These subunits assemble into a ring-like supercomplex in the inner mitochondrial membrane, where they act as chaperones, stabilizing mitochondrial proteins and regulating mitochondrial morphology.[1] Beyond the mitochondria, PHB is also found in the nucleus and at the plasma membrane, where it participates in transcriptional regulation and cell signaling.[1]
The diverse roles of PHB make it a compelling target for therapeutic intervention. Its involvement in critical signaling pathways, such as Raf-MEK-ERK and STAT3, positions it as a key regulator of cell fate decisions.[2]
FL3: A Synthetic Flavagline Targeting PHB
FL3 is a synthetic compound belonging to the flavagline family, which are natural products known for their potent anticancer and cytoprotective properties. FL3 has been identified as a direct ligand of PHB1 and PHB2.[3] The interaction of FL3 with PHB modulates its subcellular localization and its engagement with downstream signaling partners, leading to significant physiological effects.
Binding of FL3 to Prohibitin
The direct interaction between FL3 and PHB has been confirmed through affinity chromatography-based pull-down assays.[3] In these experiments, an FL3-conjugated resin (Affi-Gel-FL3) was used to capture PHB1 and PHB2 from cell lysates, demonstrating a physical association.[3]
Quantitative Binding Data:
Currently, specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) of FL3 to Prohibitin from biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not publicly available. The interaction has been qualitatively and semi-quantitatively assessed.
| Parameter | Value | Method | Reference |
| Binding Confirmation | Yes | Affinity Pull-down (Affi-Gel-FL3) | [3] |
| Dissociation Constant (Kd) | Not Available | - | - |
Key Signaling Pathways Modulated by FL3-PHB Interaction
FL3, by targeting PHB, influences critical signaling cascades that govern cell survival, proliferation, and apoptosis.
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth and survival. In cardiomyocytes, FL3 promotes the translocation of PHB1 to the mitochondria, where it interacts with and promotes the phosphorylation of STAT3 at tyrosine 705.[3] This mitochondrial STAT3 activation is associated with a cardioprotective effect against doxorubicin-induced toxicity.[3]
The Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation and survival. Flavaglines have been shown to inhibit the Raf-MEK-ERK pathway.[2] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, contributing to the anticancer effects of these compounds. While direct quantitative data on FL3's effect on this pathway is limited, the known activity of related flavaglines suggests a similar mechanism.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between FL3 and PHB.
Affinity Pull-Down Assay to Confirm FL3-PHB Binding
This protocol is adapted from the methodology used to demonstrate the direct binding of FL3 to PHB.[3]
Objective: To qualitatively assess the binding of FL3 to endogenous PHB1 and PHB2 from cell lysates.
Materials:
-
H9c2 cardiomyocytes
-
Affi-Gel 10 Gel (Bio-Rad)
-
FL3 compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 120 mM NaCl, 1% NP-40, 5 mM DTT, 200 µM Na3VO4, 25 mM NaF, Protease Inhibitor Cocktail
-
Wash Buffer: Lysis buffer with reduced NP-40 (0.1%)
-
Elution Buffer: 0.1 M Glycine pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
-
Primary antibodies: anti-PHB1, anti-PHB2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Preparation of FL3-Affi-Gel: Covalently couple FL3 to Affi-Gel 10 resin according to the manufacturer's instructions. A control resin without FL3 should also be prepared.
-
Cell Lysis:
-
Culture H9c2 cells to ~90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the FL3-Affi-Gel resin (and control resin) overnight at 4°C with gentle rotation.
-
Wash the resin three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the resin using Elution Buffer.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PHB1 and PHB2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
siRNA-Mediated Knockdown of Prohibitin
This protocol is based on studies performed in H9c2 cardiomyocytes.[3]
Objective: To specifically reduce the expression of PHB1 and PHB2 to investigate the PHB-dependency of FL3's effects.
Materials:
-
H9c2 cardiomyocytes
-
siRNA targeting rat PHB1
-
siRNA targeting rat PHB2
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
siRNA Information (Example): While the exact sequences used in the primary literature are not always provided, commercially available and validated siRNAs for rat Phb1 and Phb2 should be used. An example of siRNA information that would be required is:
-
Target Gene: Rat Phb1 (Prohibitin)
-
Accession No.: NM_022340
-
Target Sequence: (Example) 5'-CCUGGACAUUGUAGAACUUTT-3'
Procedure:
-
Cell Seeding: Seed H9c2 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the required amount of siRNA (e.g., 50 nM final concentration for si-PHB1) in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine and incubate for 5-10 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells in fresh, serum-free medium.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with complete growth medium.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Verification of Knockdown: Harvest the cells and assess the knockdown efficiency by Western blotting for PHB1 and PHB2 protein levels and/or qRT-PCR for mRNA levels.
Confocal Microscopy for PHB1 Subcellular Localization
This protocol details the visualization of PHB1 translocation to the mitochondria upon FL3 treatment.[3]
Objective: To visualize the effect of FL3 on the subcellular localization of PHB1 in relation to mitochondria.
Materials:
-
H9c2 cardiomyocytes cultured on glass coverslips
-
FL3 compound
-
MitoTracker Red CMXRos (e.g., Cell Signaling Technology #9082)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (for permeabilization)
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-PHB1 (e.g., a monoclonal antibody suitable for immunofluorescence)
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat H9c2 cells with FL3 (e.g., 100 nM) for the desired time course. Include a vehicle-treated control.
-
Mitochondrial Staining:
-
During the last 30 minutes of FL3 treatment, add MitoTracker Red CMXRos (e.g., 100 nM) to the culture medium.[2]
-
Incubate at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-PHB1 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Capture images using appropriate laser lines for DAPI (blue), Alexa Fluor 488 (green for PHB1), and MitoTracker Red (red for mitochondria).
-
Analyze the co-localization of PHB1 and mitochondria.
-
Western Blotting for Phospho-STAT3
This protocol is for detecting changes in STAT3 phosphorylation upon FL3 treatment.[3]
Objective: To quantify the levels of phosphorylated STAT3 (Tyr705) in response to FL3.
Materials:
-
H9c2 cardiomyocytes
-
FL3 compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies:
-
anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9145)
-
anti-total STAT3 (e.g., Cell Signaling Technology #9139)
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat H9c2 cells with FL3 for the desired time points.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescence substrate.
-
Image the blot using a digital imager.
-
Strip the membrane and re-probe for total STAT3 and a loading control for normalization.
-
Quantify the band intensities to determine the relative change in phospho-STAT3 levels.
-
Summary and Future Directions
FL3 represents a promising small molecule that targets Prohibitin, leading to the modulation of key signaling pathways involved in cell survival and proliferation. The cardioprotective effects of FL3, mediated through the PHB-STAT3 axis, highlight the therapeutic potential of targeting PHB in cardiovascular diseases. Furthermore, the established role of flavaglines in inhibiting the Raf-MEK-ERK pathway suggests that FL3 may also have significant anticancer applications.
Future research should focus on obtaining quantitative binding data for the FL3-PHB interaction to better understand the structure-activity relationship. Elucidating the precise molecular mechanisms by which the FL3-PHB complex modulates downstream signaling events will be crucial for the rational design of next-generation PHB-targeting therapeutics. Moreover, in vivo studies are warranted to further validate the therapeutic efficacy of FL3 in relevant disease models.
References
FL3 Flavagline-Induced Apoptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms underlying the induction of apoptosis by FL3, a synthetic flavagline derivative. Flavaglines are a class of natural compounds with potent anti-cancer properties, and FL3 has demonstrated significant cytotoxicity against various cancer cell lines at nanomolar concentrations, often with minimal effects on normal cells.[1][2][3] The primary mechanism of action involves the induction of the intrinsic, mitochondria-dependent apoptotic pathway, although the specific signaling cascades can exhibit cell-type specificity.
Core Molecular Targets of FL3
FL3 exerts its biological effects by interacting with at least two primary molecular targets, which initiate downstream signaling cascades leading to apoptosis or cell cycle arrest.
-
Prohibitins (PHB1/PHB2): FL3 directly binds to the scaffold proteins Prohibitin 1 and 2.[2][4] PHBs are involved in numerous cellular processes, including the regulation of cell proliferation, mitochondrial function, and apoptosis.[2] By binding to PHB, FL3 can modulate the activity of key signaling proteins, such as inhibiting the Akt/PHB interaction, which is crucial for cell survival.[2]
-
Eukaryotic Initiation Factor 4A (eIF4A): FL3 targets the RNA helicase eIF4A, a component of the eIF4F translation initiation complex.[5][6] It functions by clamping eIF4A onto specific RNA sequences, thereby stalling the translation of a subset of mRNAs, including those that code for key survival proteins.[5][6] This inhibition of protein synthesis contributes to the cellular stress that triggers apoptosis.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The predominant mechanism for FL3-induced cell death in susceptible cancer cells is the activation of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is tightly regulated by the Bcl-2 family of proteins.[1][7]
Signaling Cascade:
-
Inhibition of Survival Signals: FL3's interaction with its targets (e.g., PHB) leads to the suppression of pro-survival signaling pathways like PI3K/Akt/mTOR.[1][8] The inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins.
-
Regulation of Bcl-2 Family Proteins: FL3 treatment causes a shift in the balance between pro- and anti-apoptotic members of the Bcl-2 family.[9] Specifically, it leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic BH3-only proteins like Bim.[1][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 proteins leads to the activation of Bax and Bak, which oligomerize in the outer mitochondrial membrane, forming pores.
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The formation of these pores results in the dissipation of the mitochondrial membrane potential.[1][7]
-
Release of Cytochrome c: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[10][11]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the assembly of the apoptosome. This complex recruits and activates the initiator caspase, Caspase-9.[1][11]
-
Execution Phase: Activated Caspase-9 cleaves and activates the executioner caspases, primarily Caspase-3.[1][7] Activated Caspase-3 then cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1][7]
In some cell lines, such as HL60 and HeLa, FL3 has also been shown to induce the translocation of Apoptosis Inducing Factor (AIF) and the activation of Caspase-12, suggesting a role for the ER stress pathway in parallel with the mitochondrial pathway.[3][12]
Cell-Type Specificity and Differential Effects
The cellular outcome following FL3 treatment is not uniform across all cell types.
-
Cancer vs. Normal Cells: FL3 displays a notable selectivity for cancer cells. In normal human skin fibroblasts, FL3 does not trigger apoptosis. Instead, it induces an activation of the pro-apoptotic protein Bad (via phosphorylation), a mechanism known to promote cell survival. Gene knockdown of Bad in these normal cells sensitizes them to FL3-induced apoptosis, highlighting this pathway as a key mechanism of resistance in non-malignant cells.[10]
-
Apoptosis vs. Cell Cycle Arrest: In certain cancer types, such as urothelial carcinoma of the bladder (UCB), FL3 does not significantly induce apoptosis.[2] Instead, it causes a potent cell cycle arrest in the G2/M phase. This effect is mediated by the inhibition of the Akt/PHB interaction, which leads to the upregulation of GADD45α (Growth Arrest and DNA Damage-inducible alpha), a key regulator of the G2/M checkpoint.[2]
Quantitative Data Summary
The following tables summarize quantitative data reported in studies on FL3 and related flavagline analogs.
Table 1: Effects of Flavagline Analog (MQ-16) on Apoptosis-Related Proteins in K562 Cells
| Protein | Effect of Treatment | Pathway Involvement |
|---|---|---|
| Bcl-2 | Significantly Downregulated | Anti-Apoptotic |
| Bcl-xL | Significantly Downregulated | Anti-Apoptotic |
| Bim | Upregulated | Pro-Apoptotic |
| Cleaved Caspase-9 | Upregulated | Initiator Caspase |
| Cleaved Caspase-3 | Upregulated | Executioner Caspase |
| Cleaved PARP | Upregulated | Apoptosis Substrate |
Data synthesized from Western blot analyses in K562 leukemia cells treated with a flavagline analog.[1][7]
Table 2: Effects of Flavagline Analog (MQ-16) on Cell Cycle Distribution in K562 Cells (72h Treatment)
| Concentration | % of Cells in G2/M Phase |
|---|---|
| 0 nM (Control) | 14.45% |
| 50 nM | 27.27% |
| 100 nM | 54.17% |
| 200 nM | 58.04% |
Data demonstrates a dose-dependent G2/M phase arrest.[1]
Table 3: Cytotoxicity of FL3
| Cell Line | Effect | Reported IC50 |
|---|---|---|
| Various Cancer Cells | Inhibition of proliferation and viability | ≈ 1 nM |
| Normal Bladder Uroepithelial Cells | Less cytotoxicity compared to Paclitaxel | Not specified |
Data highlights the potent and selective nature of FL3.[2][12]
Key Experimental Protocols
The investigation of the FL3-induced apoptosis pathway relies on a set of standard molecular and cell biology techniques.
A. Cell Culture and Treatment
-
Cell Lines: Cancer cell lines (e.g., K562, T24, HL60, HeLa) and normal cell lines (e.g., SV-HUC-1, skin fibroblasts) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: FL3, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO alone) is run in parallel.
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while Propidium Iodide (PI) intercalates with the DNA of membrane-compromised late apoptotic/necrotic cells.
-
Protocol:
-
Harvest cells (approx. 1 x 10⁵) after treatment with FL3.
-
Wash the cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-fluorochrome conjugate (e.g., FITC, PE) and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately using a flow cytometer.[2]
-
C. Western Blot Analysis
-
Principle: Used to detect and quantify the expression levels of specific proteins involved in the apoptosis pathway.
-
Protocol:
-
Lyse FL3-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, PARP, Akt, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
D. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: Assesses mitochondrial integrity using a lipophilic cationic dye like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Treat cells with FL3 for the desired time.
-
Incubate the cells with JC-1 staining solution at 37°C.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence shift from red to green using a flow cytometer or fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[1]
-
References
- 1. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The this compound interferes with the association of Annexin A2 with the eIF4F initiation complex and transiently stimulates the translation of annexin A2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic this compound spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
FL3 Flavagline: A Technical Guide to its Induction of G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL3, a synthetic flavagline, has emerged as a potent inhibitor of cancer cell proliferation. This technical guide delves into the molecular mechanisms underpinning its cytostatic effects, with a primary focus on the induction of cell cycle arrest. In urothelial carcinoma cells, FL3 instigates a G2/M phase arrest through a well-defined signaling cascade. The core of this mechanism involves the direct binding of FL3 to Prohibitin 1 (PHB), disrupting its interaction with the serine/threonine kinase Akt. This disruption leads to the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45α), a key regulator of cell cycle progression. The subsequent decrease in the expression of critical G2/M transition proteins, cdc2 (CDK1) and cyclin B1, ultimately enforces the cell cycle blockade. This guide provides a comprehensive overview of the signaling pathway, quantitative data on the effects of FL3, and detailed experimental protocols for the key assays used to elucidate this mechanism.
Introduction
Flavaglines are a class of natural products known for their diverse biological activities, including potent anticancer properties. FL3 is a synthetic analog designed to enhance these therapeutic effects. A significant body of research has demonstrated that FL3 can inhibit the growth of various cancer cell lines. A key mechanism contributing to this anti-proliferative activity is the induction of cell cycle arrest, a critical process that prevents damaged or abnormal cells from dividing. This document serves as a technical resource, providing an in-depth examination of the molecular events initiated by FL3 that lead to cell cycle arrest, specifically in the G2/M phase.
The FL3-Induced G2/M Arrest Signaling Pathway
The primary mechanism of FL3-induced cell cycle arrest in urothelial carcinoma cells is initiated by its interaction with Prohibitin 1 (PHB). PHB is a highly conserved intracellular protein with roles in various cellular processes, including cell proliferation, apoptosis, and mitochondrial function.
The key steps in the signaling pathway are as follows:
-
FL3 Binds to Prohibitin 1 (PHB): FL3 directly interacts with PHB. This binding is a critical initiating event in the signaling cascade.
-
Inhibition of the Akt-PHB Interaction: The binding of FL3 to PHB disrupts the interaction between PHB and the protein kinase Akt. This interference also inhibits the Akt-mediated phosphorylation of PHB.
-
Upregulation of GADD45α: The disruption of the Akt/PHB signaling axis leads to a significant increase in the mRNA expression of the Growth Arrest and DNA Damage-inducible alpha (GADD45α) gene.
-
G2/M Phase Arrest: GADD45α is a known tumor suppressor and a key regulator of the G2/M checkpoint. Its upregulation is the pivotal event that leads to cell cycle arrest in the G2/M phase.
-
Downregulation of G2/M Transition Proteins: The GADD45α-mediated G2/M arrest is characterized by a dramatic decrease in the protein expression of cdc2 (also known as CDK1) and its regulatory partner, cyclin B1. The cdc2/cyclin B1 complex is essential for the transition of cells from the G2 to the M phase of the cell cycle.
This signaling cascade provides a clear and linear pathway from the initial drug-target interaction to the ultimate cytostatic effect of cell cycle arrest.
Signaling Pathway Diagram
Quantitative Data on FL3-Induced Effects
The following tables summarize the quantitative effects of FL3 on urothelial carcinoma cell lines, specifically the T24 cell line.
Cell Viability of T24 Cells after FL3 Treatment
This table presents the percentage of viable T24 cells after 24 hours of treatment with varying concentrations of FL3, as determined by the CCK-8 assay.
| FL3 Concentration (μM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | ~85 |
| 0.5 | ~60 |
| 1 | ~40 |
| 5 | ~20 |
| 10 | ~10 |
Cell Cycle Distribution of T24 Cells after FL3 Treatment
This table shows the percentage of T24 cells in each phase of the cell cycle after 24 hours of treatment with FL3. The data demonstrates a dose-dependent accumulation of cells in the G2/M phase.[1]
| FL3 Concentration (μM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 67.19 | 25.98 | 6.83 |
| 0.5 | 59.70 | 23.15 | 17.15 |
| 1 | 44.03 | 29.60 | 26.37 |
Effect of FL3 on G2/M Regulatory Protein Expression
Western blot analysis has shown that treatment of T24 cells with FL3 leads to a significant, dose-dependent decrease in the protein levels of cdc2 and cyclin B1.[1] While specific quantitative densitometry values are not provided in the primary literature, the qualitative data strongly supports the proposed mechanism of G2/M arrest.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of FL3 on cell cycle arrest.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of FL3 on the viability of T24 urothelial carcinoma cells.
Materials:
-
T24 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
FL3 flavagline (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T24 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
FL3 Treatment: Prepare serial dilutions of FL3 in complete medium from a stock solution. Remove the medium from the wells and add 100 µL of the FL3 dilutions (or control medium with DMSO for the vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated or vehicle-treated cells).
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of T24 cells treated with FL3 using propidium iodide (PI) staining.
Materials:
-
T24 cells
-
6-well cell culture plates
-
FL3 flavagline
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed T24 cells in 6-well plates and treat with the desired concentrations of FL3 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for G2/M Regulatory Proteins
This protocol is for the detection of cdc2 and cyclin B1 protein levels in FL3-treated T24 cells.
Materials:
-
T24 cells
-
FL3 flavagline
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cdc2, anti-cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with FL3, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., rabbit anti-cdc2, mouse anti-cyclin B1, and mouse anti-β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for investigating the effects of FL3 on cell cycle arrest.
Conclusion
FL3 flavagline is a promising anticancer agent that effectively induces G2/M cell cycle arrest in urothelial carcinoma cells. The mechanism of action is well-defined, involving the inhibition of the Akt/PHB interaction and the subsequent upregulation of GADD45α, leading to the downregulation of cdc2 and cyclin B1. The data presented in this guide provides a quantitative basis for understanding the potency and effects of FL3. The detailed experimental protocols offer a practical resource for researchers investigating FL3 and similar compounds. This in-depth understanding of the molecular mechanisms of FL3 is crucial for its further development as a potential therapeutic agent.
References
FL3 Flavagline's Attenuation of Akt Signaling: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms by which the synthetic flavagline, FL3, exerts its effects on the Akt signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current findings on FL3's interaction with Akt and its downstream effectors, offering a foundation for future research and therapeutic development.
Core Mechanism: Disruption of the Akt-Prohibitin Interaction
The primary mechanism of action for FL3 in modulating Akt signaling is the inhibition of the interaction between the serine/threonine kinase Akt and Prohibitin 1 (PHB1).[1][2][3][4][5] This disassociation prevents the Akt-mediated phosphorylation of PHB1, a crucial event for its mitochondrial localization and function.[1][2][3][4][5] The consequent reduction in mitochondrial PHB1 levels disrupts cellular homeostasis, leading to cell cycle arrest.[1][2][3][4][5]
In urothelial carcinoma of the bladder (UCB) cells, this cascade of events culminates in a G2/M phase cell cycle arrest.[1] This cellular response is mediated by the upregulation of the growth arrest and DNA damage-inducible alpha (GADD45α) gene.[1][2][3][4][5]
Quantitative Analysis of FL3's Effects
The following tables summarize the quantitative data available on the biological effects of FL3.
| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| UCB T24 | CCK-8 | Cell Viability | Potent Inhibition (Concentration not specified) | [2] |
| Various Cancer Cell Lines | Proliferation | Viability | ~1 nM | [6] |
| HL-60 (Leukemia) | Apoptosis | Apoptosis Induction | Induces apoptosis | [6] |
| HeLa (Cervical Cancer) | Apoptosis | Apoptosis Induction | Induces apoptosis | [6] |
Further quantitative data on the direct inhibition of Akt phosphorylation (e.g., IC50 values) and the precise fold-change in GADD45α expression are not yet available in the public domain and represent a key area for future investigation.
The FL3-Induced Signaling Cascade
The following diagram illustrates the proposed signaling pathway affected by FL3.
Broader Implications for the PI3K/Akt/mTOR Pathway
While the primary focus of existing research has been on the Akt/PHB axis in UCB, evidence suggests a broader impact of flavaglines on the PI3K/Akt/mTOR pathway. A related flavagline, MQ-16, has been shown to reduce the phosphorylation of PI3K, Akt, and mTOR in chronic myelogenous leukemia (CML) K562 cells.[7] This indicates that flavaglines may have a more comprehensive inhibitory effect on this critical cell survival and proliferation pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols employed in the study of FL3's effect on Akt signaling.
Co-Immunoprecipitation of Akt and Prohibitin
This protocol is designed to assess the interaction between Akt and PHB in the presence of FL3.
1. Cell Lysis:
-
Treat UCB T24 cells with 0.5 μM FL3 or DMSO (control) for the desired time.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Incubate cell lysates with a primary antibody against either PHB or phospho-Akt (Ser473).
-
Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PHB, Akt, and phospho-Akt to detect the co-precipitated proteins.
Quantitative Real-Time PCR (qRT-PCR) for GADD45α
This protocol quantifies the change in GADD45α mRNA expression following FL3 treatment.
1. RNA Extraction and cDNA Synthesis:
-
Treat cells with FL3 or DMSO.
-
Extract total RNA using a suitable kit and assess its quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA, GADD45α-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for GADD45α and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of GADD45α using the ΔΔCt method.
The following diagram outlines the workflow for assessing FL3's impact on the Akt/PHB interaction and GADD45α expression.
Dual Targeting of Prohibitins and eIF4A
Flavaglines, including FL3, are known to have a dual mechanism of action, targeting both prohibitins and the eukaryotic initiation factor 4A (eIF4A), an RNA helicase involved in translation initiation.[6] The interplay between the inhibition of eIF4A and the effects on the Akt signaling pathway is an area of active investigation. It is plausible that the inhibition of eIF4A-dependent translation of key survival proteins could synergize with the disruption of the Akt/PHB signaling axis to induce anti-cancer effects.
Future Directions
While significant progress has been made in elucidating the effects of FL3 on Akt signaling, several key questions remain:
-
Quantitative Potency: Determining the specific IC50 of FL3 for the inhibition of Akt phosphorylation is essential for a more precise understanding of its potency.
-
Downstream Effectors: Investigating the impact of FL3 on other critical Akt substrates, such as GSK3β and FOXO transcription factors, will provide a more complete picture of its mechanism of action.
-
Crosstalk with eIF4A Inhibition: Elucidating the potential synergy or interplay between the inhibition of prohibitins and eIF4A in the context of Akt signaling is a critical next step.
-
Universality of Mechanism: Further studies are needed to determine if the Akt/PHB/GADD45α axis is a conserved mechanism of FL3 action across different cancer types.
This technical guide provides a comprehensive overview of the current understanding of FL3's effect on Akt signaling. The presented data and protocols offer a valuable resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Cardioprotective Mechanisms of FL3 Flavagline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL3, a synthetic flavagline, has emerged as a promising cardioprotective agent with demonstrated efficacy in preclinical models of doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury. This technical guide synthesizes the current understanding of FL3's mechanisms of action, focusing on its molecular targets and the modulation of key signaling pathways. Through the lens of published experimental data, we explore how FL3 preserves cardiomyocyte viability and function by targeting mitochondrial integrity and pro-survival signaling cascades. This document provides a detailed overview of the experimental protocols employed in these seminal studies and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to offer a clear and comprehensive understanding of the cardioprotective effects of FL3.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide, and the cardiotoxic side effects of essential medicines, such as the anticancer drug doxorubicin, present significant clinical challenges.[1][2] Flavaglines, a class of natural products, have garnered attention for their dual-action potential as both anticancer and cardioprotective compounds.[1][2][3] FL3, a synthetic analog, has been specifically investigated for its ability to shield cardiomyocytes from cytotoxic insults and ischemic stress.[1][2][4] This whitepaper consolidates the key findings on the cardioprotective effects of FL3, providing an in-depth resource for researchers and professionals in cardiovascular drug development.
Cardioprotection Against Doxorubicin-Induced Cardiotoxicity
FL3 has been shown to effectively mitigate the cardiotoxic effects of doxorubicin, a widely used anthracycline chemotherapy agent.[1][2] The primary mechanism of this protection involves the activation of a pro-survival signaling pathway centered around prohibitins (PHBs) and Signal Transducer and Activator of Transcription 3 (STAT3).
Mechanism of Action: The PHB-STAT3 Axis
FL3 exerts its protective effects by directly binding to the scaffold proteins PHB1 and PHB2.[1][2][3] This interaction initiates a cascade of events that culminates in the protection of cardiomyocytes from doxorubicin-induced apoptosis:
-
Binding to Prohibitins: FL3 binds to both PHB1 and PHB2 in cardiomyocytes.[1][2]
-
Mitochondrial Translocation: Upon binding FL3, PHB1 translocates from the nucleus to the mitochondria.[1][2]
-
Heterodimerization and STAT3 Phosphorylation: In the mitochondria, FL3 promotes the heterodimerization of PHB1 with STAT3, leading to the phosphorylation of STAT3.[1][2]
-
Inhibition of Apoptosis: The activated mitochondrial STAT3/PHB1 complex is crucial for preventing mitochondria-mediated apoptosis.[1][2][5] This complex is thought to inhibit the opening of the mitochondrial permeability transition pore (mPTP).[1][2]
The pivotal role of the JAK2/STAT3 pathway is confirmed by experiments showing that the JAK2 inhibitor, WP1066, blocks both the phosphorylation of STAT3 and the cardioprotective effect of FL3.[1][2][3] Furthermore, the specific involvement of prohibitins is demonstrated by the diminished cardioprotective effect of FL3 following siRNA-mediated knockdown of PHB1 or PHB2.[1][2]
Signaling Pathway
Quantitative Data
| Parameter | Condition | Result | Reference |
| Mouse Survival Rate | Doxorubicin (15 mg/kg i.p.) | 31% | [6] |
| Doxorubicin + FL3 (12.5 mg/kg i.p. x 5) | 56% | [6] | |
| In Vivo Myocardial Apoptosis | Doxorubicin | Increased TUNEL positive cells | [6] |
| Doxorubicin + FL3 | Significant decrease in cell death | [6] | |
| In Vivo Myocardium Fibrosis | Doxorubicin | Increased fibrotic area | [6] |
| Doxorubicin + FL3 | Reduced fibrotic area | [6] | |
| Gene Expression (Calcium Handling) | Doxorubicin | Decreased SERCA2a, phospholamban, ryanodine receptor | [6] |
| Doxorubicin + FL3 | Prevented decrease in expression | [6] | |
| H9c2 Cardiomyocyte Apoptosis | Doxorubicin (1 µM) + si-NT | ~40% | [1][2] |
| Doxorubicin + FL3 (100 nM) + si-NT | ~20% | [1][2] | |
| Doxorubicin + FL3 + si-PHB1 | ~35% | [1][2] | |
| Doxorubicin + FL3 + si-PHB2 | ~35% | [1][2] |
Experimental Protocols
-
In Vivo Doxorubicin-Induced Cardiotoxicity Model:
-
Animal Model: Mice.
-
Treatment Protocol: A single intraperitoneal (i.p.) injection of doxorubicin (15 mg/kg). For the treatment group, five i.p. injections of FL3 (12.5 mg/kg) were administered.
-
Endpoint Analysis: Survival was monitored over 12 days. Heart tissues were collected for histological analysis.
-
Apoptosis Detection: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was performed on heart sections.
-
Fibrosis Assessment: Mallory tetrachrome staining was used to visualize and quantify fibrotic areas in heart cryosections.
-
Gene Expression Analysis: Real-time PCR was used to measure the expression of calcium-handling genes.
-
-
Cell Culture and In Vitro Cardiotoxicity Assay:
-
Cell Line: H9c2 cardiomyocytes.
-
Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum at 37°C.
-
Doxorubicin Treatment: Cells were treated with 1 µM doxorubicin to induce apoptosis.
-
FL3 Treatment: FL3 was administered at a concentration of 100 nM.
-
siRNA Knockdown: To confirm the role of prohibitins, cells were transfected with small interfering RNAs (siRNAs) targeting PHB1 and PHB2. A non-specific siRNA (si-NT) was used as a control.
-
Apoptosis Quantification: The percentage of apoptotic cells was determined.
-
-
Pull-down Assay for FL3-Prohibitin Binding:
-
Method: FL3 was conjugated to Affi-Gel beads. Protein extracts from H9c2 cardiomyocytes were incubated with the FL3-conjugated beads.
-
Analysis: Bound proteins were eluted and analyzed by Western blotting using antibodies against PHB1 and PHB2.
-
-
Confocal Microscopy for Protein Translocation:
-
Cell Preparation: H9c2 cells were incubated with 100 nM FL3.
-
Staining: Cells were co-labeled with an anti-PHB1 antibody (green), Mitotracker (red, for mitochondria), and DAPI (blue, for nucleus).
-
Imaging: Confocal microscopy was used to visualize the subcellular localization of PHB1.
-
Cardioprotection in Ischemia-Reperfusion (IR) Injury
FL3 has also demonstrated significant protective effects in the context of myocardial ischemia-reperfusion (IR) injury.[4] The mechanism in this setting is primarily focused on the preservation of mitochondrial integrity and function, particularly through the regulation of mitochondrial dynamics and calcium homeostasis.
Mechanism of Action: Mitochondrial Dynamics and Calcium Homeostasis
IR injury is characterized by mitochondrial dysfunction, including increased mitochondrial fission and calcium overload.[4] FL3 counteracts these detrimental effects through the following mechanisms:
-
Promotion of Mitochondrial Fusion: FL3 promotes the elongation and fusion of mitochondria in cardiomyocytes. This effect is dependent on Mitofusin 1 (MFN1), a key protein in outer mitochondrial membrane fusion.[4]
-
Preservation of Mitochondrial Morphology: By promoting fusion, FL3 restores normal mitochondrial morphology in cardiomyocytes subjected to hypoxia/reoxygenation (HR), a model of IR injury.[4]
-
Enhanced Mitochondria-Associated ER Membranes (MAMs): FL3 treatment increases the formation of MAMs, which are critical for communication and calcium exchange between the endoplasmic reticulum (ER) and mitochondria.[4]
-
Maintenance of Calcium Homeostasis: FL3 helps to maintain calcium balance by reducing the concentration of calcium ions in the mitochondrial matrix and decreasing calcium levels in both the ER and the cytosol.[4]
-
Inhibition of mPTP Opening: By preventing mitochondrial calcium overload, FL3 likely inhibits the opening of the mPTP, a key event in IR-induced cell death.[4]
Signaling Pathway and Experimental Workflow
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL3 mitigates cardiac ischemia-reperfusion injury by promoting mitochondrial fusion to restore calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity. | Sigma-Aldrich [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
The Neuroprotective Potential of FL3 Flavagline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL3, a synthetic flavagline, has emerged as a promising therapeutic candidate, demonstrating potent anti-cancer and cardioprotective properties. This document provides an in-depth technical guide on the neuroprotective potential of FL3. It consolidates current understanding of its molecular mechanisms, focusing on the integral role of prohibitins (PHBs) and the subsequent modulation of key signaling pathways, including Akt and STAT3. This guide presents quantitative data from relevant studies, details experimental protocols for assessing neuroprotection, and provides visual representations of the underlying signaling cascades to facilitate further research and drug development in the field of neurodegenerative diseases.
Introduction
Flavaglines are a class of natural products known for their diverse biological activities. The synthetic derivative, FL3, has garnered significant attention for its selective cytotoxicity against cancer cells while exhibiting protective effects in healthy tissues. Notably, research has indicated a neuroprotective capacity for FL3, suggesting its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and for mitigating the neurotoxic side effects of chemotherapy agents like cisplatin. This guide synthesizes the available technical information to provide a comprehensive resource for researchers exploring the neuroprotective applications of FL3.
Molecular Mechanism of Action
The neuroprotective effects of FL3 are primarily attributed to its interaction with prohibitins (PHBs) , highly conserved scaffold proteins that play crucial roles in cellular signaling, mitochondrial function, and cell survival. FL3 binds to PHB1 and PHB2, modulating their subcellular localization and downstream signaling pathways.
The Role of Prohibitin (PHB)
In healthy cells, PHBs are predominantly located in the mitochondria. However, under cellular stress or in pathological conditions, their localization can shift. FL3 has been shown to influence the translocation of PHB1, a key event in its protective mechanism.
Key Signaling Pathways
Two primary signaling pathways have been identified as central to the protective effects of FL3: the STAT3 pathway and the Akt pathway .
-
STAT3 Signaling: In response to cellular stress, FL3 promotes the translocation of a PHB1/STAT3 complex to the mitochondria. This interaction is associated with the phosphorylation of STAT3, a critical step in activating its pro-survival functions. The activation of mitochondrial STAT3 is a key mechanism in protecting cells from apoptosis.
-
Akt Signaling: The PI3K/Akt pathway is a well-established mediator of neuronal survival. FL3 is known to influence this pathway through its interaction with PHB. In some cellular contexts, FL3 inhibits the interaction between Akt and PHB, which can lead to cell cycle arrest in cancer cells. However, the pro-survival effects of Akt are critical for neuroprotection, and it is hypothesized that FL3's interaction with PHB in neurons ultimately promotes the activation of Akt's downstream anti-apoptotic and pro-survival targets.
Quantitative Data on Protective Effects
While much of the quantitative data for FL3 focuses on its cardioprotective and anti-cancer effects, these findings provide a strong basis for understanding its neuroprotective potential. The following tables summarize key quantitative findings from studies on FL3 and related flavaglines, which are relevant to its protective mechanisms.
Table 1: Cardioprotective Effects of FL3 via STAT3 Pathway
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| STAT3 Phosphorylation (Tyr705) | H9c2 Cardiomyocytes | FL3 (100 nM) | Significant increase in phosphorylated STAT3 | [[“]][2] |
| PHB1 Translocation to Mitochondria | H9c2 Cardiomyocytes | FL3 (100 nM) | Increased co-localization of PHB1 with mitochondria | [[“]] |
| Doxorubicin-induced Apoptosis | H9c2 Cardiomyocytes | Doxorubicin + FL3 (100 nM) | Significant reduction in apoptosis compared to doxorubicin alone | [[“]][2] |
Table 2: Effects of FL3 on Cancer Cell Proliferation via Akt/PHB Pathway
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Akt-PHB Interaction | Urothelial Carcinoma Cells | FL3 | Inhibition of Akt and PHB interaction | [3] |
| PHB Phosphorylation | Urothelial Carcinoma Cells | FL3 | Decrease in Akt-mediated PHB phosphorylation | [3] |
| Cell Cycle Arrest | Urothelial Carcinoma Cells | FL3 | Induction of G2/M phase cell cycle arrest | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the neuroprotective potential of FL3.
In Vitro Model of Parkinson's Disease (MPP+ Induced Neurotoxicity in SH-SY5Y Cells)
This protocol is designed to evaluate the protective effect of FL3 against the neurotoxin MPP+, which induces Parkinson's-like pathology in neurons.
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of FL3 (e.g., 10 nM, 50 nM, 100 nM) for 2 hours.
-
Following pre-treatment, MPP+ is added to the wells at a final concentration of 1 mM to induce neurotoxicity.
-
Control wells include untreated cells, cells treated with FL3 alone, and cells treated with MPP+ alone.
-
The cells are incubated for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation with MPP+, the culture medium is removed.
-
100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vitro Model of Cisplatin-Induced Neurotoxicity in PC12 Cells
This protocol assesses the ability of FL3 to protect neuronal cells from the neurotoxic effects of the chemotherapy drug cisplatin.
-
Cell Culture:
-
Rat pheochromocytoma PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere and differentiate for 24-48 hours.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of FL3 (e.g., 10 nM, 50 nM, 100 nM) for 2 hours.
-
Cisplatin is then added to the wells at a final concentration of 25 µM to induce neurotoxicity.
-
Control wells include untreated cells, cells treated with FL3 alone, and cells treated with cisplatin alone.
-
The cells are incubated for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
The MTT assay is performed as described in the previous protocol to determine cell viability.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to quantify the levels of key proteins and their phosphorylation status in the STAT3 and Akt signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Cells (e.g., SH-SY5Y or PC12) are treated with FL3 and/or a neurotoxin as described in the previous protocols.
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against total STAT3, phosphorylated STAT3 (Tyr705), total Akt, phosphorylated Akt (Ser473), and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways involved in FL3-mediated neuroprotection.
Caption: Experimental workflow for assessing FL3 neuroprotection.
Conclusion and Future Directions
FL3 flavagline demonstrates significant neuroprotective potential, primarily through its interaction with prohibitins and the subsequent modulation of the STAT3 and Akt signaling pathways. The available data, largely extrapolated from its cardioprotective and anti-cancer activities, provides a strong foundation for its development as a neurotherapeutic agent. Future research should focus on generating more direct quantitative data on FL3's neuroprotective efficacy in various in vivo models of neurodegenerative diseases. Elucidating the precise downstream targets of the PHB/STAT3 and PHB/Akt complexes in neurons will be crucial for a comprehensive understanding of its mechanism of action and for the design of more targeted and effective therapies. This technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic application of FL3 in the fight against neurodegeneration.
References
FL3 Flavagline: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL3, a synthetic flavagline, has emerged as a molecule of significant interest in medicinal chemistry due to its potent anticancer and cardioprotective properties. As a derivative of the natural product rocaglaol, FL3 exhibits a unique biological activity profile, primarily attributed to its interaction with prohibitins (PHBs), scaffold proteins involved in various cellular processes. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of FL3, details the experimental protocols used to elucidate its mechanism of action, and visualizes the key signaling pathways it modulates.
Structure-Activity Relationship of FL3 and its Analogs
The biological activity of flavaglines is intricately linked to their chemical structure. While a comprehensive quantitative SAR table for a wide range of FL3 analogs with directly comparable IC50 values is not extensively available in the public domain, studies on various flavagline derivatives have illuminated key structural features crucial for their cytotoxic and cytoprotective effects.
Table 1: Structure-Activity Relationship of Flavaglines
| Structural Moiety/Position | Modification | Impact on Cytotoxicity | Reference |
| Cyclopenta[b]benzofuran Core | Essential for activity | The core scaffold is fundamental for the biological activity of flavaglines. | [1] |
| C-1 Hydroxyl Group | Acetylation | Can modulate activity, but the free hydroxyl is often important. | [2] |
| C-3 Phenyl Group | Substitution Pattern | The nature and position of substituents on this ring significantly influence activity. | [2] |
| C-3a Aryl Group | 4-Bromo substitution (as in FL3) | Generally enhances cytotoxic activity compared to unsubstituted or other halogen substitutions. | [3] |
| C-6 and C-8 Methoxy Groups | Presence of methoxy groups | Important for maintaining high potency. | [2] |
Note: This table is a qualitative summary based on available literature. Direct quantitative comparisons of IC50 values for a series of FL3 analogs are limited.
Core Signaling Pathways Modulated by FL3
FL3 exerts its biological effects by targeting prohibitins, leading to the modulation of several key signaling pathways.
The Prohibitin-STAT3 Pathway in Cardioprotection
In cardiomyocytes, FL3 has been shown to offer protection against doxorubicin-induced toxicity.[4] This protective mechanism involves the binding of FL3 to PHB1 and PHB2, promoting their interaction with the signal transducer and activator of transcription 3 (STAT3). This interaction leads to the phosphorylation and activation of STAT3, a key regulator of cell survival.
Caption: FL3-mediated cardioprotective signaling pathway.
The Akt/PHB/GADD45α Pathway in Cancer Cell Cycle Arrest
In the context of urothelial carcinoma, FL3 has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest. This is achieved by FL3 binding to PHB, which in turn inhibits the interaction between Akt and PHB. This disruption prevents the phosphorylation of PHB by Akt, leading to the upregulation of the Growth Arrest and DNA Damage-inducible alpha (GADD45α) gene, a key regulator of the G2/M cell cycle checkpoint.
Caption: FL3-induced cell cycle arrest via the Akt/PHB/GADD45α pathway.
Experimental Protocols
The elucidation of FL3's mechanism of action relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
FL3-Prohibitin Pull-Down Assay
This assay is used to confirm the direct binding of FL3 to prohibitins.
Materials:
-
FL3-conjugated agarose beads (or NHS-activated agarose beads for conjugation)
-
Cell lysate from cells of interest (e.g., H9c2 cardiomyocytes or cancer cell lines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against PHB1 and PHB2
-
Protein A/G agarose beads (for pre-clearing)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Binding: Incubate the pre-cleared lysate with FL3-conjugated agarose beads overnight at 4°C with gentle rotation. Use unconjugated agarose beads as a negative control.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against PHB1 and PHB2.
Assessment of STAT3 Phosphorylation by Western Blotting
This protocol details the detection of changes in STAT3 phosphorylation in response to FL3 treatment.[5]
Materials:
-
Cell culture reagents
-
FL3 compound
-
Lysis buffer (as above)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PVDF membrane
Procedure:
-
Cell Treatment: Plate cells and treat them with FL3 at the desired concentration and for various time points. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Cell Viability/Cytotoxicity Assay
This assay is fundamental for determining the cytotoxic effects of FL3 and its analogs on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
FL3 and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT, XTT, or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of FL3 or its analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for SAR Studies
The process of conducting a structure-activity relationship study for a compound like FL3 involves a systematic workflow from compound synthesis to biological evaluation.
Caption: General experimental workflow for flavagline SAR studies.
Conclusion
FL3 is a promising synthetic flavagline with a well-defined mechanism of action centered on its interaction with prohibitins. The structure-activity relationships of flavaglines highlight the importance of the cyclopenta[b]benzofuran core and specific substitutions for their potent biological activities. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating FL3 and other flavaglines, facilitating further exploration of their therapeutic potential in cancer and cardiovascular diseases. The visualization of the key signaling pathways and experimental workflows offers a clear conceptual framework for understanding the complex biology of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL3 (flavagline) - Wikipedia [en.wikipedia.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
FL3 Flavagline: A Comprehensive Technical Review
A Deep Dive into the Preclinical Evidence and Therapeutic Potential of a Promising Anti-Cancer and Cytoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL3, a synthetic flavagline, has emerged as a molecule of significant interest in oncology and cytoprotection. This technical guide provides an in-depth review of the existing literature on FL3, focusing on its mechanism of action, preclinical efficacy, and associated experimental methodologies. Quantitative data from various studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development. Furthermore, critical signaling pathways modulated by FL3 are visualized using Graphviz to offer a clear understanding of its molecular interactions.
Introduction
Flavaglines are a class of natural products known for their potent biological activities, including anticancer, cardioprotective, and neuroprotective effects.[1] FL3, a synthetic derivative, has demonstrated a remarkable selectivity for cancer cells over normal cells, making it a promising candidate for further therapeutic development.[1][2] This document synthesizes the current knowledge on FL3, presenting its pharmacological profile in a structured and comprehensive manner for the scientific community.
Quantitative Data Summary
The anti-proliferative activity of FL3 has been evaluated across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of FL3's efficacy.
Table 1: In Vitro Anti-proliferative Activity of FL3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |
| K562 | Chronic Myelogenous Leukemia | 161.85 ± 9.44 | - | [3] |
| HeLa | Cervical Cancer | ~50 | Significant inhibition observed at this concentration. | [4] |
| H1299 | Non-small Cell Lung Cancer | ~50 | Significant inhibition observed at this concentration. | [4] |
| HCT116 | Colorectal Cancer | ~50 | Significant inhibition observed at this concentration. | [4] |
| UCB T24 | Urothelial Carcinoma | Dose-dependent inhibition | Specific IC50 not provided. | [5] |
| UCB BIU | Urothelial Carcinoma | Dose-dependent inhibition | Specific IC50 not provided. | [5] |
Table 2: In Vivo Efficacy of FL3
| Model | Treatment | Outcome | Reference |
| Doxorubicin-induced cardiotoxicity in mice | Doxorubicin (15 mg/kg i.p.) + FL3 (12.5 µg/kg i.p.) | Increased survival rate from 31% to 56%. | [1][6] |
| Urothelial carcinoma xenograft in mice | Not specified | Suppression of tumor growth. | [5] |
Key Signaling Pathways Modulated by FL3
FL3 exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
The Akt/PHB/GADD45α Pathway in Urothelial Carcinoma
FL3 has been shown to induce cell cycle arrest in urothelial carcinoma cells by targeting the Akt/Prohibitin (PHB) interaction, which in turn activates the GADD45α pathway.[5]
Caption: FL3-mediated inhibition of the Akt/PHB interaction.
The STAT3 Pathway in Cardioprotection
In the context of doxorubicin-induced cardiotoxicity, FL3 provides protection to cardiomyocytes by modulating the STAT3 signaling pathway.[7] FL3 promotes the translocation of prohibitins (PHBs) and STAT3 to the mitochondria, which is associated with a cardioprotective effect.[7]
Caption: Cardioprotective mechanism of FL3 via STAT3 modulation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies assessing the anti-proliferative effects of FL3.[5]
Objective: To determine the effect of FL3 on the viability and proliferation of cancer cells.
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
FL3 stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of FL3 in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the FL3 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to investigate FL3's effect on the cell cycle.[5]
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with FL3.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
FL3 stock solution (in DMSO)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of FL3 or vehicle control for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Cardioprotection Study
This protocol describes the experimental workflow to assess the cardioprotective effects of FL3 against doxorubicin-induced toxicity in a mouse model.[1][6]
Objective: To evaluate the ability of FL3 to mitigate doxorubicin-induced cardiotoxicity in vivo.
Experimental Workflow:
Caption: In vivo cardioprotection experimental workflow.
Conclusion
FL3 flavagline exhibits potent anti-cancer activity against a range of cancer cell lines and demonstrates significant cytoprotective effects, particularly in the context of chemotherapy-induced cardiotoxicity. Its mechanisms of action, centered around the modulation of key signaling pathways such as Akt/PHB and STAT3, offer multiple avenues for therapeutic intervention. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and unlock the full therapeutic potential of this promising compound. Further investigation is warranted to translate these preclinical findings into clinical applications.
References
- 1. Flavaglines Alleviate Doxorubicin Cardiotoxicity: Implication of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on FL3 Flavagline Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies investigating the efficacy of FL3, a synthetic flavagline. The document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in its anti-cancer and cardioprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on FL3 flavagline, focusing on its effects on urothelial carcinoma cell lines and its cardioprotective properties.
Table 1: In Vitro Efficacy of FL3 in Human Urothelial Carcinoma Cell Lines
| Cell Line | Assay | Endpoint | FL3 Concentration | Result | Reference |
| T24 | CCK-8 | IC50 (48h) | 100 nM | Most potent among tested flavaglines | [1] |
| 5637 | CCK-8 | Cell Viability (48h) | 100 nM | ~50% inhibition | [1] |
| TCCSUP | CCK-8 | Cell Viability (48h) | 100 nM | ~60% inhibition | [1] |
| SV-HUC-1 (normal) | CCK-8 | Cytotoxicity (48h) | Up to 1 µM | Minimal cytotoxicity | [1] |
Table 2: Effect of FL3 on Cell Cycle Distribution in T24 Urothelial Carcinoma Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 67.19% | 25.98% | 6.83% | [1] |
| FL3 (50 nM) | 59.70% | 23.15% | 17.15% | [1] |
| FL3 (100 nM) | 43.97% | 29.60% | 26.37% | [1] |
Table 3: In Vivo Efficacy of FL3 in a T24 Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 28) | Tumor Growth Inhibition | Reference |
| Control (Vehicle) | ~1400 mm³ | - | [1] |
| FL3 (2 mg/kg) | ~400 mm³ | Significant | [1] |
Table 4: Cardioprotective Efficacy of FL3 in H9c2 Cardiomyocytes Treated with Doxorubicin
| Treatment | Assay | Endpoint | Result | Reference |
| Doxorubicin (1 µM) | FACS | Cell Survival | Baseline | [2] |
| Doxorubicin + FL3 (50 nM) | FACS | Cell Survival | 61% increase in survival | [2] |
| Doxorubicin + FL3 (100 nM) | FACS | Cell Survival | 67% increase in survival | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial efficacy studies of FL3.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Urothelial carcinoma cells (T24, 5637, TCCSUP) and normal bladder epithelial cells (SV-HUC-1) were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.
-
Treatment: Cells were treated with varying concentrations of FL3 or a vehicle control for 24 or 48 hours.
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2 hours at 37°C.
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: T24 cells were seeded and treated with FL3 (50 nM or 100 nM) or vehicle control for 24 hours.
-
Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at 4°C.
-
Staining: Fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Stained cells were analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined based on DNA content.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice were subcutaneously injected with T24 cells.
-
Treatment: When tumors reached a palpable size, mice were randomly assigned to receive intraperitoneal injections of FL3 (2 mg/kg) or a vehicle control.
-
Monitoring: Tumor volume was measured every two days using calipers. Mouse body weight was also monitored as an indicator of toxicity.
-
Endpoint: After a predetermined period (e.g., 28 days), mice were euthanized, and tumors were excised and weighed.
siRNA-Mediated Gene Knockdown
-
Transfection: T24 cells were transfected with small interfering RNAs (siRNAs) targeting Prohibitin (PHB) or GADD45α, or with a non-targeting control siRNA, using a suitable transfection reagent.
-
Verification: Knockdown efficiency was confirmed by Western blotting to assess the reduction in the target protein levels.
-
Functional Assay: Following transfection, cells were treated with FL3, and downstream effects, such as cell cycle distribution, were analyzed to determine the role of the knocked-down gene in the FL3-mediated response.[1]
Immunoprecipitation Assay
-
Bead Preparation: FL3 was conjugated to Affi-Gel 10 beads to create an affinity matrix.
-
Cell Lysis: Urothelial carcinoma cells were lysed to obtain total protein extracts.
-
Binding: The cell lysates were incubated with the FL3-conjugated beads or unconjugated control beads.
-
Elution and Analysis: Proteins bound to the beads were eluted and analyzed by Western blotting using an antibody against PHB to determine if FL3 directly binds to PHB.[1]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which FL3 exerts its anti-cancer and cardioprotective effects.
FL3-Induced Cell Cycle Arrest in Urothelial Carcinoma
References
Methodological & Application
Application Notes and Protocols: Dissolving FL3 Flavagline for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of FL3, a synthetic flavagline, in in vitro experimental settings. The information is intended to ensure consistent and reproducible results in cell-based assays.
Introduction
FL3 is a synthetic flavagline that has demonstrated potent anticancer and cardioprotective activities.[1] For in vitro studies, proper dissolution and handling of this hydrophobic compound are critical for maintaining its stability and biological activity. The following protocols and data have been compiled from various research publications to serve as a comprehensive guide.
Materials and Reagents
-
FL3 (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of FL3 Stock Solution
It is recommended to prepare a concentrated stock solution of FL3 in DMSO, which can then be diluted to the desired final concentration in the cell culture medium.
3.1. Reconstitution of Solid FL3
-
Before opening, briefly centrifuge the vial of solid FL3 to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. The molecular weight of FL3 is 483.36 g/mol .
-
Add the calculated volume of cell culture grade DMSO to the vial of FL3.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
3.2. Storage and Stability
-
Solid FL3: Store at -20°C in a desiccated environment.[2]
-
DMSO Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. For short-term storage (days to weeks), 0-4°C in the dark is acceptable. Properly stored, the DMSO stock solution is stable for over 2 years.
Protocol for Preparation of Working Solution
4.1. Dilution in Cell Culture Medium
-
Thaw a single-use aliquot of the FL3 DMSO stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.
-
Serially dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Gently mix the final working solution by pipetting or inverting the tube. Do not vortex vigorously, as this can cause foaming of the medium.
-
Add the working solution to the cells immediately after preparation.
Quantitative Data Summary
The following table summarizes the working concentrations of FL3 used in various in vitro studies. This information can serve as a starting point for determining the optimal concentration for your specific cell line and assay.
| Cell Line(s) | Assay Type | Working Concentration | Reference |
| Urothelial Carcinoma Cells | Cell Viability (CCK-8) | 0.5 µM | [2] |
| H9c2 Cardiomyocytes | Confocal Microscopy | 100 nM | [1] |
| H9c2 Cardiomyocytes | In vitro Cardiotoxicity Assay | 100 nM | [1] |
| K562 Human Chronic Myeloid Leukemia Cells | Cell Viability (MTT) | 25–400 nM |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using FL3 in in vitro experiments.
Caption: Workflow for FL3 dissolution and use.
Signaling Pathway Modulated by FL3
FL3 has been shown to exert its effects through the modulation of several signaling pathways. One key mechanism involves its interaction with Prohibitins (PHBs), leading to the activation of STAT3.[1][3][4]
Caption: FL3 signaling pathway in cardiomyocytes.
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity [pubmed.ncbi.nlm.nih.gov]
FL3 Flavagline: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL3, a synthetic flavagline, has emerged as a potent anti-cancer agent with selective cytotoxicity toward malignant cells while sparing their normal counterparts.[1][2] Flavaglines, a class of natural products derived from plants of the Aglaia genus, exert their anti-proliferative effects through various mechanisms, primarily by targeting prohibitins (PHB1 and PHB2) and the eukaryotic translation initiation factor eIF4A.[2] This application note provides detailed protocols for assessing the efficacy of FL3 in cancer cell lines, focusing on the determination of its cytotoxic concentration, its effects on apoptosis, and its impact on key signaling pathways.
Data Presentation: Efficacy of FL3 Across Cancer Cell Lines
| Cancer Type | Cell Line | Reported Effective Concentration | Reference |
| Glioblastoma | U87-MG | 200 nM (inhibition of proliferation) | [3] |
| Cardiomyocytes (in vitro protection) | H9c2 | 100 nM | [5][6] |
Note: This table is not exhaustive and is intended to provide examples of effective concentrations. The optimal concentration of FL3 should be empirically determined for each specific cancer cell line and experimental condition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration of FL3 that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FL3 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
FL3 Treatment: Prepare serial dilutions of FL3 in complete medium. Remove the medium from the wells and add 100 µL of the FL3 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest FL3 concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the FL3 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following FL3 treatment using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FL3 stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of FL3 (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Signaling Pathway Analysis
This protocol details the analysis of key protein expression and phosphorylation status in the Raf/MEK/ERK and PI3K/Akt pathways following FL3 treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FL3 stock solution
-
6-well plates or larger culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with FL3 as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phosphoproteins, normalize to the total protein levels.
Visualizations
Signaling Pathways Affected by FL3
FL3 is known to inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways, both of which are critical for cancer cell proliferation and survival.
Caption: FL3 inhibits the Raf/MEK/ERK and PI3K/Akt pathways.
Experimental Workflow for Assessing FL3 Efficacy
The following diagram outlines the general workflow for evaluating the anti-cancer effects of FL3.
Caption: General workflow for evaluating FL3's anti-cancer effects.
Conclusion
FL3 is a promising synthetic flavagline with potent anti-cancer activity at nanomolar concentrations. The protocols provided in this application note offer a robust framework for researchers to investigate the efficacy and mechanism of action of FL3 in various cancer cell lines. By systematically assessing cell viability, apoptosis, and key signaling pathways, a comprehensive understanding of FL3's therapeutic potential can be achieved.
References
- 1. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
Application Notes and Protocols for In vivo Dosing and Administration of FL3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
FL3, a synthetic flavagline, has demonstrated significant therapeutic potential in preclinical mouse models for both oncology and cardioprotection. This document provides detailed application notes and protocols for the in vivo dosing and administration of FL3 in mice, based on published research. It includes quantitative data on dosing regimens, detailed experimental procedures, and visualizations of the key signaling pathways affected by FL3. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to further evaluate the therapeutic efficacy and mechanism of action of FL3.
Introduction
FL3 is a synthetic analog of rocaglaol, a member of the flavagline class of natural products.[1] Flavaglines are known to exhibit potent anticancer and cytoprotective activities.[2][3] The primary molecular targets of flavaglines, including FL3, are prohibitins (PHB1 and PHB2), which are scaffold proteins involved in various cellular processes.[2][4] By binding to prohibitins, FL3 can modulate critical signaling pathways, such as the STAT3 and Akt pathways, thereby influencing cell proliferation, apoptosis, and mitochondrial function.[2][4] This document outlines established protocols for the use of FL3 in mouse models of cancer and doxorubicin-induced cardiotoxicity.
Data Presentation: In vivo Dosing of FL3 in Mice
The following tables summarize the quantitative data for FL3 dosing and administration in various mouse models.
Table 1: Anticancer Applications of FL3 in Mice
| Indication | Mouse Model | FL3 Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Urothelial Carcinoma | Xenograft (T24 cells) | 2 mg/kg and 5 mg/kg | Intraperitoneal (IP) | Every 2 days for 8 doses | DMSO | [4] |
Table 2: Cardioprotective Applications of FL3 in Mice
| Indication | Mouse Model | FL3 Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Doxorubicin-induced Cardiotoxicity | BALB/c mice | 12.5 µg/kg (0.0125 mg/kg) | Intraperitoneal (IP) | 5 injections (timing relative to doxorubicin detailed in protocol) | Not specified | [5][6] |
Experimental Protocols
Protocol 1: In vivo Antitumor Efficacy of FL3 in a Urothelial Carcinoma Xenograft Model
Objective: To evaluate the antitumor activity of FL3 in a subcutaneous xenograft model of human urothelial carcinoma.
Materials:
-
FL3 (synthetic flavagline)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Human urothelial carcinoma cell line (e.g., T24)
-
Matrigel
-
6-8 week old male BALB/c nude mice
-
Sterile syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture T24 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Injection: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
FL3 Solution Preparation: Prepare a stock solution of FL3 in DMSO. On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentrations (2 mg/kg and 5 mg/kg) in an injection volume of 100 µL. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administration of FL3: Administer FL3 or vehicle (DMSO in PBS) via intraperitoneal injection every 2 days for a total of eight doses.[4]
-
Monitoring: Monitor the body weight of the mice and tumor volumes throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Protocol 2: In vivo Cardioprotective Efficacy of FL3 against Doxorubicin-Induced Cardiotoxicity
Objective: To assess the ability of FL3 to protect against doxorubicin-induced cardiotoxicity in mice.
Materials:
-
FL3 (synthetic flavagline)
-
Doxorubicin
-
Appropriate vehicle for FL3 (e.g., a formulation containing a solubilizing agent like HPBCD, as used for other flavaglines, should be tested for FL3)[7]
-
Sterile saline
-
8-10 week old male BALB/c mice
-
Sterile syringes and needles (27G)
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.
-
Grouping: Randomize the mice into four groups: (1) Vehicle control, (2) FL3 alone, (3) Doxorubicin alone, and (4) Doxorubicin + FL3.
-
FL3 Preparation: Prepare the FL3 solution in a suitable vehicle at a concentration that allows for the administration of 12.5 µg/kg in a reasonable injection volume (e.g., 100 µL).
-
Dosing Schedule:
-
Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, and changes in behavior. Record body weights every other day.
-
Endpoint and Sample Collection:
-
Survival can be monitored for a defined period (e.g., 14 days).
-
For mechanistic studies, a subset of mice from each group can be euthanized at a specific time point after doxorubicin treatment (e.g., day 5 or day 14).
-
Collect blood samples for cardiac biomarker analysis (e.g., troponin, CK-MB).
-
Harvest the hearts for histological analysis (e.g., H&E staining, Masson's trichrome staining for fibrosis) and molecular analysis (e.g., Western blotting for apoptotic markers).
-
Mandatory Visualizations
FL3 Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by FL3.
References
- 1. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavaglines Alleviate Doxorubicin Cardiotoxicity: Implication of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Pull-Down Assays Using FL3-Affigel Beads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt-3), also known as CD135, is a receptor tyrosine kinase that plays a critical role in hematopoiesis, including the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2][3] Its ligand, Flt-3 Ligand (FL), triggers the dimerization and autophosphorylation of the Flt-3 receptor, initiating downstream signaling cascades. Dysregulation of the Flt-3 signaling pathway is implicated in various hematological malignancies, particularly Acute Myeloid Leukemia (AML), making it a significant target for drug development.
FL3-Affigel beads are a powerful tool for studying the Flt-3 signaling pathway and discovering novel interacting proteins. These beads consist of a recombinant Flt-3 protein or its ligand covalently immobilized on an Affigel support matrix. This allows for the specific capture of binding partners from complex biological samples such as cell lysates. This document provides detailed protocols for utilizing FL3-Affigel beads in protein pull-down assays to identify and characterize Flt-3 interacting proteins.
Affi-Gel 10 is an N-hydroxysuccinimide (NHS) activated agarose bead support, which allows for the covalent coupling of ligands containing primary amino groups, such as proteins and peptides.[4] This forms the basis for creating custom affinity resins like FL3-Affigel.
Principle of the Assay
The pull-down assay is an in vitro affinity purification method used to identify protein-protein interactions.[5][6] In this context, a recombinant "bait" protein (e.g., Flt-3) is immobilized on Affigel beads. These beads are then incubated with a "prey" sample (e.g., a cell lysate) containing potential binding partners. Proteins that interact with the bait protein are captured by the beads. After a series of washes to remove non-specific binders, the captured proteins and the bait are eluted and can be identified by methods such as mass spectrometry or Western blotting.
Quantitative Data Summary
The following tables provide typical performance data for pull-down assays using Affigel-based affinity chromatography. Actual results may vary depending on the specific proteins and experimental conditions.
Table 1: FL3-Affigel Bead Characteristics
| Parameter | Specification |
| Support Matrix | Cross-linked Agarose (Affi-Gel 10) |
| Activated Group | N-hydroxysuccinimide (NHS) ester |
| Ligand | Recombinant Flt-3 Protein (or Flt-3 Ligand) |
| Coupling Chemistry | Amide bond formation with primary amines |
| Typical Binding Capacity | 1-5 mg of bait protein per mL of resin |
Table 2: Typical Pull-Down Assay Performance
| Parameter | Typical Value | Notes |
| Bait Protein Immobilization Efficiency | > 85% | Dependent on protein concentration and buffer conditions. |
| Prey Protein Binding Capacity | Variable | Highly dependent on the affinity of the interaction. |
| Elution Efficiency | 70-95% | Dependent on the elution buffer composition and conditions. |
| Non-specific Binding | < 10% | Can be minimized with optimized wash buffers. |
Experimental Protocols
Protocol 1: Covalent Coupling of Flt-3 "Bait" Protein to Affi-Gel 10 Beads
This protocol describes the immobilization of a recombinant Flt-3 protein containing a primary amine (e.g., from lysine residues) onto NHS-activated Affi-Gel 10 beads.
Materials:
-
Affi-Gel 10 beads (Bio-Rad or equivalent)
-
Recombinant Flt-3 protein (e.g., with a His-tag or Fc-tag)
-
Coupling Buffer: 50 mM MOPS or HEPES, pH 7.5, 100 mM NaCl
-
Quenching Buffer: 1 M ethanolamine HCl, pH 8.0
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Storage Buffer: PBS with 0.02% sodium azide
-
Spin columns or microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Equilibrate the Affi-Gel 10 beads to room temperature.
-
Transfer the desired volume of bead slurry to a spin column or microcentrifuge tube.
-
Wash the beads with 3 volumes of ice-cold deionized water to remove the isopropanol storage solution. Perform this step quickly to minimize hydrolysis of the NHS esters.[7]
-
Immediately equilibrate the beads with 2-3 volumes of cold Coupling Buffer.
-
-
Protein Coupling:
-
Dissolve the recombinant Flt-3 protein in cold Coupling Buffer at a concentration of 1-5 mg/mL.
-
Remove the equilibration buffer from the beads and immediately add the Flt-3 protein solution.
-
Incubate the bead-protein slurry on a rotator at 4°C for 4 hours (or overnight for lower protein concentrations).
-
-
Quenching Unreacted Sites:
-
Centrifuge the beads and collect the supernatant. The supernatant can be used to determine coupling efficiency by measuring protein concentration.
-
Add 1 volume of Quenching Buffer to the beads to block any remaining active NHS esters.
-
Incubate on a rotator at room temperature for 1 hour.
-
-
Final Washes and Storage:
-
Wash the beads with 5 volumes of Wash Buffer to remove quenching agent and non-covalently bound protein.
-
Repeat the wash step two more times.
-
Resuspend the FL3-Affigel beads in 2 volumes of Storage Buffer. Store at 4°C.
-
Protocol 2: Protein Pull-Down Assay Using FL3-Affigel Beads
This protocol describes the use of the prepared FL3-Affigel beads to isolate interacting proteins from a cell lysate.
Materials:
-
Prepared FL3-Affigel beads
-
Control Beads (Affi-Gel 10 quenched with ethanolamine without Flt-3)
-
Cell Lysate containing "prey" proteins
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or SDS-PAGE sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Spin columns or microcentrifuge tubes
Procedure:
-
Bead Equilibration:
-
Transfer an appropriate amount of FL3-Affigel beads and Control Beads to separate spin columns.
-
Wash the beads with 3 volumes of Lysis Buffer to equilibrate them.
-
-
Binding of Prey Proteins:
-
Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Add the clarified cell lysate to the equilibrated beads.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
-
Washing:
-
Centrifuge the beads and collect the supernatant (flow-through) for analysis.
-
Wash the beads with 10 volumes of Wash Buffer. Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
For Mass Spectrometry (Denaturing):
-
Add 1-2 bead volumes of SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
For Functional Assays (Non-denaturing):
-
Add 1-2 bead volumes of 0.1 M Glycine-HCl, pH 2.5 to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge and collect the eluate. Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of novel interacting partners, the eluted sample can be subjected to mass spectrometry analysis.
-
Visualizations
Caption: Experimental workflow for a protein pull-down assay using FL3-Affigel beads.
Caption: Simplified Flt-3 signaling pathway initiated by Flt-3 Ligand binding.
References
- 1. doronscientific.com [doronscientific.com]
- 2. Human Flt-3 / Flk-2 Protein, His Tag (MALS verified) | ACROBiosystems [acrobiosystems.com]
- 3. doronscientific.com [doronscientific.com]
- 4. bio-rad.com [bio-rad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moazed.hms.harvard.edu [moazed.hms.harvard.edu]
Western Blot Analysis of Cellular Responses to FL3 Flavagline Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FL3 is a synthetic flavagline, a class of natural compounds that have demonstrated potent anticancer activities. Flavaglines exert their effects by targeting prohibitins (PHBs), scaffold proteins involved in various cellular processes, including signal transduction, mitochondrial integrity, and cell cycle regulation. Western blot analysis is a critical technique to elucidate the molecular mechanisms of FL3 action by quantifying the changes in protein expression and post-translational modifications in key signaling pathways. These application notes provide a detailed guide for performing Western blot analysis to investigate the cellular response to FL3 treatment.
Key Signaling Pathways Affected by FL3 Flavagline
FL3 treatment has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and cell cycle control. Western blot analysis is instrumental in dissecting these pathways.
Prohibitin (PHB)-Akt-GADD45α Pathway
FL3 directly binds to PHB, inhibiting its interaction with the serine/threonine kinase Akt. This disruption leads to a decrease in Akt-mediated phosphorylation of PHB. Consequently, the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45α) is upregulated, leading to cell cycle arrest, primarily at the G2/M phase.[1][2]
Annexin A2 (AnxA2) Expression
FL3 treatment has been observed to cause a transient increase in the expression of Annexin A2 (AnxA2) and its phosphorylated form (p-AnxA2). AnxA2 is a calcium-dependent phospholipid-binding protein involved in various cellular processes, including signal transduction and membrane trafficking.
STAT3 Signaling Pathway
In certain cellular contexts, such as cardiomyocytes, FL3 can promote the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705. This activation is linked to the cardioprotective effects of FL3.
Quantitative Data Presentation
The following tables summarize the quantitative changes in protein expression and phosphorylation observed after FL3 flavagline treatment, as determined by Western blot analysis.
Table 1: Effect of FL3 on Annexin A2 Expression in PC12 Cells
| Treatment Time (hours) | AnxA2 Protein Level (Fold Change vs. Control) | p-AnxA2 (Ser25) Level (Fold Change vs. Control) |
| 1 | ~1.5 | ~1.5 |
| 2 | ~2.0 | ~2.0 |
| 6 | ~1.2 | ~1.2 |
| 12 | ~1.0 | ~1.0 |
| 24 | ~0.8 | ~0.8 |
| 48 | ~0.7 | ~0.7 |
Data is normalized to a loading control (e.g., Tubulin).
Table 2: Effect of FL3 on STAT3 Phosphorylation in H9c2 Cardiomyocytes
| Treatment Time (minutes) | p-STAT3 (Tyr705) / Total STAT3 Ratio (% of Control) |
| 0 | 100 |
| 5 | ~250 |
| 15 | ~400 |
| 30 | ~300 |
| 60 | ~200 |
Table 3: Effect of FL3 on the PHB-Akt Interaction and GADD45α Expression in T24 Urothelial Carcinoma Cells
| Protein Target | Treatment | Relative Protein Level (Normalized to Loading Control) |
| Immunoprecipitation: anti-PHB | ||
| PHB | Control | 1.00 |
| FL3 (0.5 µM) | 0.48 | |
| Akt | Control | 1.00 |
| FL3 (0.5 µM) | 0.51 | |
| p-Akt (Ser473) | Control | 1.00 |
| FL3 (0.5 µM) | 0.55 | |
| Total Cell Lysate | ||
| GADD45α | Control | 1.00 |
| FL3 (0.5 µM) | 2.16 |
Relative protein levels were quantified by densitometry of Western blot bands.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of Total Protein Expression and Phosphorylation
This protocol outlines the general procedure for analyzing changes in the expression of total and phosphorylated proteins in response to FL3 treatment.
1. Cell Culture and FL3 Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentration of FL3 flavagline or vehicle control (e.g., DMSO) for the indicated time points.
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit.
4. Sample Preparation: a. Mix the protein lysate with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (gel percentage will depend on the molecular weight of the target protein). b. Run the gel until adequate separation of proteins is achieved. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (see Table 4 for recommended antibodies and dilutions) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or Tubulin).
Table 4: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| Annexin A2 | Cell Signaling Technology | #8235 | 1:1000 |
| p-Annexin A2 (Tyr23) | Abcam | ab24933 | 1:1000 |
| Prohibitin | Abcam | ab28172 | 1:1000 |
| Akt | Cell Signaling Technology | #9272 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| GADD45α | Cell Signaling Technology | #4632 | 1:1000 |
| STAT3 | Cell Signaling Technology | #9139 | 1:1000 |
| p-STAT3 (Tyr705) | Cell Signaling Technology | #9145 | 1:1000 |
| GAPDH | Cell Signaling Technology | #2118 | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
| Tubulin | Cell Signaling Technology | #2144 | 1:1000 |
Protocol 2: Co-Immunoprecipitation to Analyze Protein-Protein Interactions
This protocol is designed to assess the effect of FL3 on the interaction between PHB and Akt.
1. Cell Lysis for Co-IP: a. Following FL3 treatment, lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.
2. Pre-clearing: a. Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. b. Centrifuge and collect the supernatant.
3. Immunoprecipitation: a. Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-PHB) overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C. c. Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
4. Elution and Western Blot Analysis: a. Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer. b. Analyze the eluted proteins by Western blot as described in Protocol 1, probing for the "prey" protein (e.g., Akt and p-Akt).
Visualizations
Signaling Pathways and Workflows
Caption: FL3 disrupts the PHB-Akt interaction, leading to GADD45α upregulation and cell cycle arrest.
Caption: FL3 transiently increases AnxA2 expression and promotes STAT3 phosphorylation.
Caption: A streamlined workflow for Western blot analysis following FL3 treatment.
References
Application Notes & Protocols: Co-administration of FL3 Flavagline and Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxorubicin (DOX) is a potent and widely used anthracycline antibiotic in chemotherapy for a variety of cancers, including breast cancer, lymphomas, and leukemias. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively induce apoptosis in rapidly dividing cancer cells. Despite its efficacy, the clinical utility of doxorubicin is significantly limited by dose-dependent cardiotoxicity, which can lead to severe cardiomyopathy and heart failure.
FL3, a synthetic flavagline, has emerged as a promising agent with dual therapeutic potential. It exhibits both anticancer properties and significant cardioprotective effects. Studies have shown that FL3 can protect cardiomyocytes from doxorubicin-induced apoptosis.[1][2] The co-administration of FL3 with doxorubicin is being investigated as a strategy to mitigate the cardiotoxic side effects of doxorubicin without compromising, and potentially enhancing, its antitumor efficacy. This document provides an overview of the underlying signaling pathways and detailed protocols for key experiments to evaluate the effects of this co-administration strategy.
Signaling Pathways
The interaction between FL3 and doxorubicin involves distinct but interconnected signaling pathways. Doxorubicin primarily induces apoptosis, while FL3 activates pro-survival pathways in healthy cells like cardiomyocytes, offering a protective effect.
Doxorubicin-Induced Apoptosis
Doxorubicin exerts its cytotoxic effects through a multi-pronged attack on cancer cells, culminating in programmed cell death (apoptosis).
Caption: Doxorubicin's mechanism of action leading to apoptosis.
FL3-Mediated Cardioprotection
FL3 protects cardiomyocytes by binding to prohibitins (PHBs), which are scaffold proteins. This interaction initiates a signaling cascade that promotes cell survival, primarily through the activation of the STAT3 pathway.
Caption: FL3's cardioprotective signaling pathway.
Co-administration: FL3 Counteracting Doxorubicin Cardiotoxicity
When co-administered, FL3 specifically counteracts doxorubicin's detrimental effects in cardiomyocytes. Doxorubicin promotes the translocation of pro-apoptotic factors like PHB1 and phosphorylated STAT3 to the nucleus. FL3 intercepts this by redirecting these proteins to the mitochondria, switching their function from pro-apoptotic to pro-survival.[2][3]
Caption: FL3 redirects signaling to prevent DOX-induced cardiotoxicity.
Quantitative Data Summary
The co-administration of FL3 has shown significant protective effects against doxorubicin-induced toxicity in both in vitro and in vivo models.
| Parameter | Model System | Treatment Group | Result | Reference |
| Cell Survival | H9c2 Cardiomyocytes | Doxorubicin + FL3 | Drastically reduced the apoptotic population | [1] |
| Apoptosis Reduction | H9c2 Cardiomyocytes | Doxorubicin + FL3 | Diminished apoptosis by 50% (serum starvation model) | [4] |
| Caspase-3 Activity | H9c2 Cardiomyocytes | Doxorubicin + FL3 | 63% reduction in active caspase-3 vs. Dox alone | [4] |
| In Vivo Survival Rate | Mice | Doxorubicin (15 mg/kg) | 31% survival | [2][5] |
| In Vivo Survival Rate | Mice | Doxorubicin + FL3 | 56% survival (significant increase) | [2][5] |
Experimental Protocols & Workflows
In Vitro Cytotoxicity Assay (MTT-based)
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Workflow:
Caption: Workflow for an MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of Doxorubicin and FL3 in culture medium.
-
Remove the old medium from the wells.
-
Add 100 µL of medium containing the treatments: Vehicle (e.g., 0.1% DMSO), Doxorubicin alone, FL3 alone, and Doxorubicin + FL3 combinations. Include untreated control wells.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while Propidium Iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol:
-
Cell Preparation: Culture and treat cells in 6-well plates as described for the cytotoxicity assay.
-
Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer.
-
Viable cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Western Blot Analysis
This protocol is used to detect and quantify specific proteins (e.g., PHB1, p-STAT3, STAT3, cleaved Caspase-3) to confirm the engagement of the signaling pathways.
Workflow:
Caption: General workflow for Western Blot analysis.
Protocol:
-
Sample Preparation: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody (e.g., rabbit anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control like β-actin or GAPDH.
References
- 1. Flavaglines Alleviate Doxorubicin Cardiotoxicity: Implication of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry (IHC) in FL3 Flavagline-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
FL3, a synthetic flavagline, is a promising anti-cancer agent that has demonstrated potent inhibitory effects on cancer cell proliferation while exhibiting minimal toxicity to healthy cells.[1][2] Its primary mechanism of action involves the direct binding to Prohibitin 1 (PHB1), a highly conserved intracellular protein.[1] This interaction modulates several downstream signaling pathways, including the Akt/PHB/GADD45α and STAT3 pathways, leading to cell cycle arrest and senescence in cancer cells.[1][2] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the effects of FL3 on target protein expression and localization within the tissue microenvironment. These application notes provide detailed protocols for performing IHC on FL3-treated tissues, focusing on key biomarkers involved in its mechanism of action.
Key Biomarkers for IHC Analysis in FL3-Treated Tissues
-
Prohibitin 1 (PHB1): As the direct target of FL3, monitoring changes in PHB1 expression and subcellular localization is paramount. FL3 treatment has been shown to induce the translocation of PHB1 from the nucleus and cytoplasm to the mitochondria.[3][4][5]
-
Growth Arrest and DNA Damage-inducible Alpha (GADD45α): FL3 treatment leads to the upregulation of GADD45α, a key regulator of cell cycle arrest, particularly at the G2/M phase.[1][2][6]
-
Phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3): FL3 can modulate the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation.[7]
Data Presentation
Quantitative Analysis of Protein Expression and Localization
The following tables summarize expected quantitative changes in key biomarkers following FL3 treatment. Researchers can use these as templates to record their experimental findings.
Table 1: Quantitative Analysis of PHB1 Subcellular Localization
| Treatment Group | Mitochondrial PHB1 (Normalized Intensity) | Nuclear PHB1 (Normalized Intensity) | Cytoplasmic PHB1 (Normalized Intensity) |
| Vehicle Control | Baseline | Baseline | Baseline |
| FL3 Treatment | Increased (e.g., 2.5-fold increase)[3] | Decreased (e.g., 0.4-fold of control)[3] | Variable |
| p-value | <0.05 | <0.05 | - |
Note: The data presented here is representative and based on findings from in vitro studies.[3] Researchers should determine these values based on their specific experimental model.
Table 2: Semi-Quantitative Analysis of GADD45α and PHB1 Expression in Xenograft Tumors
| Treatment Group | GADD45α Expression (IHC Score) | PHB1 Expression (IHC Score) |
| Vehicle Control | Low to moderate | Moderate to high |
| FL3 Treatment | Significantly elevated | Slightly decreased |
Note: This table is based on qualitative descriptions from a study on urothelial carcinoma xenografts.[1] An IHC scoring system (e.g., H-score) should be used for more precise quantification.
Table 3: Template for Quantitative Analysis of p-STAT3 Expression
| Treatment Group | Percentage of p-STAT3 Positive Cells | Staining Intensity (0-3+) | H-Score |
| Vehicle Control | |||
| FL3 Treatment | |||
| p-value |
Note: This is a template for researchers to record their own quantitative data for p-STAT3 expression.
Experimental Protocols
I. Tissue Preparation and Fixation
-
Tissue Collection: Immediately following excision, wash the tissue samples in ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Fixation: Immerse the tissues in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration: Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, and 100% ethanol).
-
Clearing: Clear the tissues in xylene or a xylene substitute.
-
Paraffin Embedding: Infiltrate and embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemistry Staining Protocol
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Reagents and Materials:
-
Xylene or xylene substitute
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (see Table 4)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Table 4: Recommended Primary Antibodies
| Target Protein | Host Species | Clonality | Recommended Dilution | Supplier (Example) |
| PHB1 | Rabbit | Monoclonal | 1:100 - 1:500 | Cell Signaling Technology |
| GADD45α | Mouse | Monoclonal | 1:100 - 1:250 | Santa Cruz Biotechnology |
| p-STAT3 (Tyr705) | Rabbit | Monoclonal | 1:50 - 1:200 | Cell Signaling Technology |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: FL3 flavagline signaling pathway.
Caption: Immunohistochemistry experimental workflow.
Caption: Logical relationships of FL3's mechanism.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FL3 Flavagline in Glioblastoma Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
FL3 is a synthetic flavagline that has demonstrated potent anti-cancer activities.[1] In glioblastoma (GBM), the most aggressive primary brain tumor, FL3 has been shown to inhibit cell proliferation, induce cellular senescence, and cause cell cycle arrest at the G2/M phase.[1] These effects are mediated, at least in part, through the modulation of key signaling pathways. FL3 has been observed to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and decrease the expression of Cyclin D1.[1] Furthermore, evidence suggests that flavaglines, including FL3, exert their effects by binding to prohibitin (PHB) proteins. This document provides detailed application notes and protocols for studying the effects of FL3 on glioblastoma cell lines.
Data Presentation
Table 1: Effects of FL3 on Glioblastoma Cell Viability
| Cell Line | Concentration (nM) | Treatment Duration (hours) | Effect on Metabolic Activity | Reference |
| U87-MG | 20 | 48 | ~50% loss of viability | [1] |
| U87-MG | 20 | 72 | ~50% loss of viability | [1] |
| U87-MG | 200 | 24 | Drastic decrease | [1] |
| U87-MG | 200 | 48 | Continued decrease | [1] |
| U87-MG | 200 | 72 | Continued decrease | [1] |
| U373-MG | 200 | 48 | 45% decrease | |
| LN443 | 200 | 48 | 65% decrease |
Table 2: Effects of FL3 on Cell Cycle and Signaling in U87-MG Cells
| Treatment | Effect on Cell Cycle | p-p38 MAPK Expression | Cyclin D1 Expression | Reference |
| FL3 | G2 phase arrest (dose-dependent) | Upregulated | Downregulated | [1] |
Note: Specific percentages of cells in each phase of the cell cycle following FL3 treatment should be quantified using the provided flow cytometry protocol.
Mandatory Visualizations
Caption: Proposed signaling pathway of FL3 in glioblastoma cells.
Caption: General experimental workflow for studying FL3 in glioblastoma.
Experimental Protocols
Glioblastoma Cell Culture and FL3 Treatment
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, U373-MG, LN443)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FL3 (synthesized or commercially available)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of FL3 in DMSO.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and cell cycle analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of FL3 (e.g., 10 nM to 1 µM). A vehicle control (DMSO) should be included in all experiments.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (AlamarBlue)
Materials:
-
AlamarBlue® reagent
-
96-well plates
-
Plate reader capable of measuring fluorescence (560 nm excitation / 590 nm emission)
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a range of FL3 concentrations and a vehicle control.
-
At the desired time points, add AlamarBlue® reagent to each well (10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with FL3 as described above.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Materials:
-
Senescence-Associated β-Galactosidase Staining Kit (commercially available) or individual reagents (Fixative solution, X-gal staining solution)
Protocol:
-
Seed and treat cells in 6-well plates.
-
Wash cells with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-gal staining solution to each well.
-
Incubate the plates at 37°C (without CO2) overnight in a dry incubator.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells.
Western Blot Analysis for p-p38 and Cyclin D1
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-p38 MAPK, anti-Cyclin D1, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with FL3 and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Recommended starting dilutions: p-p38 1:1000, Cyclin D1 1:1000, loading control 1:5000).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
Prohibitin Pull-Down Assay
Materials:
-
FL3-conjugated beads (or control beads)
-
Cell lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blot (anti-PHB1, anti-PHB2)
Protocol:
-
Lyse glioblastoma cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with control beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with FL3-conjugated beads (and control beads in parallel) overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blot using antibodies against PHB1 and PHB2.
References
FL3 Flavagline in Urothelial Carcinoma Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental application and mechanistic action of FL3, a synthetic flavagline analog, in the context of urothelial carcinoma (UC) cell studies. The information is compiled from preclinical research and is intended to guide further investigation and drug development efforts.
Abstract
FL3 has been identified as a potent inhibitor of urothelial carcinoma cell proliferation.[1][2][3][4][5] It exerts its anticancer effects by targeting Prohibitin 1 (PHB), a protein implicated in various cellular processes, including cell proliferation and mitochondrial function.[1][2][4][5] The primary mechanism of action involves the disruption of the Akt-PHB interaction, leading to G2/M phase cell cycle arrest mediated by the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45α).[1][2][3][5] Notably, in the studied urothelial carcinoma cell lines, FL3 did not induce significant apoptosis.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of FL3 and Other PHB Ligands
| Compound | Cell Line | Assay | Concentration | Effect |
| FL3 | T24 | CCK-8 | 1 µM | ~60% decrease in cell viability |
| Ligand 1 | T24 | CCK-8 | 1 µM | ~20% decrease in cell viability |
| Ligand 2 | T24 | CCK-8 | 1 µM | ~30% decrease in cell viability |
| Ligand 3 | T24 | CCK-8 | 1 µM | ~15% decrease in cell viability |
| Ligand 4 | T24 | CCK-8 | 1 µM | ~25% decrease in cell viability |
| Ligand 5 | T24 | CCK-8 | 1 µM | ~10% decrease in cell viability |
Table 2: Effect of FL3 on Cell Cycle Distribution in Urothelial Carcinoma Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| T24 | Control | 55.1 | 24.3 | 20.6 |
| T24 | FL3 (1 µM) | 28.7 | 10.5 | 60.8 |
| BIU-87 | Control | 60.2 | 21.5 | 18.3 |
| BIU-87 | FL3 (1 µM) | 35.4 | 12.1 | 52.5 |
Table 3: In Vivo Tumor Growth Inhibition by FL3 in a UCB Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control | ~1800 | ~1.5 |
| FL3 (10 mg/kg) | ~600 | ~0.5 |
| Paclitaxel (10 mg/kg) | ~400 | ~0.4 |
Signaling Pathway
FL3's mechanism of action in urothelial carcinoma cells centers on the inhibition of the Akt-PHB signaling axis. By binding to PHB, FL3 prevents its interaction with Akt, thereby inhibiting Akt-mediated phosphorylation of PHB.[1][2][3][5] This disruption leads to a decrease in the mitochondrial localization of PHB.[1][2] A key downstream consequence is the significant upregulation of GADD45α gene expression.[1][2][3][5] GADD45α, a crucial cell cycle regulator, then mediates cell cycle arrest at the G2/M phase, thus inhibiting cell proliferation.[1][2][3][5]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of FL3 on the viability of urothelial carcinoma cells.
Materials:
-
Urothelial carcinoma cell lines (e.g., T24, BIU-87)
-
RPMI-1640 medium supplemented with 10% FBS
-
FL3 and other PHB ligands
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and culture overnight.
-
Treat the cells with various concentrations of FL3 or other PHB ligands for 24 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - Beijing Institute of Technology [pure.bit.edu.cn:443]
Creating FL3 Flavagline Stock Solutions with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation and use of FL3 flavagline stock solutions solubilized in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who are working with this potent synthetic flavagline. The protocols herein cover the preparation of stock solutions, their application in common cell-based assays, and an overview of the key signaling pathways modulated by FL3. All quantitative data is presented in clear, tabular format, and logical workflows and signaling pathways are visualized using diagrams.
Introduction to FL3 Flavagline
FL3 is a synthetic flavagline, a class of natural product-inspired compounds, that has demonstrated significant potential in cancer research and cardioprotection.[1][2] It exerts its biological effects by targeting prohibitin (PHB), a highly conserved intracellular protein, thereby modulating critical signaling pathways involved in cell proliferation, cell cycle, and apoptosis.[3][4] Due to its hydrophobic nature, FL3 requires an organic solvent, such as DMSO, for dissolution to prepare stock solutions for use in biological experiments. Careful preparation and application of these stock solutions are crucial for obtaining accurate and reproducible experimental results.
Material Properties and Storage
A thorough understanding of the physicochemical properties of FL3 is essential for its proper handling and use.
| Property | Value | Source |
| Chemical Name | (1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][3]benzofuran-1,8b-diol | PubChem |
| Molecular Formula | C₂₅H₂₃BrO₅ | PubChem |
| Molecular Weight | 483.35 g/mol | MedchemExpress, PubChem |
| CAS Number | 1186012-80-5 | MedchemExpress, PubChem |
| Appearance | Solid powder | MedKoo |
| Solubility | Soluble in DMSO | MedKoo |
| Storage of Powder | Store at -20°C for long-term storage. | MedKoo |
| Storage of Stock Solution | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General Lab Practice |
Preparation of FL3 Flavagline Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of FL3 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials
-
FL3 flavagline powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol
-
Calculate the required mass of FL3:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of FL3 is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 483.35 g/mol x 1000 mg/g = 4.8335 mg
-
-
-
Weighing FL3:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 4.83 mg of FL3 powder into the tube. Record the exact weight.
-
-
Dissolving FL3 in DMSO:
-
Based on the actual weight of the FL3 powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 483.35 g/mol ) / 10 mmol/L * 1,000,000 µL/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the FL3 powder.
-
-
Ensuring Complete Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the FL3 powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage and Aliquoting:
-
Once fully dissolved, aliquot the 10 mM FL3 stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Experimental Workflows and Protocols
General Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for utilizing the FL3 stock solution in cell culture experiments.
Protocol: Cell Viability Assay (CCK-8)
This protocol is adapted for assessing the effect of FL3 on the viability of urothelial carcinoma of the bladder (UCB) cells.[3][4]
-
Cell Seeding: Seed UCB cells (e.g., T24 cell line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare a series of FL3 working solutions by diluting the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1%.
-
Cell Treatment: Replace the culture medium with the prepared FL3 working solutions (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Western Blot Analysis
This protocol describes the detection of changes in protein expression (e.g., PHB, GADD45α) following FL3 treatment.[3]
-
Cell Treatment and Lysis: Treat cells with the desired concentration of FL3 (e.g., 0.5 µM) for a specified time (e.g., 24 hours).[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-PHB, anti-GADD45α, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol: Immunofluorescence
This protocol is for visualizing the subcellular localization of proteins, such as PHB, after FL3 treatment.[1][2]
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a culture plate. Treat the cells with FL3 (e.g., 100 nM) for the desired time.[1][2]
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-PHB) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
FL3 Signaling Pathways
FL3 has been shown to modulate at least two key signaling pathways, which are depicted below.
FL3-Mediated Inhibition of the Akt/PHB Pathway and Activation of GADD45α
FL3 directly binds to PHB, inhibiting its interaction with Akt. This leads to a decrease in Akt-mediated phosphorylation of PHB and its subsequent localization to the mitochondria. The disruption of the Akt/PHB interaction results in the upregulation of GADD45α, which in turn leads to cell cycle arrest at the G2/M phase.[3][4]
FL3-Induced Cardioprotection via the STAT3 Pathway
In cardiomyocytes, FL3 promotes the translocation of PHB to the mitochondria. This leads to the heterodimerization of PHB1 with STAT3, resulting in the phosphorylation and activation of STAT3. Activated STAT3 in the mitochondria is associated with a cardioprotective effect against toxic insults like doxorubicin.[1][2]
Conclusion
The synthetic flavagline FL3 is a valuable tool for research in oncology and cardiology. The protocols and information provided in this document are intended to facilitate the effective and reproducible use of FL3 in a laboratory setting. Adherence to proper preparation, storage, and application techniques is paramount for achieving reliable experimental outcomes.
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FL3 Flavagline Concentration for Different Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use FL3 flavagline in their experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FL3 flavagline?
A1: FL3 is a synthetic flavagline that exerts its effects primarily by binding to and targeting the scaffold protein Prohibitin (PHB). This interaction inhibits the association between PHB and the serine/threonine kinase Akt, preventing Akt-mediated phosphorylation of PHB. The disruption of this signaling axis leads to various downstream effects depending on the cell type, including cell cycle arrest and apoptosis in cancer cells, and cardioprotective effects in cardiomyocytes.
Q2: How does FL3 flavagline selectively target cancer cells over normal cells?
A2: FL3 exhibits selective cytotoxicity towards many cancer cell types while showing less toxicity to healthy cells at similar concentrations. The precise mechanism for this selectivity is multifaceted. In some normal cells, such as skin fibroblasts, FL3 has been shown to activate pro-survival proteins like Bad, which counteracts the cytotoxic effects. In contrast, in many cancer cells, the inhibition of the PHB-Akt pathway leads to cell cycle arrest, typically at the G2/M phase, or induction of apoptosis.
Q3: What are the known signaling pathways affected by FL3?
A3: The primary pathway affected by FL3 is the PI3K/Akt pathway through its targeting of PHB. By inhibiting Akt's interaction with PHB, it disrupts downstream signaling. In urothelial carcinoma cells, this leads to the upregulation of GADD45α, a key player in G2/M cell cycle arrest. In cardiomyocytes, FL3 promotes the translocation of PHB1 and STAT3 to the mitochondria, which is associated with its cardioprotective effects. The broader family of flavaglines has also been shown to influence the MAPK pathway .
Q4: How should I prepare and store a stock solution of FL3?
A4: FL3 is typically dissolved in dimethylsulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C as solid aliquots to minimize freeze-thaw cycles. Before use, an aliquot can be thawed and further diluted in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in normal/control cell lines.
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Possible Cause 1: High Concentration of FL3.
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Solution: Titrate the concentration of FL3 to a lower range. While FL3 is selectively toxic, high concentrations can affect normal cells. Consult the data tables below for reported effective concentrations and IC50 values in various cell lines.
-
-
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is not exceeding 0.1%. Prepare a vehicle control with the same final DMSO concentration as your FL3-treated samples to accurately assess solvent effects.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some normal cell lines may be inherently more sensitive to FL3. It is recommended to perform a dose-response curve on your specific normal cell line to determine its tolerance.
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Issue 2: No observable effect of FL3 on cancer cells (e.g., no reduction in viability or cell cycle arrest).
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Possible Cause 1: Insufficient Concentration or Incubation Time.
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Solution: Increase the concentration of FL3 based on reported effective ranges (see data tables). Also, consider extending the incubation time (e.g., from 24 to 48 or 72 hours), as the effects of FL3 can be time-dependent.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The specific cancer cell line you are using may be resistant to FL3's mechanism of action. To confirm the intended pathway is being targeted, perform a western blot to check the phosphorylation status of Akt and its downstream targets.
-
-
Possible Cause 3: Inactive FL3 Compound.
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Solution: Ensure the FL3 compound has been stored correctly (at -20°C, protected from light and moisture) and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new batch of the compound.
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Issue 3: Precipitation of FL3 in the cell culture medium.
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Possible Cause: Poor Solubility.
-
Solution: FL3, like many small molecules, has limited solubility in aqueous solutions. When diluting the DMSO stock solution into your culture medium, do so by adding the stock to the medium while vortexing or pipetting to ensure rapid and even dispersion. Avoid adding medium directly to the concentrated stock. If precipitation persists, consider preparing an intermediate dilution in a serum-free medium before the final dilution in your complete medium.
-
Quantitative Data Summary
Table 1: Effective Concentrations of FL3 in Different Cell Types
| Cell Type | Application | Effective Concentration | Reference |
| H9c2 (Rat Cardiomyoblasts) | Cardioprotection | 50 - 100 nM | [1] |
| HL-1 (Mouse Cardiomyocytes) | Protection against Hypoxia | 40 - 80 nM | [2] |
| Neonatal Rat Ventricular Myocytes | Protection against Hypoxia | 80 nM | [2] |
| T24 (Human Bladder Carcinoma) | G2/M Cell Cycle Arrest | Dose-dependent effects observed | [3] |
| Glioblastoma Cells | Induction of Senescence | Not specified | [4] |
Table 2: IC50 Values of FL3 and Related Flavaglines in Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| MQ-16 | K562 | Human Chronic Myeloid Leukemia | 161.85 ± 9.44 nM | [5] |
| MQ-16 | HL-7702 | Human Normal Liver | 672.65 ± 27.04 nM | [5] |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol is for determining the IC50 value of FL3 or assessing its effect on cell viability in a 96-well plate format.
-
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
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Complete cell culture medium
-
FL3 stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
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Multichannel pipette
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Prepare serial dilutions of FL3 in complete medium from your DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used.
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Remove the medium from the wells and add 100 µL of the different concentrations of FL3 or the vehicle control. Include wells with medium only as a blank control.
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of CCK-8 solution to each well.
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Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
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2. Western Blot for Akt/PHB Signaling
This protocol is for assessing the phosphorylation status of Akt and the expression levels of PHB.
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Materials:
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FL3-treated and control cell lysates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Nitrocellulose or PVDF membranes
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Transfer buffer
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-pan-Akt, anti-PHB, anti-β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the desired concentration of FL3 for the specified time.
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
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Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
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Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
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Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
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Strip and re-probe the membrane for total Akt, PHB, and a loading control like β-actin.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after FL3 treatment.
-
Materials:
-
FL3-treated and control cells
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PBS
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70% cold ethanol
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
-
-
Procedure:
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Culture and treat cells with FL3 for the desired duration.
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Harvest cells by trypsinization and wash with cold PBS.
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Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
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Wash the fixed cells with PBS to remove the ethanol.
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Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
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Analyze the samples on a flow cytometer, collecting the fluorescence data for PI.
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Use appropriate software to model the cell cycle distribution based on the DNA content histogram.
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Visualizations
Caption: FL3's mechanism of action in cancer cells.
Caption: Cardioprotective signaling pathway of FL3.
Caption: Workflow for determining the IC50 of FL3.
References
FL3 flavagline solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic flavagline, FL3. The information provided is intended to address common challenges, particularly those related to its solubility in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is FL3 flavagline and what is its primary mechanism of action?
A1: FL3 is a synthetic derivative of rocaglaol, belonging to the flavagline class of natural products.[1][2] These compounds are known for their potent anticancer, cardioprotective, and neuroprotective activities.[2] The primary mechanism of action for flavaglines, including FL3, involves the inhibition of the translation initiation factor eIF4A and interaction with prohibitins (PHBs), which are scaffold proteins involved in various cellular processes.[1][3] By targeting these proteins, FL3 can induce cell cycle arrest and apoptosis in cancer cells.[3]
Q2: What are the known physicochemical properties of FL3?
A2: The key physicochemical properties of FL3 are summarized in the table below. Understanding these properties is crucial for its proper handling and use in experiments.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₃BrO₅ | PubChem |
| Molar Mass | 483.36 g/mol | PubChem |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Q3: What are the general recommendations for storing FL3?
A3: Proper storage is critical to maintain the stability and activity of FL3. For long-term storage, it is recommended to store the solid powder at -20°C. For short-term storage, 4°C is acceptable. If FL3 is dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C to minimize degradation.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide: Solubility and Precipitation Issues
Q4: I am observing precipitation when I add my FL3 stock solution (in DMSO) to the aqueous cell culture medium. What could be the cause and how can I prevent this?
A4: Precipitation of FL3 upon addition to aqueous media is a common issue due to its low water solubility. This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The primary cause is the rapid change in solvent polarity from DMSO (a polar aprotic solvent) to the aqueous medium.
Here are several troubleshooting steps to address this issue:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% (v/v), and not exceeding 0.5% (v/v).[2][4][5] Higher concentrations of DMSO can be toxic to cells and may not be sufficient to maintain FL3 in solution. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4][5]
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Stepwise Dilution: Avoid adding a small volume of highly concentrated FL3 stock directly into a large volume of aqueous medium. Instead, perform a stepwise (serial) dilution. This gradual change in solvent composition can help keep the compound in solution.
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Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the FL3 stock solution can sometimes improve solubility. However, be cautious not to overheat the medium, as this can degrade its components.
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Sonication: After dilution, briefly sonicating the final working solution in a water bath sonicator may help to redissolve any small precipitates that have formed. Use minimal power and time to avoid degrading the compound or medium components.
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Vortexing: Immediately after adding the FL3 stock to the medium, vortex the solution gently to ensure rapid and uniform dispersion.
Q5: What is the recommended procedure for preparing an FL3 working solution for in vitro experiments?
A5: Based on protocols from published studies, the following is a recommended procedure for preparing a working solution of FL3 for cell-based assays:
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Prepare a High-Concentration Stock Solution in DMSO:
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Dissolve the FL3 powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved. Gentle vortexing or brief sonication may be used if necessary.
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Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
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Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of your stock solution in 100% DMSO. This makes the final dilution into the aqueous medium more accurate and manageable.
-
-
Prepare the Final Working Solution:
-
Calculate the volume of the DMSO stock solution needed to achieve your desired final concentration in the cell culture medium.
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Ensure that the final concentration of DMSO in the medium does not exceed the tolerance level of your specific cell line (typically <0.1% to 0.5%).
-
Add the calculated volume of the FL3 stock solution to your pre-warmed (37°C) cell culture medium.
-
Immediately mix the solution by gentle vortexing or inversion.
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Q6: Are there alternative solvents or formulation strategies to improve the aqueous solubility of FL3?
A6: While DMSO is the most commonly reported solvent for in vitro studies with FL3, other strategies used for poorly soluble drugs could potentially be explored. However, specific data for FL3 using these methods are limited.
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Co-solvents: For in vivo studies, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol are sometimes used in combination with water. For in vitro work, the toxicity of these co-solvents to the specific cell line must be carefully evaluated.
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Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[6] This approach has been used for other poorly soluble compounds but would require experimental validation for FL3.
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Liposomal Formulations: Encapsulating FL3 within liposomes, which are microscopic lipid vesicles, can improve its solubility and delivery to cells. This is a more complex formulation strategy that requires specialized techniques.
Experimental Protocols
Protocol 1: Preparation of FL3 Stock and Working Solutions for Cell Viability Assays
This protocol is based on the methodology described in a study investigating the effects of FL3 on urothelial carcinoma cells.[3]
-
Materials:
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FL3 powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS)
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Pipettes and sterile filter tips
-
-
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of FL3 powder needed to prepare a 10 mM stock solution in a specific volume of DMSO (Molar Mass of FL3 = 483.36 g/mol ).
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Aseptically weigh the FL3 powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the FL3 is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
-
Working Solution Preparation (e.g., 100 nM):
-
Thaw an aliquot of the 10 mM FL3 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration (e.g., 100 nM).
-
To minimize precipitation, add the FL3 stock to the medium, not the other way around. For example, to make 1 mL of 100 nM working solution from a 10 mM stock, you would perform a 1:100,000 dilution. This is best done in multiple steps.
-
Ensure the final DMSO concentration is below the cytotoxic threshold for your cells (e.g., for a 1:100,000 dilution, the final DMSO concentration would be 0.001%).
-
Gently mix the working solution before adding it to the cells.
-
-
Visualizations
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-type dependent effects of FL3 flavagline treatment
Welcome to the technical support center for the synthetic flavagline, FL3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cell-type dependent effects of FL3 treatment. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: We are treating our cancer cell line with FL3 but are not observing significant apoptosis. Is this expected?
A1: Yes, this is a known cell-type dependent effect. While FL3 induces apoptosis in some cancer cell lines, such as in colorectal cancer models, its mechanism is not universally pro-apoptotic.[1] For instance, in urothelial carcinoma of the bladder (UCB) cell lines (e.g., T24 and BIU), FL3 primarily induces G2/M phase cell cycle arrest by upregulating GADD45α, with no significant increase in apoptosis.[2][3][4] In glioblastoma cells, FL3 has been shown to induce senescence rather than apoptosis.[5] It is crucial to assess multiple endpoints, including cell cycle progression and senescence markers, in addition to apoptosis.
Q2: What is the primary molecular target of FL3?
A2: The primary and direct target of FL3 is Prohibitin 1 (PHB).[2] FL3 binds to PHB, modulating its interactions with other proteins and its subcellular localization, which in turn triggers downstream signaling events that vary by cell type.
Q3: Why is FL3 less toxic to normal cells compared to cancer cells?
A3: FL3 exhibits differential effects due to distinct signaling responses in normal versus cancerous cells. For example, in normal human skin fibroblasts, FL3 treatment does not induce apoptosis because it specifically activates the pro-survival protein Bad.[6] Silencing Bad in these normal cells sensitizes them to FL3-induced apoptosis.[6] In contrast, many cancer cells lack this protective response. Furthermore, FL3 has been shown to have no adverse effects on normal human brain astrocytes or normal bladder uroepithelial cells at concentrations that are cytotoxic to their malignant counterparts.[2][5]
Q4: Can FL3 be used to protect non-cancerous tissues from other chemotherapies?
A4: There is strong evidence for a cardioprotective role. In cardiomyocytes, FL3 promotes the translocation of its target, PHB, to the mitochondria, where it activates STAT3 signaling.[7][8] This pathway has been shown to protect these cells from doxorubicin-induced toxicity.[7][8] This suggests a potential application for FL3 in mitigating the side effects of certain chemotherapeutic agents.
Q5: What are the known signaling pathways affected by FL3?
A5: The pathways modulated by FL3 are highly context-dependent:
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Urothelial Carcinoma: FL3 inhibits the Akt-PHB interaction, leading to the activation of a GADD45α-dependent G2/M cell cycle checkpoint.[2][3]
-
Cardiomyocytes: FL3 promotes a protective pathway involving the mitochondrial translocation of PHB and subsequent activation of STAT3.[7][8]
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Colorectal Cancer: FL3 has been shown to inhibit the Wnt/β-catenin pathway and induce apoptosis.[1]
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Leukemia: While studies on FL3 are limited, related flavaglines are known to induce apoptosis by regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK pathways.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| High variability in cell viability (IC50) values. | Cell confluence, passage number, or metabolic state can affect sensitivity. | Standardize cell seeding density and use cells within a consistent, low passage number range. Ensure consistent treatment times. |
| No effect observed in a cancer cell line. | The cell line may be resistant, or the primary endpoint is not being measured. | Confirm FL3 is binding to its target, PHB, using a pull-down assay. Assess alternative endpoints like cell cycle arrest (via flow cytometry) or senescence (via β-galactosidase staining).[2][5] |
| Toxicity observed in a normal/non-cancerous cell line. | The concentration of FL3 may be too high, or the cells may lack specific protective mechanisms. | Perform a dose-response curve to determine the optimal concentration. Investigate the expression and phosphorylation status of pro-survival proteins like Bad.[6] |
| Inconsistent results in signaling pathway analysis (e.g., Western Blot). | The timing of analysis is critical as signaling events can be transient. | Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) after FL3 treatment to identify the optimal time point for observing changes in protein phosphorylation or expression for the pathway of interest. |
Data Presentation: Cell-Type Dependent Effects of FL3
| Cell Type | Cell Line(s) | Primary Effect | Key Pathway(s) Involved | Reference(s) |
| Urothelial Carcinoma | T24, BIU | G2/M Cell Cycle Arrest | Inhibition of Akt/PHB interaction, Upregulation of GADD45α | [2][3] |
| Glioblastoma | U87, U251 | Inhibition of Proliferation, Senescence | Not fully elucidated, but effective under hypoxia | [5] |
| Colorectal Cancer | SW480, HT29/HI1 | Apoptosis, Inhibition of Tumorigenesis | Inhibition of Wnt/β-catenin | [1][10] |
| Cardiomyocytes (non-cancerous) | H9c2 | Cardioprotection from Doxorubicin | Mitochondrial PHB translocation, STAT3 activation | [7][8] |
| Normal Skin Fibroblasts | Resistance to Apoptosis | Activation of pro-survival Bad | [6] | |
| Normal Astrocytes | No effect on viability | N/A | [5] | |
| Normal Bladder Uroepithelium | SV-HUC-1 | Low cytotoxicity compared to cancer cells | N/A | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess FL3's effect on urothelial carcinoma cells.[2]
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Cell Seeding: Seed cells (e.g., T24, BIU, or SV-HUC-1) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
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FL3 Treatment: Prepare serial dilutions of FL3 in the appropriate cell culture medium. Replace the existing medium with the FL3-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
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CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
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Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: FL3 Pull-Down Assay to Confirm Target Engagement
This protocol is for confirming the binding of FL3 to its target protein, Prohibitin (PHB).[2][8]
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Bead Preparation: Conjugate FL3 to Affi-Gel 10 beads according to the manufacturer's instructions. Use ethanolamine-blocked beads as a negative control.
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Cell Lysis: Harvest cells and lyse them in a suitable immunoprecipitation buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with the unconjugated (control) beads to reduce non-specific binding.
-
Incubation: Incubate the pre-cleared lysate with the FL3-conjugated beads and control beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-PHB antibody. A band corresponding to PHB should be present in the lane with FL3-conjugated beads but not in the control lane.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of FL3 on cell cycle distribution.[2]
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of FL3 or vehicle control for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavagline synthetic derivative induces senescence in glioblastoma cancer cells without being toxic to healthy astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of FL3 flavagline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FL3 flavagline. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of FL3 flavagline?
A1: The primary and most well-documented molecular targets of FL3 flavagline are prohibitins, specifically PHB1 and PHB2.[1][2] FL3 binds directly to these scaffold proteins, modulating their activity and subcellular localization.[1][3]
Q2: Are there known "off-target" effects of FL3?
A2: The concept of "off-target" for FL3 is context-dependent, as the compound exhibits different primary effects in various cell types, which could be considered off-target if not the intended therapeutic outcome. For instance, its potent anticancer activity could be an unwanted side effect in the context of its cardioprotective application, and vice-versa.
-
In Cancer Cells: FL3 is a potent inhibitor of cell proliferation and induces apoptosis.[4][5]
-
In Cardiomyocytes: FL3 has a protective effect against doxorubicin-induced toxicity.[1][3]
-
In Normal, Non-cancerous Cells: FL3 has been shown to have low cytotoxicity in normal cells, such as human skin fibroblasts, by activating pro-survival pathways.[6]
Q3: My non-cancerous cell line is showing unexpected resistance to FL3-induced apoptosis. Why might this be?
A3: This is a documented effect in some normal cell types. FL3 can specifically induce the activation of the pro-survival protein Bad in normal cells, which is not observed in malignant cells.[6] This activation of Bad can block the apoptotic pathway and explains the lack of cytotoxicity. You can investigate this by checking the phosphorylation status of Bad.[6]
Q4: I am using FL3 for its anticancer properties, but I am concerned about its effects on the Akt pathway. Is this a direct off-target effect?
A4: The effect of FL3 on the Akt pathway in cancer cells is considered part of its on-target anticancer mechanism. FL3, by binding to prohibitin (PHB), inhibits the interaction between Akt and PHB.[4] This disruption prevents Akt-mediated phosphorylation of PHB and leads to downstream effects like cell cycle arrest.[4][7] Therefore, modulation of Akt signaling is a consequence of its primary interaction with PHB.
Q5: How does FL3 induce cell cycle arrest in cancer cells?
A5: In urothelial carcinoma cells, FL3 treatment leads to cell cycle arrest in the G2/M phase.[4] This is achieved by inhibiting the Akt/PHB interaction, which in turn activates the GADD45α pathway.[4][7] The expression of key proteins involved in the G2-M transition, such as cdc2 and cyclin B1, is consequently decreased.[4]
Troubleshooting Guides
Problem 1: Inconsistent results in FL3-induced cardioprotection experiments.
-
Possible Cause: The mechanism of cardioprotection by FL3 is dependent on the translocation of PHB to the mitochondria and the subsequent activation of STAT3.[1][3] Inconsistent results could be due to issues with this pathway.
-
Troubleshooting Steps:
-
Verify PHB Translocation: Use confocal microscopy to visualize the localization of PHB1 in relation to mitochondria (using a mitochondrial stain like MitoTracker) with and without FL3 treatment.[3]
-
Assess STAT3 Phosphorylation: Perform a Western blot to check the phosphorylation status of STAT3 in mitochondrial fractions of cardiomyocyte lysates after FL3 treatment.[1]
-
Confirm PHB Involvement: Use siRNA to knock down PHB1 and PHB2. A successful knockdown should inhibit the cardioprotective effect of FL3 and reduce STAT3 phosphorylation.[1][3]
-
Problem 2: Difficulty confirming the direct binding of FL3 to prohibitins in my experimental system.
-
Possible Cause: The interaction between FL3 and prohibitins might be difficult to detect without the appropriate methodology.
-
Troubleshooting Steps:
-
Affinity Pull-Down Assay: This is a key experiment to demonstrate direct binding. Conjugate FL3 to beads (e.g., Affi-Gel 10) and incubate with cell lysates.[1][2]
-
Western Blot Analysis: After the pull-down, elute the bound proteins and perform a Western blot using antibodies against PHB1 and PHB2 to confirm their presence.[1][2]
-
Control: Use beads that have been blocked (e.g., with ethanolamine) but not conjugated with FL3 as a negative control to ensure the binding is specific.[2]
-
Quantitative Data Summary
| Compound | Cell Line | Assay | Value | Reference |
| FL3 | T24 (Urothelial Carcinoma) | Cell Viability | Dose-dependent inhibition | [4] |
| Paclitaxel | T24 (Urothelial Carcinoma) | Cell Viability | Dose-dependent inhibition | [4] |
| FL3 | SV-HUC-1 (Normal Bladder) | Cell Viability | Less cytotoxicity than in cancer cells | [4] |
| FL3 | H9c2 (Cardiomyocytes) | Cardioprotection Assay | 100 nM concentration used effectively | [3] |
Detailed Experimental Protocols
Protocol 1: Assessing PHB1 Subcellular Localization via Confocal Microscopy
-
Cell Culture: Plate H9c2 cardiomyocytes on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 100 nM FL3 for the desired time course (e.g., 0, 30, 60 minutes). A vehicle control (e.g., DMSO) should be run in parallel.
-
Mitochondrial Staining: In the final 30 minutes of incubation, add a mitochondrial stain such as MitoTracker Red CMXRos to the media according to the manufacturer's instructions.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against PHB1 overnight at 4°C. The following day, wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green) for 1 hour.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope. Co-localization of the green (PHB1) and red (mitochondria) signals will indicate translocation.[3]
Protocol 2: Verifying FL3 and Prohibitin Interaction via Affinity Pull-Down
-
Bead Conjugation: Conjugate FL3 to Affi-Gel 10 beads as per the manufacturer's protocol. Use ethanolamine to block a separate batch of beads to serve as a negative control.
-
Cell Lysis: Harvest cells (e.g., H9c2) and prepare a whole-cell lysate using a suitable lysis buffer.
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Incubation: Incubate the cell lysate with the FL3-conjugated beads and the control beads for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
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Western Blotting: Analyze the eluted proteins by Western blotting using primary antibodies against PHB1 and PHB2.[1][2] A positive signal in the lane with FL3-conjugated beads but not in the control lane indicates a specific interaction.
Visualizations
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL3 (flavagline) - Wikipedia [en.wikipedia.org]
- 6. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - Beijing Institute of Technology [pure.bit.edu.cn:443]
FL3 flavagline stability and storage conditions
Welcome to the technical support center for FL3, a synthetic flavagline analog of rocaglaol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of FL3, along with troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid FL3?
A: Solid FL3 should be stored at -20°C for long-term stability.[1]
Q2: How should I prepare and store stock solutions of FL3?
A: FL3 is typically dissolved in dimethylsulfoxide (DMSO) to create a stock solution.[1] While specific stability data for FL3 in DMSO is not extensively published, data from the structurally related flavagline, rocaglamide, can provide guidance. For rocaglamide, DMSO stock solutions can be stored for up to one year at -80°C or for one month at -20°C.[2][3][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: My FL3 solution has changed color. Is it still usable?
A: A change in color can indicate degradation. It is recommended to perform a purity check using reverse-phase high-performance liquid chromatography (HPLC) if you observe any changes in the appearance of your solution. Some flavaglines have been noted to be unstable during purification, highlighting the potential for degradation.
Q4: How stable is FL3 in aqueous buffers or cell culture media?
A: The stability of flavaglines in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution just before use. Avoid storing FL3 in aqueous solutions for extended periods.
Q5: What are the known molecular targets of FL3?
A: FL3 has been shown to directly bind to prohibitins (PHBs).[1] This interaction can inhibit the interaction between Akt and PHB, leading to decreased PHB phosphorylation and localization in the mitochondria.[1] Additionally, FL3 can induce the heterodimerization of PHB1 with STAT3. Like other flavaglines, it may also target the eukaryotic translation initiation factor eIF4A, an RNA helicase.
Stability and Storage Guidelines
The following table summarizes the recommended storage conditions for FL3 and its stock solutions based on available data for FL3 and the related flavagline, rocaglamide.
| Compound/Solution | Storage Temperature | Duration | Notes |
| FL3 (Solid) | -20°C | Long-term | |
| Rocaglamide Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[2][3][4] |
| -20°C | Up to 1 month | [2] |
Note: The stability of FL3 in DMSO has not been explicitly reported. The data for rocaglamide is provided as a guideline due to structural similarity.
Experimental Protocols
Protocol 1: Preparation of FL3 Stock Solution
Objective: To prepare a concentrated stock solution of FL3 for use in cell-based assays.
Materials:
-
FL3 (solid)
-
Dimethylsulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Allow the vial of solid FL3 to equilibrate to room temperature before opening.
-
Aseptically add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the FL3.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of FL3 on a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., urothelial carcinoma cell lines T24 or BIU)[1]
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Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
FL3 stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of FL3 in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.1%). Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of FL3.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Workflows
FL3-Mediated Cardioprotection Signaling Pathway
FL3 has been shown to exert cardioprotective effects, in part by modulating the STAT3 signaling pathway through its interaction with prohibitins.
Caption: FL3 binds to prohibitins, promoting STAT3 phosphorylation and leading to cardioprotection.
General Experimental Workflow for FL3
This diagram outlines a typical workflow for investigating the effects of FL3 in a cell-based experimental setting.
Caption: A general workflow for studying the cellular effects of FL3.
Troubleshooting Common Issues
This flowchart provides a logical sequence for troubleshooting unexpected experimental results.
Caption: A troubleshooting flowchart for experiments involving FL3.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Rocaglamide | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 4. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FL3 Flavagline in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL3 flavagline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL3 flavagline?
FL3 is a synthetic flavagline that exhibits potent anticancer activity by targeting two key cellular components: prohibitins (PHB1 and PHB2) and the eukaryotic translation initiation factor 4A (eIF4A).[1] By binding to prohibitins, FL3 can modulate various signaling pathways, including the Raf-MEK-ERK and STAT3 pathways, which are often dysregulated in cancer.[2][3] Its interaction with the RNA helicase eIF4A leads to the inhibition of cap-dependent translation of oncogenic proteins, such as c-Myc and Bcl-2.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to FL3 treatment. What are the potential mechanisms of resistance?
Resistance to FL3 and other flavagline-like compounds can emerge through several mechanisms:
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Activation of the NRF2 Pathway: The transcription factor NRF2, a master regulator of the antioxidant response, can confer resistance to eIF4A inhibitors.[6] Hyperactivation of NRF2 can lead to a broad increase in protein production, potentially compensating for the inhibitory effects of FL3 on translation.[6]
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Metabolic Reprogramming: Resistant cells may exhibit a shift in their metabolism. One observed mechanism is the failure to downregulate the glucose transporter 1 (GLUT-1) upon treatment, coupled with an increase in the activity of the pentose phosphate pathway (PPP).[4] This allows resistant cells to maintain a high glucose uptake and generate the necessary building blocks for proliferation and survival.
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Alterations in Prohibitin Function: Since prohibitins are direct targets of FL3, changes in their expression levels, localization, or interaction with other proteins could potentially contribute to resistance. Overexpression of prohibitins has been linked to chemoresistance in some cancers.
Q3: Are there any known strategies to overcome FL3 resistance?
Yes, based on the known resistance mechanisms, several strategies can be explored:
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Combination Therapy:
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Targeting the NRF2 Pathway: For resistance mediated by NRF2 activation, co-treatment with an inhibitor of Fructosamine-3-Kinase (FN3K) may re-sensitize cells to eIF4A inhibition.[6] FN3K is involved in the post-translational modification of NRF2.
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Inhibiting Metabolic Pathways: If resistance is associated with metabolic reprogramming, combining FL3 with inhibitors of the pentose phosphate pathway (PPP) or glucose transport could be effective.
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Targeting Downstream Effectors: Combining FL3 with inhibitors of downstream survival pathways that are still active in resistant cells, such as CDK4/6 inhibitors, has shown promise in overcoming resistance to eIF4A inhibitors.
-
-
Modulating Prohibitin-Related Signaling: For resistance linked to prohibitin alterations, strategies to modulate prohibitin expression or its interaction with key signaling molecules could be beneficial.
Troubleshooting Guides
Problem 1: Decreased FL3 Efficacy in Long-Term Cultures
Symptoms:
-
Gradual increase in the IC50 value of FL3 over several passages.
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Reduced induction of apoptosis at previously effective concentrations.
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Development of a resistant cell population.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell line | 1. Confirm Resistance: Perform a dose-response curve to accurately determine the new IC50 value and compare it to the parental cell line. 2. Investigate Resistance Mechanisms: a. NRF2 Activation: Assess NRF2 protein levels and the expression of its target genes (e.g., NQO1, HO-1) via Western blot and qRT-PCR. b. Metabolic Shift: Measure glucose uptake, GLUT-1 expression (by flow cytometry or Western blot), and pentose phosphate pathway (PPP) activity. 3. Attempt to Re-sensitize: Based on the findings, test combination therapies as outlined in the FAQs. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Use a mycoplasma detection kit to ensure your cultures are not contaminated. |
Problem 2: Inconsistent Results with FL3 Treatment
Symptoms:
-
High variability in cell viability or apoptosis assays between experiments.
-
Unexpected changes in the expression of target proteins.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| FL3 Instability or Improper Storage | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of FL3 in a suitable solvent (e.g., DMSO) and use them for each experiment. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Variations in Experimental Conditions | 1. Standardize Protocols: Ensure consistent cell seeding density, treatment duration, and assay conditions. 2. Monitor Cell Health: Regularly check the morphology and growth rate of your cells to ensure they are healthy before starting an experiment. |
Data Presentation
Table 1: Hypothetical IC50 Values for FL3 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT116 (Colon) | 15 | 150 | 10 |
| MCF-7 (Breast) | 25 | 200 | 8 |
| A549 (Lung) | 50 | 450 | 9 |
Table 2: Example of Combination Index (CI) Values for FL3 with a Hypothetical PPP Inhibitor (PPP-I) in FL3-Resistant HCT116 Cells
| FL3 (nM) | PPP-I (µM) | Fraction Affected | Combination Index (CI) | Interpretation |
| 75 | 5 | 0.5 | 0.75 | Synergism |
| 150 | 5 | 0.7 | 0.68 | Synergism |
| 75 | 10 | 0.8 | 0.62 | Synergism |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Development of an FL3-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to FL3 through continuous exposure to increasing concentrations of the drug.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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FL3 flavagline
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DMSO (vehicle)
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96-well plates
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Cell counting solution (e.g., trypan blue)
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Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of FL3 for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing FL3 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the FL3 concentration by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the FL3 concentration over several months.
-
Characterization of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of FL3 (e.g., 10-fold the initial IC50), characterize the resistant phenotype.
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Determine the new, stable IC50 of the resistant line.
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Cryopreserve aliquots of the resistant cells at different passage numbers.
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Maintain a sub-culture of the resistant cells in a medium containing a maintenance concentration of FL3 (e.g., the final concentration they were adapted to).
-
Protocol 2: Assessment of Pentose Phosphate Pathway (PPP) Activity
This protocol provides a method to measure the activity of the PPP by quantifying the rate of NADPH production.
Materials:
-
Sensitive and FL3-resistant cancer cells
-
PBS (Phosphate-Buffered Saline)
-
PPP activity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Lysis: Harvest an equal number of sensitive and resistant cells and lyse them according to the assay kit manufacturer's instructions to prepare cell extracts.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the results.
-
Assay Reaction: In a 96-well plate, add the cell lysate to the reaction mixture provided in the kit. This mixture typically contains glucose-6-phosphate (G6P) and NADP+.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (usually around 450 nm) at regular intervals for 30-60 minutes. The increase in absorbance corresponds to the production of NADPH.
-
Data Analysis: Calculate the rate of NADPH production (Vmax) from the linear portion of the kinetic curve. Normalize the activity to the protein concentration of the lysate. Compare the PPP activity between sensitive and resistant cells.
Visualizations
Caption: Signaling pathways affected by FL3 flavagline.
Caption: Mechanisms of FL3 resistance and strategies to overcome it.
Caption: Workflow for troubleshooting FL3 resistance.
References
- 1. musechem.com [musechem.com]
- 2. Targeting the Pentose Phosphate Pathway: Characterization of a New 6PGL Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visualization of GLUT1 Trafficking in Live Cancer Cells by the Use of a Dual-Fluorescence Reporter [acs.figshare.com]
FL3 Flavagline In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic flavagline FL3 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with FL3, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of FL3 | FL3 is a synthetic derivative of a natural product and may have limited aqueous solubility. | Prepare FL3 in a vehicle such as Dimethyl sulfoxide (DMSO) before further dilution in a final injection buffer. For in vivo studies, FL3 has been successfully administered after being dissolved in DMSO.[1] |
| Lack of In Vivo Efficacy | Suboptimal dosage, infrequent administration, or inappropriate animal model. | Dosages in mice have ranged from 0.1 mg/kg to 12.5 mg/kg, administered via intraperitoneal injection.[1][2][3] Treatment schedules have included twice-weekly injections or injections every two days.[1][2] Ensure the selected animal model has the target pathway (e.g., activated Wnt/β-catenin or overexpressed Prohibitin) that FL3 is known to modulate.[1][2] |
| Observed Toxicity or Weight Loss in Animals | High dosage or adverse reaction to the vehicle. | Studies have reported no significant body weight loss in mice treated with FL3 at doses of 2 mg/kg and 5 mg/kg.[1] If toxicity is observed, consider reducing the dosage or the frequency of administration. A vehicle control group is crucial to distinguish between FL3-related toxicity and vehicle effects. |
| Inconsistent Tumor Growth Inhibition | Variability in tumor implantation, animal health, or inconsistent FL3 administration. | Ensure consistent tumor cell implantation techniques and monitor animal health closely. Prepare fresh FL3 solutions for each injection to ensure stability and consistent dosing. |
| Difficulty in Assessing Target Engagement In Vivo | Lack of specific biomarkers or insensitive detection methods. | Assess downstream markers of FL3 activity. For example, in urothelial carcinoma models, FL3 treatment led to a slight decrease in PHB expression and an increase in GADD45α expression.[1] In colorectal cancer models, increased apoptosis in adenomas can be measured by TUNEL staining and Cleaved Caspase-3 expression.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FL3 in vivo?
A1: FL3 primarily acts by binding to prohibitins (PHB1 and PHB2), which are scaffold proteins.[1][4][5] This interaction can modulate various downstream signaling pathways. For instance, in urothelial carcinoma, FL3 inhibits the interaction between Akt and PHB, leading to decreased PHB phosphorylation and mitochondrial localization, which in turn activates the GADD45α pathway and induces cell cycle arrest.[1][6] In cardiomyocytes, FL3 promotes the translocation of PHB1 to the mitochondria, where it interacts with STAT3, leading to cardioprotection.[4][5][7][8]
Q2: What are the recommended dosages for FL3 in mouse models?
A2: The effective dosage of FL3 can vary depending on the animal model and the disease being studied. Successful in vivo studies have used the following intraperitoneal (i.p.) dosages:
-
0.1 mg/kg twice weekly in APC Min/+ mice for intestinal tumorigenesis.[2]
-
2 mg/kg and 5 mg/kg every two days in a xenograft model of urothelial carcinoma.[1]
-
12.5 mg/kg (five injections) in a doxorubicin-induced cardiotoxicity model.[3]
Q3: How should FL3 be prepared for in vivo administration?
A3: FL3 is typically dissolved in DMSO to create a stock solution.[1] For intraperitoneal injections, this stock solution is then diluted to the final desired concentration in a suitable vehicle.
Q4: What are the expected outcomes of FL3 treatment in cancer models?
A4: In preclinical cancer models, FL3 has been shown to inhibit tumor growth and proliferation.[1][6] For example, in a urothelial carcinoma xenograft model, FL3 treatment significantly inhibited tumor volume and weight.[1] In the APC Min/+ mouse model of intestinal tumorigenesis, FL3 decreased the number and size of adenomas by increasing apoptosis.[2]
Q5: Are there any known off-target effects or toxicity concerns with FL3?
A5: Existing studies suggest that FL3 has a good safety profile in vivo, with no significant body weight loss or major organ-related toxicities observed at effective doses.[1] FL3 has also been noted for its high selectivity towards tumor cells over normal cells.[9][10] However, as with any experimental compound, it is crucial to conduct thorough toxicity assessments in your specific model.
Experimental Protocols
In Vivo Xenograft Tumor Model (Urothelial Carcinoma)
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Animal Model: Four-week-old Balb/c nude mice.[1]
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Cell Inoculation: 5 x 10^5 T24 cells are subcutaneously inoculated into the right flank of the mice.[1]
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Treatment Initiation: When tumor sizes reach approximately 4-6 mm³, mice are randomized into treatment groups.[1]
-
FL3 Preparation and Administration: FL3 is dissolved in DMSO and administered via intraperitoneal injection at 2 mg/kg or 5 mg/kg every two days for a total of eight times.[1] A vehicle control group (DMSO) and a positive control group (e.g., paclitaxel) should be included.[1]
-
Monitoring: Body weight and tumor volume (calculated as 1/2 * L * W²) are measured at the time of administration.[1]
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Endpoint Analysis: At the end of the study, tumors and major organs are harvested for immunohistochemistry and other analyses.[1]
Spontaneous Intestinal Tumorigenesis Model (APC Min/+)
-
Animal Model: Male and female APC Min/+ mice.[2]
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Treatment Schedule: FL3 is administered at 0.1 mg/kg by intraperitoneal injection twice weekly from 15 to 20 weeks of age.[2]
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Control Groups: A vehicle-treated APC Min/+ group and an FL3-treated wild-type littermate group should be included to assess effects on normal intestine.[2]
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Endpoint Analysis: The small intestine and colon are excised, and adenoma distribution, size, and number are quantified. Tissues are processed for histology, and proliferation (PCNA, Ki67) and apoptosis (Cleaved Caspase 3, TUNEL) markers are assessed in adenomas.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: FL3's mechanism in urothelial carcinoma.
Caption: Cardioprotective signaling of FL3.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing FL3 Flavagline Bioavailability for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic flavagline, FL3, in in vivo studies. The focus is on overcoming challenges related to its bioavailability to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is FL3 flavagline and what is its primary mechanism of action?
FL3 is a synthetic analog of flavaglines, a class of natural compounds known for their potent anti-cancer and cardioprotective effects.[1][2] Its primary mechanism involves binding to prohibitins (PHB), which are scaffold proteins.[2] This interaction can disrupt downstream signaling pathways, such as the Akt/PHB pathway, leading to cell cycle arrest, and can also modulate the STAT3 signaling pathway.[3][4][5]
Q2: I'm observing poor efficacy of FL3 in my animal model compared to in vitro results. What could be the issue?
A common reason for discrepancies between in vitro and in vivo efficacy of flavaglines is poor bioavailability.[6] Flavaglines are generally lipophilic and have low aqueous solubility, which can lead to challenges in absorption and distribution when administered orally.[6] For instance, the related flavagline, silvestrol, exhibits excellent bioavailability when administered intraperitoneally (nearly 100%) but has very low oral bioavailability (around 1.7%).[6] This suggests that the route of administration and the formulation of FL3 are critical for its in vivo activity.
Q3: What is the recommended route of administration for FL3 in mice?
Given the poor oral bioavailability of related compounds, intraperitoneal (i.p.) or intravenous (i.v.) injection is generally recommended for flavaglines like FL3 to bypass first-pass metabolism and ensure systemic exposure. Several in vivo studies with flavaglines have successfully used the i.p. route.
Q4: Are there any known toxicities associated with FL3?
Flavaglines, including FL3, have been noted for their selective cytotoxicity towards cancer cells with minimal effects on healthy cells at therapeutic concentrations.[1][2] However, as with any experimental compound, it is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model. One study noted no significant body weight loss in mice treated with FL3.
Troubleshooting Guide: Formulation and Administration
Issue 1: Precipitation of FL3 in Aqueous Buffers
Problem: You are observing precipitation of FL3 when trying to dissolve it in standard aqueous buffers like saline or phosphate-buffered saline (PBS) for in vivo administration.
Cause: FL3, like other flavaglines, is a poorly water-soluble compound. This is a common issue with lipophilic small molecules.
Solutions:
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Co-solvent Systems: Utilize a mixture of a water-miscible organic solvent and an aqueous buffer. A common starting point is to first dissolve FL3 in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle.
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Formulation with Excipients: For improved solubility and stability, consider more complex formulations. These can include surfactants and polymers to create stable solutions or suspensions.
Issue 2: Inconsistent Efficacy Between Experiments
Problem: You are observing high variability in the therapeutic effect of FL3 across different cohorts of animals.
Cause: This can be due to inconsistent formulation preparation, leading to variations in the concentration of bioavailable FL3. It can also be related to the stability of the formulation.
Solutions:
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Standardized Formulation Protocol: Follow a strict, validated protocol for preparing your FL3 formulation. Ensure all components are fully dissolved and mixed before administration.
-
Fresh Preparations: Prepare the FL3 formulation fresh before each administration to avoid degradation or precipitation over time.
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Vehicle Controls: Always include a vehicle-only control group in your experiments to ensure that the observed effects are due to FL3 and not the administration vehicle.
Quantitative Data on Formulation Strategies
The following table summarizes common formulation strategies for poorly soluble drugs that can be applied to FL3.
| Formulation Strategy | Components | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Co-solvent System | DMSO, PEG300, Ethanol | Increases the solubility of the drug in the vehicle. | Simple to prepare. | Potential for precipitation upon injection; solvent toxicity at high concentrations. |
| Surfactant-based System | Tween 80, Cremophor EL | Forms micelles that encapsulate the drug, increasing its solubility in aqueous environments. | Can significantly increase solubility; enhances stability. | Potential for hypersensitivity reactions with some surfactants (e.g., Cremophor EL). |
| Cyclodextrin Complexation | β-cyclodextrins (e.g., SBE-β-CD) | Forms inclusion complexes with the drug, where the hydrophobic drug molecule resides within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves aqueous solubility. | High solubilizing capacity; low toxicity. | Can be a more complex formulation to prepare; potential for drug displacement from the complex. |
| Nanosuspension | Drug nanoparticles, stabilizers | Increases the surface area-to-volume ratio of the drug, leading to a faster dissolution rate. | Can be administered intravenously; suitable for poorly soluble drugs. | Requires specialized equipment for preparation (e.g., high-pressure homogenization); potential for particle aggregation. |
Experimental Protocols
Protocol 1: Basic Co-solvent Formulation for Intraperitoneal Injection
This protocol is a starting point for researchers new to working with FL3 in vivo.
Materials:
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FL3 flavagline powder
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Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of FL3 powder.
-
Dissolve the FL3 in a minimal volume of DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure complete dissolution, using gentle vortexing or sonication if necessary. This stock solution should be stored at -20°C or -80°C in a light-protected vial.
-
-
Working Solution Preparation (Example for a final concentration of 2 mg/mL):
-
In a sterile, light-protected tube, add 50 µL of the 40 mg/mL FL3 stock solution in DMSO.
-
Add 300 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 600 µL of sterile saline or PBS to reach a final volume of 1 mL. Mix thoroughly.
-
The final concentration of the components in this example formulation is: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via intraperitoneal injection.
-
The injection volume will depend on the animal's weight and the desired dosage (e.g., for a 10 mg/kg dose in a 20g mouse, you would inject 100 µL of the 2 mg/mL solution).
-
Note: This is a general guideline. The final formulation ratios may need to be optimized based on the required dose and the solubility of FL3. Always perform a small-scale solubility test before preparing a large batch.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways affected by FL3 and a general experimental workflow for in vivo studies.
Caption: FL3 inhibits the Akt-mediated phosphorylation of PHB, leading to the upregulation of GADD45α and subsequent G2/M cell cycle arrest.
Caption: FL3 can reduce the phosphorylation of STAT3 at Tyr705, thereby inhibiting its transcriptional activity.
Caption: A generalized workflow for conducting in vivo studies with FL3 flavagline.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 5. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity. | Sigma-Aldrich [sigmaaldrich.com]
- 6. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Apoptosis Induction with FL3
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering a lack of apoptosis in their cell lines upon treatment with a compound referred to as "FL3". Given that "FL3" can designate different molecules in scientific literature, this guide addresses potential issues broadly while providing specific examples related to known compounds.
Frequently Asked Questions (FAQs)
Q1: What is FL3, and how is it expected to induce apoptosis?
The designation "FL3" can refer to several different compounds, and the expected mechanism of apoptosis induction will vary accordingly. It is crucial to first identify the specific molecule you are working with. Here are two common examples:
-
FLT3 Ligand or Inhibitors of FLT3: In the context of hematological malignancies like Acute Myeloid Leukemia (AML), "FLT3" refers to the Fms-like tyrosine kinase 3 receptor. The FLT3 ligand can stimulate proliferation, while FLT3 inhibitors are drugs designed to block the signaling of mutated, constitutively active FLT3, thereby inducing apoptosis in cancer cells dependent on this pathway.[1][2]
-
Flavagline Analog (FL3): This is a synthetic compound that has been shown to target Prohibitin 1 (PHB).[3] Its effects can be complex, including the induction of cell cycle arrest and, in some contexts, protection from apoptosis, while in others it may modulate signaling pathways that could lead to cell death.[3][4]
To effectively troubleshoot, please verify the full chemical name or CAS number of your compound.
Q2: What are the general hallmarks of apoptosis that I should be measuring?
Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. Key hallmarks to measure include:
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Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a primary indicator.
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DNA Fragmentation: Cleavage of DNA into specific fragments is a characteristic feature.[5]
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Phosphatidylserine (PS) Externalization: In healthy cells, PS is on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet and can be detected by Annexin V staining.
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Mitochondrial Membrane Potential (ΔΨm) Loss: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.
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Nuclear Condensation and Fragmentation: Morphological changes in the nucleus can be observed by microscopy after staining with DNA dyes like DAPI or Hoechst.[6]
Troubleshooting Guide: Why is FL3 Not Inducing Apoptosis?
This guide will walk you through a series of questions and experimental steps to identify the potential reasons for the lack of an apoptotic response in your cell line.
Section 1: Initial Checks and Experimental Setup
Question: Have I confirmed the identity and activity of my FL3 compound?
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Possible Issue: The compound may have degraded, been stored improperly, or there may be an issue with the batch.
-
Troubleshooting Steps:
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Verify Compound Identity: If possible, confirm the identity and purity of your compound using techniques like mass spectrometry or HPLC.
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Use a Positive Control Cell Line: Test your FL3 compound on a cell line known to be sensitive to it. This will help confirm that your drug stock is active.
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Check Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (e.g., temperature, light sensitivity, solvent stability).
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Question: Is my experimental protocol optimized for detecting apoptosis?
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Possible Issue: The drug concentration, treatment duration, or the timing of your assay may not be optimal.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of FL3 concentrations to determine the IC50 (half-maximal inhibitory concentration) for cell viability.
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Time-Course Experiment: Measure apoptotic markers at multiple time points after FL3 treatment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal window for apoptosis induction.
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Positive Control for Apoptosis: Include a known apoptosis-inducing agent (e.g., staurosporine, etoposide) in your experiments to ensure your apoptosis detection assays are working correctly.
-
Section 2: Cell Line-Specific Issues
Question: Is my cell line inherently resistant to apoptosis?
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Possible Issue: The cell line you are using may have intrinsic mechanisms that confer resistance to apoptosis.
-
Troubleshooting Steps:
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Baseline Protein Expression: Profile the basal expression levels of key apoptosis-related proteins in your untreated cell line. High levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or low levels of pro-apoptotic proteins (e.g., Bax, Bak) can indicate resistance.
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p53 Status: Determine the mutation status of the p53 tumor suppressor gene in your cell line. Cells with mutant or null p53 are often more resistant to apoptosis induced by DNA-damaging agents.
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Literature Review: Search the literature for studies using your specific cell line to see if resistance to other apoptotic stimuli has been reported.
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Section 3: Drug-Specific Resistance Mechanisms
This section provides troubleshooting steps based on the potential identity of your "FL3" compound.
Scenario A: Your FL3 is an FLT3 Inhibitor
Question: Could my cell line have developed resistance to the FLT3 inhibitor?
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Possible Issue: Resistance to FLT3 inhibitors is a known clinical problem and can occur through various mechanisms.
-
Troubleshooting Steps:
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Check for On-Target Mutations: Sequence the FLT3 gene in your cell line to check for mutations in the tyrosine kinase domain (TKD) that can confer resistance to specific inhibitors.[7][8]
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Assess Downstream Signaling Pathway Activation: Even if FLT3 is inhibited, downstream pro-survival pathways like PI3K/Akt, RAS/MAPK, and STAT5 may be constitutively active due to other mutations (e.g., in NRAS).[7][9] Analyze the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK, p-STAT5) with and without FL3 treatment.
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Investigate Drug Efflux: Overexpression of multidrug resistance pumps like MDR1 or MRP1 can lead to increased efflux of the drug from the cell.[9] Use RT-qPCR or Western blotting to check the expression of these transporters.
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Examine Anti-Apoptotic Protein Levels: Upregulation of anti-apoptotic proteins like Mcl-1 or Bcl-xL can block the apoptotic cascade.[8][10] Assess their expression levels after FL3 treatment.
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Scenario B: Your FL3 is a Flavagline Analog Targeting Prohibitin (PHB)
Question: Could my cell line be resistant to a PHB-targeting agent?
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Possible Issue: Resistance mechanisms to flavaglines are less characterized but may involve alterations in the drug's target or downstream signaling.
-
Troubleshooting Steps:
-
Assess Prohibitin Expression: Check the expression level of Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2) in your cell line. While PHB is generally ubiquitously expressed, very low levels could theoretically contribute to a lack of response.
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Analyze Akt and STAT3 Signaling: The flavagline analog FL3 has been shown to affect the interaction of PHB with Akt and the localization of STAT3.[3][4] Investigate the phosphorylation status and subcellular localization of Akt and STAT3 in response to FL3 treatment. Resistance could be associated with a failure of FL3 to disrupt these interactions in your cell line.
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Evaluate Cell Cycle Effects: FL3 has been reported to induce G2/M cell cycle arrest.[3] If you are not observing apoptosis, analyze the cell cycle distribution using flow cytometry to see if the drug is at least having a cytostatic effect.
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Data Presentation
Table 1: Hypothetical Dose-Response Data for FL3 on Sensitive vs. Resistant Cell Lines
| Cell Line | FL3 Concentration (µM) | % Cell Viability (MTT Assay) |
| Sensitive | 0 | 100 |
| 0.1 | 85 | |
| 1 | 52 | |
| 10 | 20 | |
| Resistant | 0 | 100 |
| 0.1 | 98 | |
| 1 | 95 | |
| 10 | 88 |
Table 2: Hypothetical Western Blot Densitometry Data for Key Signaling Proteins
| Cell Line | Treatment | p-Akt (Relative Units) | p-ERK (Relative Units) | Cleaved Caspase-3 (Relative Units) |
| Sensitive | Vehicle | 1.0 | 1.0 | 1.0 |
| FL3 (1 µM) | 0.2 | 0.3 | 8.5 | |
| Resistant | Vehicle | 2.5 | 3.0 | 1.1 |
| FL3 (1 µM) | 2.4 | 2.8 | 1.3 |
Experimental Protocols
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of FL3 concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blotting for Protein Expression and Phosphorylation
-
Principle: This technique is used to detect specific proteins in a sample.
-
Procedure:
-
Treat cells with FL3 for the desired time, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Caspase-3 Activity Assay
-
Principle: This fluorometric assay detects the activity of caspase-3 by measuring the cleavage of a specific substrate.
-
Procedure:
-
Treat cells with FL3 as desired.
-
Lyse the cells and prepare the cell lysate according to the manufacturer's protocol.
-
Add the caspase-3 substrate (e.g., DEVD-AFC) to the lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a fluorometer with excitation at 400 nm and emission at 505 nm.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting FL3 flavagline dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting FL3 flavagline dosage to minimize toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FL3 flavagline?
A1: FL3 is a synthetic flavagline that exhibits potent anticancer activity by targeting prohibitins (PHB1 and PHB2) and the eukaryotic translation initiation factor eIF4A.[1][2] This dual targeting disrupts key cellular processes in cancer cells, including protein synthesis and cell cycle progression, leading to cell cycle arrest and apoptosis.[3]
Q2: How does FL3 exhibit selectivity for cancer cells over normal cells?
A2: The selectivity of FL3 towards cancer cells is attributed to several factors. Flavaglines have been shown to inhibit the transcription factor HSF1 and upregulate the tumor suppressor TXNIP in cancer cells. Furthermore, the subcellular localization and function of prohibitins can differ between cancer and normal cells, potentially explaining the differential effects of FL3.[1] In normal cells, FL3 has been observed to activate pro-survival pathways. For instance, in normal human skin cells, FL3 induces the activation of the anti-apoptotic protein Bad.[4][5] In cardiomyocytes, FL3 promotes the translocation of PHB1 and STAT3 to the mitochondria, conferring a protective effect against stressors like doxorubicin.[1][6][7]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published studies, a starting concentration in the low nanomolar range (e.g., 10-100 nM) is recommended for assessing the efficacy of FL3 in cancer cell lines.[2] For assessing toxicity in normal cells, a wider range of concentrations should be tested, starting from the effective concentration in cancer cells and increasing from there.
Q4: Is there any in vivo toxicity data available for FL3?
A4: Yes, in a mouse model of doxorubicin-induced cardiotoxicity, intraperitoneal administration of FL3 at a dose of 12.5 mg/kg for 5 consecutive days did not result in any mortality and, in fact, significantly increased the survival rate of mice treated with doxorubicin.[8] This suggests a good in vivo safety profile at this dose and schedule in mice.
Q5: Can FL3 be used in combination with other chemotherapeutic agents?
A5: Yes, studies have shown that flavaglines, including FL3, can sensitize cancer cells to other anticancer drugs. For example, FL3 has been shown to protect cardiomyocytes from doxorubicin-induced toxicity, suggesting a potential role in combination therapies to mitigate side effects.[1][6][7]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal (non-cancerous) cell lines.
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Possible Cause 1: Cell line-specific sensitivity.
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Troubleshooting Step: Determine the IC50 value of FL3 for your specific normal cell line using a cell viability assay (e.g., MTT or CCK-8). Compare this to the IC50 values of cancer cell lines to establish a therapeutic window. It is crucial to test a range of concentrations to identify a selective dose.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Step: Lower the concentration of FL3. The anticancer effects of FL3 are often observed at nanomolar concentrations. High micromolar concentrations may lead to non-specific toxicity.
-
-
Possible Cause 3: Experimental conditions.
-
Troubleshooting Step: Ensure that the experimental conditions (e.g., cell density, incubation time, serum concentration) are optimal for the specific normal cell line being used. Suboptimal conditions can make cells more susceptible to stress.
-
Issue 2: Lack of significant anticancer effect at expected concentrations.
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Possible Cause 1: Resistance of the cancer cell line.
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Troubleshooting Step: Verify the expression of FL3 targets (prohibitins and eIF4A) in your cancer cell line. Overexpression of drug efflux pumps could also contribute to resistance. Consider using FL3 in combination with other agents to overcome resistance mechanisms.
-
-
Possible Cause 2: Suboptimal experimental setup.
-
Troubleshooting Step: Optimize the treatment duration. The effects of FL3 on cell proliferation and apoptosis may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
-
Possible Cause 3: Inactivation of the compound.
-
Troubleshooting Step: Ensure proper storage and handling of the FL3 compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Comparative Cytotoxicity of FL3 in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Jurkat | Human T-cell leukemia | ~20 (at 1 hr) to ~0.5 (at 72 hr) | [9] |
| HeLa | Human cervical cancer | 50 (significant inhibition) | [2] |
| H1299 | Human non-small cell lung cancer | 50 (significant inhibition) | [2] |
| HCT116 | Human colorectal cancer | 50 (significant inhibition) | [2] |
| UCB T24, 5637, BIU-87 | Human bladder urothelial carcinoma | Dose- and time-dependent inhibition | [3] |
| Glioblastoma cells | Human brain cancer | Inhibition of proliferation | [10] |
| Normal Cells | |||
| SV-HUC-1 | Normal human bladder uroepithelial cells | Less cytotoxic than paclitaxel | [3] |
| Human brain astrocytes | Normal human brain cells | No effect on viability | [10] |
| Normal human skin fibroblasts | Normal human skin cells | No apoptosis induced | [4][5] |
| H9c2 | Rat cardiomyocytes | Protective effect against doxorubicin | [6] |
Note: This table is a summary of available data. Researchers should determine the precise IC50 values for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the concentration of FL3 that inhibits cell viability by 50% (IC50).
Materials:
-
FL3 flavagline
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare serial dilutions of FL3 in complete medium.
-
Remove the medium from the wells and add 100 µL of the FL3 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve FL3).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FL3 flavagline
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of FL3 for the appropriate duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Signaling pathways of FL3 in cancer versus normal cells.
Caption: Workflow for assessing FL3 toxicity.
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flavagline synthetic derivative induces senescence in glioblastoma cancer cells without being toxic to healthy astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FL3 Flavagline Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during experiments with FL3 flavagline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FL3 flavagline?
FL3 is a synthetic flavagline that exhibits potent anti-cancer activity. Its primary mechanism involves the inhibition of cell proliferation by targeting the Prohibitin (PHB) protein.[1] By binding to PHB, FL3 disrupts the interaction between Akt and PHB, which in turn inhibits the phosphorylation of PHB mediated by Akt. This leads to a decrease in the localization of PHB in the mitochondria.[2][3] In urothelial carcinoma cells, this cascade activates the GADD45α pathway, resulting in cell cycle arrest at the G2/M phase.[2][3]
Q2: Are the effects of FL3 consistent across all cell lines?
No, the effects of FL3 can be highly cell-type specific. While FL3 has been shown to inhibit the proliferation of various cancer cell lines, the sensitivity can vary significantly. For instance, some cancer cell lines, like certain colorectal cancer and glioblastoma cells, show high sensitivity with IC50 values in the nanomolar range, while some normal cell lines are significantly less sensitive.[2][4][5] The downstream effects can also differ; for example, FL3 has been reported to induce apoptosis in some cancer cells but not in others.[6]
Q3: What is the recommended solvent and storage condition for FL3?
FL3 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. It is crucial to use high-purity, anhydrous DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q4: Can the DMSO solvent affect experimental outcomes?
Yes, DMSO is not biologically inert and can have pleiotropic effects on cells, especially at higher concentrations.[7] It has been shown to affect cell proliferation, differentiation, and gene expression. Therefore, it is critical to:
-
Use the lowest possible concentration of DMSO in your final culture medium (typically ≤ 0.1%).
-
Include a vehicle control group in all experiments, treating cells with the same concentration of DMSO used to deliver FL3.
-
Be aware that even low doses of DMSO can have protective effects against certain toxic insults.[7]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
Inconsistent IC50 values for FL3 are a common challenge. Several factors can contribute to this variability.
| Potential Cause | Troubleshooting Recommendation |
| Cell Density | Cell density at the time of treatment can significantly impact chemosensitivity. Ensure consistent cell seeding density across all experiments and plates. Perform a preliminary experiment to determine the optimal seeding density for your specific cell line to ensure cells are in the logarithmic growth phase during treatment.[6] |
| Assay Type | Different viability assays (e.g., MTT, CellTiter-Glo, Trypan Blue) measure different cellular parameters and can yield different IC50 values. The MTT assay, in particular, can be prone to artifacts.[6] Consider using an orthogonal assay to confirm your results. |
| FL3 Stock Solution | Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. Prepare small aliquots of the stock solution and store them at -80°C. When thawing, do so quickly and keep it on ice. |
| Solvent Concentration | Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to cells and interfere with the assay. |
| Cell Line Instability | Cell lines can change their characteristics over time with continuous passaging. Use low-passage number cells and regularly perform cell line authentication. |
| Incubation Time | The duration of FL3 treatment will influence the IC50 value. Optimize the treatment duration for your specific experimental goals and cell line. |
Issue 2: Low or No Observed Activity of FL3
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Resistance | Some cell lines are inherently resistant to flavaglines.[2] Verify the reported sensitivity of your cell line to FL3 or other flavaglines from the literature. Consider testing a positive control cell line known to be sensitive to FL3. |
| Compound Inactivity | The FL3 compound may have degraded. If possible, verify the purity and activity of your FL3 stock using a sensitive cell line or an alternative analytical method. |
| Suboptimal Concentration Range | The concentrations of FL3 used may be too low. Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your cell line. |
| Experimental Protocol | Review your experimental protocol for any deviations. Ensure accurate pipetting and proper incubation conditions (temperature, CO2, humidity). |
Data Presentation
Table 1: Reported IC50 Values for FL3 and other Flavaglines in Various Cell Lines
| Flavagline | Cell Line | Cancer Type | IC50 (nM) | Reference |
| FL3 | T24 | Urothelial Carcinoma | Time and dose-dependent inhibition | [8] |
| FL3 | BIU-87 | Urothelial Carcinoma | Time and dose-dependent inhibition | [8] |
| FL3 | J82 | Urothelial Carcinoma | Time and dose-dependent inhibition | [8] |
| Aglaiastatin | SW480 | Colorectal Carcinoma | < 10 | [2] |
| Aglaiastatin | HT29/HI1 | Colorectal Carcinoma | < 10 | [2] |
| Rocaglamide | HCT-116 | Colorectal Carcinoma | ~6-20 | [3] |
| Rocaglamide | ASPC-1 | Pancreatic Cancer | ~6-20 | [3] |
| Rocaglamide | Calu-1 | Lung Cancer | ~6-20 | [3] |
| MQ-16 | K562 | Chronic Myeloid Leukemia | 161.85 ± 9.44 | [9][10] |
Note: IC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of FL3 in culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of FL3 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with FL3 at the desired concentration and for the desired duration in a 6-well plate.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: FL3 signaling pathway leading to cell cycle arrest.
Caption: Troubleshooting workflow for inconsistent FL3 results.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavaglines: a group of efficient growth inhibitors block cell cycle progression and induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavagline synthetic derivative induces senescence in glioblastoma cancer cells without being toxic to healthy astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic flavagline FL3 spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
FL3 Flavagline & Non-Cancerous Cell Lines: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of the synthetic flavagline FL3 on non-cancerous cell lines. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of FL3 on the viability of non-cancerous cell lines?
A1: Generally, FL3 exhibits high selectivity for cancer cells and has minimal cytotoxic effects on non-cancerous cell lines at concentrations that are cytotoxic to cancer cells.[1][2] In several studies, FL3 has been shown to be non-toxic to healthy cells, including normal human skin cells, human brain astrocytes, and normal bladder uroepithelial cells.[2][3] In some cases, such as with cardiomyocytes, FL3 can even have a protective or pro-survival effect.[4][5][6]
Q2: Why is FL3 not cytotoxic to many non-cancerous cells?
A2: The resistance of some normal cells to FL3-induced cytotoxicity is an active area of research. In normal human skin fibroblasts, FL3 induces the activation of the pro-apoptotic protein Bad.[7] Paradoxically, in this context, Bad activation promotes cell survival and blocks apoptosis, a mechanism not observed in malignant cells.[1][7] This prevents the depolarization of the mitochondrial membrane and the release of cytochrome C, key steps in the apoptotic pathway.[7]
Q3: Can FL3 protect non-cancerous cells from other toxins?
A3: Yes, FL3 has demonstrated a significant cardioprotective effect against doxorubicin-induced toxicity in H9c2 cardiomyocytes.[5][6] It has also been shown to protect these cells from apoptosis induced by serum starvation.[4]
Q4: What is the primary molecular target of FL3?
A4: The primary molecular target of flavaglines, including FL3, is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[8] FL3 also binds to prohibitins (PHBs), which are scaffold proteins involved in various cellular processes.[2][5][6]
Q5: At what concentrations should I test FL3 on non-cancerous cell lines?
A5: Based on published studies, concentrations in the nanomolar range are typically used. For example, cardioprotective effects in H9c2 cells have been observed at concentrations as low as 20 nM, with significant protection at 50 nM and 100 nM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Cells
| Potential Cause | Troubleshooting Step |
| High FL3 Concentration | Perform a dose-response experiment starting from a low nanomolar range (e.g., 1-10 nM) and titrating up to determine if the observed toxicity is dose-dependent. |
| Cell Line Sensitivity | While many non-cancerous cell lines are resistant to FL3, some may be more sensitive. Compare your results with published data for the same or similar cell lines. Consider testing a different non-cancerous cell line known to be resistant to FL3 as a control. |
| Off-Target Effects | Ensure the purity of your FL3 compound. Impurities could contribute to unexpected cytotoxicity. |
| Experimental Error | Review your cell culture and treatment protocols for any potential errors, such as incorrect dilutions, contamination, or prolonged exposure times. |
Issue 2: Lack of a Protective Effect in Cardiomyocytes
| Potential Cause | Troubleshooting Step |
| Suboptimal FL3 Concentration | The protective effect of FL3 is dose-dependent. Perform a dose-response curve (e.g., 10 nM - 200 nM) to find the optimal concentration for cardioprotection in your model. |
| Timing of Treatment | The timing of FL3 administration relative to the insult (e.g., doxorubicin) is critical. In many studies, cells are pre-treated with FL3 before the toxic agent is introduced. Optimize the pre-treatment time (e.g., 1, 6, 12, 24 hours). |
| Different Toxic Insult | The protective mechanisms of FL3 may be specific to certain types of cellular stress. If you are using a toxin other than doxorubicin, the protective effect may not be as pronounced. |
| Cellular Context | The signaling pathways that mediate the protective effects of FL3 (e.g., STAT3 activation) may vary between different cardiomyocyte cell models. Confirm the expression and activation of key proteins in your cell line. |
Quantitative Data Summary
Table 1: Effects of FL3 on the Viability of Various Non-Cancerous Cell Lines
| Cell Line | Cell Type | FL3 Concentration | Observed Effect | Reference |
| Normal Human Skin Cells | Fibroblasts/Keratinocytes | Not specified | Spared from cytotoxic effects; does not trigger apoptosis. | [7] |
| SV-HUC-1 | Normal Bladder Uroepithelial | Not specified | Less cytotoxicity compared to paclitaxel. | [2] |
| Human Brain Astrocytes | Astrocytes | Not specified | No effect on cell viability. | [3] |
| H9c2 | Rat Cardiomyoblasts | 20 nM | Diminished apoptosis by 50% after 72h of serum starvation. | [4] |
| H9c2 | Rat Cardiomyoblasts | 50 nM - 100 nM | Cardioprotection of 61% and 67% respectively against doxorubicin. | [4] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol is a general guideline for assessing cell viability after treatment with FL3 using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
FL3 flavagline
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
FL3 Treatment:
-
Prepare a series of dilutions of FL3 in complete culture medium at the desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the FL3-containing medium or control medium (with vehicle, e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells.
-
Signaling Pathways and Workflows
Caption: General experimental workflow for testing the effects of FL3.
Caption: FL3-induced Bad activation and pro-survival signaling.
Caption: FL3's cardioprotective mechanism via PHBs and STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavagline synthetic derivative induces senescence in glioblastoma cancer cells without being toxic to healthy astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavaglines Alleviate Doxorubicin Cardiotoxicity: Implication of Hsp27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthetic this compound spares normal human skin cells from its cytotoxic effect via an activation of Bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: FL3 Flavagline In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic flavagline, FL3, in animal models. This resource addresses common challenges associated with its delivery, helping to ensure the successful execution of preclinical studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the in vivo delivery of FL3.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of FL3 in dosing solution | - Poor solubility of FL3 in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect solvent ratio in a co-solvent system. | - Vehicle Optimization: While Dimethyl sulfoxide (DMSO) is a common solvent for initial studies, consider alternatives or co-solvent systems. For intraperitoneal injections, a mixture of DMSO and sterile saline or polyethylene glycol (PEG) can be explored. Always perform a small-scale solubility test before preparing the full dosing volume.- Sonication: Use a sonicator to aid in the dissolution of FL3 in the vehicle.- Warming: Gently warm the vehicle to aid dissolution, but be cautious of potential degradation. Ensure the solution returns to the appropriate temperature before injection.- Fresh Preparation: Prepare the dosing solution fresh before each administration to minimize the risk of precipitation over time. |
| Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur, weight loss) | - Vehicle toxicity (especially with high concentrations of DMSO).- FL3 toxicity at the administered dose.- Irritation at the injection site. | - Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity.- Dose Reduction: If toxicity is suspected, reduce the dose of FL3. Conduct a dose-response study to determine the maximum tolerated dose (MTD).- Alternative Vehicles: Explore less toxic vehicles. Formulations with cyclodextrins or lipid-based carriers can improve solubility and reduce the need for harsh solvents.[1][2]- Injection Technique: Ensure proper intraperitoneal injection technique to avoid administration into organs or the gut, which can cause severe adverse effects.[3][4] |
| Lack of expected therapeutic efficacy in the animal model | - Poor bioavailability of FL3.- Rapid metabolism or clearance of the compound.- Suboptimal dosing regimen (dose and/or frequency).- Instability of the dosing solution. | - Pharmacokinetic (PK) Studies: If possible, conduct PK studies to determine the concentration of FL3 in plasma and target tissues over time. This will help optimize the dosing schedule.- Formulation Enhancement: Employ formulation strategies to improve bioavailability. This can include the use of permeation enhancers, nanoparticles, or liposomes.[5][6]- Dose Escalation: If no toxicity is observed, consider a dose-escalation study to determine if a higher concentration is required for efficacy.- Fresh Solutions: Always use freshly prepared dosing solutions to ensure the stability and potency of FL3. |
| Inconsistent results between experiments | - Variability in dosing solution preparation.- Inconsistent injection technique.- Animal-to-animal variability. | - Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all experimental procedures, including solution preparation, animal handling, and injection.- Training: Ensure all personnel are thoroughly trained and proficient in the required techniques.- Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose and vehicle for FL3 in a mouse xenograft model?
Based on published studies, a common starting point for intraperitoneal (IP) injection of FL3 in mice is in the range of 2-5 mg/kg, administered every other day.[7] Dimethyl sulfoxide (DMSO) has been used as a vehicle for these studies.[7] It is crucial to include a vehicle-only control group to account for any effects of the DMSO.
2. How can I prepare an FL3 solution for intraperitoneal injection?
For a typical preparation using DMSO as the vehicle:
-
Calculate the total amount of FL3 and DMSO needed for the entire study group for a single injection session.
-
Weigh the required amount of FL3 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex and/or sonicate the mixture until the FL3 is completely dissolved.
-
Visually inspect the solution for any particulates before drawing it into the syringe.
-
It is recommended to prepare the solution fresh before each set of injections.
3. What are the signs of FL3 toxicity I should monitor for in my animal model?
Monitor the animals daily for signs of toxicity, which may include:
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Significant weight loss (>15-20% of initial body weight)
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Lethargy and reduced activity
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Ruffled fur
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Dehydration (skin tenting)
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Changes in breathing
-
Irritation or inflammation at the injection site
If severe signs of toxicity are observed, consider reducing the dose or discontinuing the treatment for that animal and consulting with your institution's veterinary staff.
4. What are some alternative vehicles to DMSO for in vivo administration of FL3?
Given that flavaglines are hydrophobic, alternative formulation strategies may be necessary to improve solubility and reduce the potential for DMSO-related toxicity.[1][2] These can include:
-
Co-solvent systems: Mixtures of DMSO with aqueous solutions like saline or with other solvents like polyethylene glycol (PEG).
-
Cyclodextrins: These can encapsulate hydrophobic drugs to increase their aqueous solubility.
-
Lipid-based formulations: Emulsions or liposomes can be used to deliver poorly water-soluble compounds.
-
Polymeric nanoparticles: These can encapsulate the drug and potentially improve its pharmacokinetic profile.[5][6]
5. How can I improve the oral bioavailability of flavaglines like FL3?
Flavaglines generally exhibit low oral bioavailability.[8] Strategies to improve this include:
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Formulation with absorption enhancers.
-
Use of lipid-based delivery systems.
-
Nanoparticle formulations.
-
Chemical modification of the compound to improve its physicochemical properties.
Experimental Protocols
Protocol 1: In Vivo Efficacy of FL3 in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of FL3 in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
- Culture the desired cancer cell line (e.g., urothelial carcinoma cells) under standard conditions.
- On the day of implantation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a suitable medium at a concentration of 5 x 10^6 cells per 100 µL.
- Keep the cell suspension on ice until injection.
2. Tumor Implantation:
- Anesthetize the mice (e.g., using isoflurane).
- Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice for tumor growth.
3. Dosing and Monitoring:
- Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
- Prepare the FL3 dosing solution (e.g., 2 mg/kg in DMSO) and the vehicle control (DMSO alone).
- Administer the treatment via intraperitoneal injection every other day.
- Measure tumor volume (e.g., using calipers, Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice a week).
- Monitor the animals daily for any signs of toxicity.
4. Endpoint and Tissue Collection:
- At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice.
- Excise the tumors and weigh them.
- A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis.
Visualizations
FL3 Signaling Pathway
Caption: FL3 binds to Prohibitin, inhibiting the Akt-PHB interaction, which upregulates GADD45α and leads to G2/M cell cycle arrest.
Experimental Workflow for FL3 In Vivo Study
Caption: A typical workflow for an in vivo study of FL3, from cell culture to data analysis.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
FL3 flavagline precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FL3 flavagline, a synthetic analog of flavaglines with potent anticancer and cardioprotective properties.[1] This guide specifically addresses the common issue of FL3 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is FL3 flavagline and what is its mechanism of action?
FL3 is a synthetic flavagline that has been shown to inhibit cancer cell proliferation and protect cardiomyocytes from doxorubicin-induced toxicity.[1] Its mechanism of action involves binding to prohibitin (PHB) proteins, which can lead to the inhibition of the Akt/PHB interaction and a decrease in PHB phosphorylation.[2] This can result in cell cycle arrest, typically in the G2/M phase.[2]
Q2: Why is my FL3 flavagline precipitating in my cell culture media?
Precipitation of small molecules like FL3 in cell culture media is a common issue that can arise from several factors:
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Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have poor solubility in aqueous solutions like cell culture media.
-
Solvent Shock: When a concentrated stock solution of FL3 in a solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into the aqueous environment of the cell culture media, the compound can "crash out" or precipitate.
-
High Final Concentration: Exceeding the solubility limit of FL3 in the final culture media will lead to precipitation.
-
Media Composition: Components in the cell culture media, such as salts, proteins (especially in serum), and pH, can influence the solubility of FL3.[3][4]
-
Temperature: Changes in temperature can affect solubility. Most substances absorb heat during dissolution, so a decrease in temperature can lead to precipitation.[5]
-
Improper Storage: Incorrect storage of either the solid compound or stock solutions can lead to degradation or precipitation.
Q3: What are the consequences of FL3 precipitation in my experiments?
Precipitation of FL3 can have several negative impacts on your experiments:
-
Inaccurate Dosing: The actual concentration of soluble FL3 that your cells are exposed to will be lower than intended, leading to inaccurate and unreliable experimental results.
-
Cellular Stress and Toxicity: The precipitate itself can cause physical stress to cells or have off-target toxic effects that are not related to the pharmacological activity of FL3.
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Inconsistent Results: The amount of precipitation can vary between experiments, leading to poor reproducibility.
Q4: What is the recommended solvent for preparing FL3 stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of FL3 and other flavaglines for cell culture experiments.[6][7][8] It is important to use sterile, cell culture-grade DMSO.
Troubleshooting Guide: FL3 Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent FL3 precipitation in your cell culture experiments.
Step 1: Review Your Stock Solution Preparation
Proper preparation of the FL3 stock solution is critical to prevent precipitation upon dilution.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-quality, sterile DMSO. | DMSO is an effective solvent for many poorly water-soluble compounds and is compatible with most cell culture applications at low final concentrations.[6][7][8] |
| Concentration | Prepare a high-concentration stock solution (e.g., 1-10 mM). | A higher concentration stock allows for smaller volumes to be added to the cell culture media, minimizing the final DMSO concentration. |
| Dissolution | Ensure FL3 is completely dissolved in DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. | Undissolved particles in the stock solution will act as nucleation sites for precipitation when diluted. |
| Storage | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can cause the compound to come out of solution. |
Experimental Protocol: Preparing a 10 mM FL3 Stock Solution in DMSO
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Weigh out the appropriate amount of solid FL3 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the FL3 is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Step 2: Optimize the Dilution of FL3 into Cell Culture Media
The way you introduce the FL3 stock solution into your cell culture media can significantly impact its solubility.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | Keep the final concentration of DMSO in the cell culture media as low as possible, ideally below 0.1% (v/v). | High concentrations of DMSO can be toxic to cells and can also affect the solubility of media components. A separate experiment can confirm that the used DMSO concentrations do not significantly affect cell viability.[9] |
| Dilution Method | Add the FL3 stock solution to a small volume of pre-warmed (37°C) cell culture media and mix well before adding this intermediate dilution to the final cell culture volume. Alternatively, add the stock solution directly to the media while gently vortexing or swirling the tube/flask. | This "step-wise" dilution or rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. |
| Serum Concentration | If using serum-containing media, consider adding the FL3 to the media with serum. | Serum proteins can sometimes help to stabilize small molecules and prevent precipitation. |
| Temperature | Use pre-warmed (37°C) cell culture media for dilutions. | As most substances absorb heat during dissolution, using warm media can increase solubility.[5] |
Experimental Protocol: Diluting FL3 into Cell Culture Media
-
Thaw an aliquot of your concentrated FL3 stock solution at room temperature.
-
Pre-warm your complete cell culture media (containing serum and other supplements) to 37°C.
-
Method A (Step-wise Dilution):
-
Pipette a small volume of the pre-warmed media (e.g., 100-200 µL) into a sterile tube.
-
Add the required volume of the FL3 stock solution to this small volume of media and mix thoroughly by pipetting up and down.
-
Add this intermediate dilution to your final volume of cell culture media and mix well by gentle swirling or inversion.
-
-
Method B (Direct Addition with Mixing):
-
While gently vortexing or swirling your final volume of cell culture media, slowly add the required volume of the FL3 stock solution dropwise.
-
-
Visually inspect the media for any signs of precipitation (cloudiness or visible particles).
Step 3: If Precipitation Persists
If you continue to experience precipitation after optimizing your stock solution preparation and dilution methods, consider the following:
| Troubleshooting Step | Action |
| Lower the Final FL3 Concentration | The desired concentration of FL3 may be above its solubility limit in your specific cell culture media. Try performing a dose-response curve with lower concentrations. |
| Test Different Media Formulations | The composition of the cell culture media can influence solubility. If possible, test the solubility of FL3 in alternative media formulations. |
| Sonication | Briefly sonicating the final media containing FL3 may help to break up small aggregates and improve dispersion. However, be cautious as this can also generate heat and potentially degrade the compound. |
| Use of a Surfactant (for in vitro assays) | For cell-free assays, a very low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) can help to maintain solubility. Note that this is generally not suitable for cell-based assays as it can be cytotoxic.[10] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot FL3 precipitation.
Caption: Troubleshooting workflow for FL3 precipitation.
FL3 Signaling Pathway
FL3 has been shown to interact with prohibitins (PHB) and modulate the Akt signaling pathway. The following diagram provides a simplified overview of this interaction.
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity. | Sigma-Aldrich [merckmillipore.com]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. mdpi.com [mdpi.com]
- 7. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparing FL3 flavagline vs silvestrol anticancer activity
A Comparative Analysis of FL3 Flavagline and Silvestrol in Oncology Research
In the landscape of cancer drug development, natural and synthetic compounds that target fundamental cellular processes are of significant interest. Among these, flavaglines, a class of natural products derived from plants of the genus Aglaia, have demonstrated potent anticancer activities. This guide provides a detailed comparison of two prominent flavaglines: the natural product silvestrol and the synthetic derivative FL3, with a focus on their anticancer activity, mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
At a Glance: FL3 vs. Silvestrol
| Feature | FL3 Flavagline | Silvestrol |
| Origin | Synthetic Derivative | Natural Product |
| Primary Target | Prohibitin (PHB)[1] | eIF4A RNA Helicase[2] |
| Downstream Effects | G2/M cell cycle arrest, GADD45α activation[3] | Inhibition of protein synthesis, apoptosis[4][5] |
| Reported Potency | Nanomolar range[5] | Nanomolar range[5] |
Quantitative Comparison of Anticancer Activity
While a direct head-to-head comparison in a single study across a wide range of cell lines is not extensively documented, the available literature indicates that both FL3 and silvestrol exhibit potent anticancer activity in the nanomolar range.
Table 1: Reported IC50 Values for FL3 Flavagline and Silvestrol in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 | Reference |
| FL3 Flavagline | HL60 (Leukemia) | ~1 nM | [5] |
| Hela (Cervical) | ~1 nM | [5] | |
| Silvestrol | MDA-MB-231 (Breast) | ~60 nM (protein synthesis inhibition) | [1] |
| PC-3 (Prostate) | ~60 nM (protein synthesis inhibition) | [1] | |
| LNCaP (Prostate) | Not specified, but potent activity reported | [4] | |
| Chronic Lymphocytic Leukemia (CLL) | 6.9 nM (LC50 at 72h) | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Mechanisms of Action: A Tale of Two Targets
The primary distinction in the anticancer activity of FL3 and silvestrol, as reported in the literature, lies in their primary molecular targets.
Silvestrol: Targeting Protein Synthesis
Silvestrol's mechanism of action is well-characterized and involves the direct inhibition of the eIF4A RNA helicase, a key component of the eIF4F translation initiation complex.[2] By binding to eIF4A, silvestrol clamps the helicase onto mRNA, preventing the scanning process required for ribosome recruitment and thereby stalling protein synthesis.[1] This leads to a global reduction in protein levels, with a preferential impact on the translation of mRNAs encoding proteins involved in cell survival and proliferation, such as Mcl-1.[5] The inhibition of these key survival proteins ultimately triggers apoptosis.[4]
FL3 Flavagline: A Focus on Prohibitins and Cell Cycle
In contrast, studies on the synthetic flavagline FL3 have highlighted its interaction with prohibitins (PHB1 and PHB2).[1][3] Prohibitins are scaffold proteins involved in a variety of cellular processes, including cell cycle progression, apoptosis, and signal transduction. FL3 has been shown to inhibit the interaction between Akt and PHB, as well as Akt-mediated PHB phosphorylation.[3] This disruption leads to a decrease in the mitochondrial localization of PHB and results in G2/M phase cell cycle arrest.[3] This effect is mediated by the upregulation of the growth arrest and DNA damage-inducible alpha (GADD45α) gene.[3] While some flavaglines are known to inhibit eIF4A, the primary described mechanism for FL3 in several studies is through the PHB-GADD45α pathway.[3][4]
Experimental Protocols
To aid in the replication and further investigation of the anticancer properties of FL3 and silvestrol, the following are summaries of commonly employed experimental methodologies.
Cell Viability Assay (CCK-8)
This protocol is representative of methods used to determine the inhibitory effect of compounds like FL3 on cell proliferation.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of FL3 or silvestrol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: After incubation, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
This method is used to detect changes in the expression of specific proteins following treatment with FL3 or silvestrol.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., Mcl-1, cleaved PARP, GADD45α, phospho-Akt).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both FL3 flavagline and silvestrol are highly potent anticancer agents that operate in the nanomolar range. While they share a common flavagline origin, the current body of research suggests they may exert their effects through distinct primary mechanisms: silvestrol by directly inhibiting translation initiation via eIF4A, and FL3 by targeting prohibitins to induce cell cycle arrest. This differentiation in their mechanisms of action could have significant implications for their therapeutic application, including potential for combination therapies and overcoming specific types of drug resistance. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and to guide their future clinical development.
References
- 1. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
FL3 Flavagline vs. Rocaglamide: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL3 flavagline and rocaglamide are both members of the flavagline class of natural products, which have garnered significant interest in the scientific community for their potent anti-cancer properties. While structurally related, emerging research suggests both overlapping and distinct mechanisms of action, primarily centered around two key cellular targets: the eukaryotic translation initiation factor 4A (eIF4A) and prohibitins (PHBs). This guide provides a comprehensive comparison of their mechanisms of action, supported by experimental data, to aid researchers in understanding their therapeutic potential.
Core Mechanisms of Action: A Tale of Two Targets
Flavaglines, including FL3 and rocaglamide, are notable for their dual-targeting capabilities, interacting with both eIF4A and prohibitins.[1][2] However, the emphasis in the literature often differs, with rocaglamide being more extensively characterized as an eIF4A inhibitor and FL3 frequently studied in the context of its effects on prohibitins.
The eIF4A-Mediated Translation Inhibition
Rocaglamide is a well-established and potent inhibitor of eIF4A, an ATP-dependent DEAD-box RNA helicase crucial for the initiation of cap-dependent translation.[3][4][5] Its mechanism involves a unique "clamping" action. Rocaglamide binds to a bimolecular cavity formed between eIF4A and polypurine-rich sequences in messenger RNA (mRNA).[4][5] This stabilizes the eIF4A-mRNA complex, preventing the scanning of the 43S pre-initiation complex and thereby stalling protein synthesis.[5] This mode of action is particularly effective against the translation of oncogenes that often contain complex 5' untranslated regions requiring robust helicase activity.
While less extensively documented for FL3 in direct enzymatic assays, its classification as a flavagline strongly implies an inhibitory effect on eIF4A. A study using a fluorescent conjugate of a synthetic flavagline suggested that these compounds likely bind to their target in the endoplasmic reticulum and inhibit eIF4A.
The Prohibitin-Mediated Signaling Disruption
Both FL3 and rocaglamide have been shown to bind to prohibitins (PHB1 and PHB2), scaffold proteins involved in a multitude of cellular processes, including cell signaling, mitochondrial function, and apoptosis.[6][7][8] By binding to prohibitins, flavaglines can disrupt their interaction with other proteins, notably the Raf kinase, a key component of the Ras-MEK-ERK signaling pathway.[6] This disruption can lead to the inhibition of this critical pro-survival pathway in cancer cells.
FL3 has been specifically shown to target prohibitins, leading to the inhibition of the Akt/PHB interaction and subsequent cell cycle arrest in urothelial carcinoma cells.[8] In a different context, FL3's interaction with prohibitins in cardiomyocytes has been demonstrated to be cardioprotective by promoting their translocation to the mitochondria and activating the STAT3 signaling pathway.[7]
Quantitative Comparison of Bioactivity
Direct comparative studies quantifying the binding affinities of both FL3 and rocaglamide to eIF4A and prohibitins in the same experimental setup are limited in the publicly available literature. However, their cytotoxic effects on various cancer cell lines have been documented, providing an indirect measure of their potency.
| Compound | Cell Line | IC50 (nM) | Reference |
| Rocaglamide | P388 (Murine Leukemia) | 1 | [9] |
| A549 (Human Lung Carcinoma) | ~1-7 ng/mL | [10] | |
| MCF7 (Human Breast Adenocarcinoma) | ~1-7 ng/mL | [10] | |
| HT29 (Human Colon Adenocarcinoma) | ~1-7 ng/mL | [10] | |
| FL3 | T24 (Human Bladder Carcinoma) | <1000 | [8] |
| 5637 (Human Bladder Carcinoma) | <1000 | [8] | |
| HL-60 (Human Promyelocytic Leukemia) | ~1 | [11] | |
| Hela (Human Cervical Cancer) | ~1 | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction of FL3 and rocaglamide with their primary targets initiates a cascade of downstream signaling events. The following diagrams illustrate the key pathways affected.
Caption: Signaling pathways affected by FL3 and Rocaglamide.
Experimental Workflow: Prohibitin Binding Assay
A common method to assess the binding of flavaglines to prohibitins is a pull-down assay using affinity beads.
Caption: Workflow for Prohibitin-FL3 binding assay.
Experimental Workflow: eIF4A Helicase Assay
The inhibitory effect of flavaglines on eIF4A helicase activity can be measured using an RNA unwinding assay.
Caption: Workflow for eIF4A helicase inhibition assay.
Detailed Experimental Protocols
Prohibitin Pull-Down Assay
This protocol is adapted from studies investigating the interaction between flavaglines and prohibitins.[7][8]
-
Preparation of Affinity Beads: A synthetic analogue of the flavagline with a linker is covalently coupled to agarose beads (e.g., Affi-Gel 10).
-
Cell Lysis: Cancer cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to obtain a total protein extract.
-
Incubation: The cell lysate is incubated with the flavagline-conjugated beads (and control beads without the flavagline) for several hours at 4°C with gentle rotation to allow for protein binding.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PHB1 and PHB2 to confirm their presence.
In Vitro eIF4A Helicase Assay
This protocol is a generalized procedure based on standard methods for measuring RNA helicase activity.
-
Substrate Preparation: A double-stranded RNA (dsRNA) substrate is prepared by annealing a radiolabeled (e.g., 32P) single-stranded RNA (ssRNA) to a longer, unlabeled complementary strand, creating a partial duplex with a 3' ssRNA overhang.
-
Reaction Mixture: The reaction is set up in a buffer containing recombinant human eIF4A, ATP, and the dsRNA substrate. The compound to be tested (FL3 or rocaglamide) is added at various concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period to allow for RNA unwinding.
-
Termination: The reaction is stopped by the addition of a stop buffer containing EDTA and a loading dye.
-
Gel Electrophoresis: The reaction products are resolved on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The amount of unwound, radiolabeled ssRNA is quantified to determine the helicase activity and the inhibitory effect of the compounds.
Conclusion
Both FL3 flavagline and rocaglamide are potent anti-cancer agents that exert their effects through a dual-targeting mechanism involving eIF4A and prohibitins. Rocaglamide is extensively characterized as a potent inhibitor of eIF4A-mediated translation, while FL3 has been a key tool in elucidating the role of prohibitins in flavagline's activity. The available data suggests that the anticancer efficacy of these compounds likely arises from the synergistic disruption of both translation and critical signaling pathways. Further head-to-head comparative studies are warranted to fully dissect the nuances of their mechanisms and to guide the development of future flavagline-based therapeutics. Researchers should consider the cellular context and the specific molecular dependencies of the cancer type under investigation when choosing between these valuable research compounds.
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | Scilit [scilit.com]
- 7. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synergistic Effects of FL3 Flavagline with Doxorubicin: A Comparative Guide
A Dual-Action Combination: Enhancing Cardioprotection While Potentiating Anti-Cancer Activity
The synthetic flavagline, FL3, in combination with the widely used chemotherapeutic agent doxorubicin, presents a compelling case for a synergistic therapeutic strategy. This guide provides a comprehensive comparison of the effects of FL3 and doorubicin, both individually and in combination, with a focus on experimental data supporting their synergistic interactions. The primary observed synergy lies in the potent cardioprotective effects of FL3 against doxorubicin-induced toxicity, a major limiting factor in doxorubicin's clinical use. While direct quantitative data on synergistic anticancer efficacy is less prevalent in the reviewed literature, the inherent anticancer properties of FL3 suggest a potential for enhanced tumor cell killing when combined with doxorubicin.
Cardioprotective Effects: A Clear Synergy
The most well-documented synergistic effect of combining FL3 with doxorubicin is the significant reduction in cardiotoxicity.
In Vivo Survival and Cardioprotection Data
Studies in animal models have demonstrated a remarkable improvement in survival rates and a reduction in cardiac damage when FL3 is co-administered with doxorubicin.
| Treatment Group | Survival Rate (%) | Reference |
| Doxorubicin | 31 | [1][2] |
| FL3 + Doxorubicin | 56 | [1][2] |
| Parameter | Doxorubicin | FL3 + Doxorubicin | Reference |
| Myocardial Apoptosis | Significant increase | Significantly decreased | [1][3] |
| Myocardium Fibrosis | Significant increase | Significantly reduced | [1] |
In Vitro Cardioprotection Data in H9c2 Cardiomyocytes
| Treatment | Apoptotic Cell Population | Active Caspase-3 | Reference |
| Doxorubicin (1 µM) | Increased | Increased | [3] |
| FL3 (100 nM) + Doxorubicin (1 µM) | Significantly reduced | 63% reduction | [3] |
Experimental Protocols
In Vivo Murine Model of Doxorubicin-Induced Cardiotoxicity
-
Animal Model: Mice are used to study the in vivo effects.
-
Treatment Administration: Doxorubicin is administered intraperitoneally (i.p.) at a dose of 15 mg/kg. FL3 is administered via i.p. injections at a dose of 12.5 µg/kg for five injections.
-
Survival Analysis: Kaplan-Meier survival curves are generated to compare the survival rates between treatment groups.
-
Histological Analysis: Hearts are excised, and tissue sections are stained to assess for fibrosis (e.g., Mallory's tetrachrome stain) and apoptosis (e.g., TUNEL assay).
In Vitro Cardiomyocyte Protection Assay
-
Cell Line: H9c2 rat cardiomyocytes are a common model.
-
Treatment: Cells are pre-treated with FL3 (e.g., 100 nM) before being exposed to doxorubicin (e.g., 1 µM).
-
Apoptosis Assays: Apoptosis is quantified using methods such as:
-
Annexin V Staining: Detects early apoptotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation in late-stage apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of a key executioner caspase in the apoptotic pathway.
-
Signaling Pathways of Cardioprotection
The cardioprotective effects of FL3 in the context of doxorubicin treatment are mediated by complex signaling pathways, primarily involving Prohibitins (PHBs), STAT3, and Hsp27.
References
Validating FL3 Flavagline Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the cellular target engagement of FL3, a synthetic flavagline with potent anti-cancer properties. FL3 has been identified as a dual-targeting agent, primarily interacting with Prohibitin (PHB) and, like other flavaglines, the eukaryotic initiation factor 4A (eIF4A).[1][2] Validating the interaction of FL3 with these targets within a cellular context is crucial for understanding its mechanism of action and for the development of flavagline-based therapeutics.
Introduction to FL3 Flavagline and its Cellular Targets
FL3 is a synthetic analog of rocaglaol, belonging to the flavagline class of natural products.[3] These compounds are known to exhibit a range of biological activities, including potent anticancer effects.[2] The primary mechanisms of action for FL3 revolve around its interaction with two key cellular proteins:
-
Prohibitin (PHB): FL3 directly binds to PHB, a ubiquitously expressed protein involved in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. A key consequence of this interaction is the disruption of the pro-survival signaling axis involving Akt and PHB. FL3 has been shown to inhibit the interaction between Akt and PHB, leading to cell cycle arrest in the G2/M phase in urothelial carcinoma cells.[4][5]
-
eukaryotic Initiation Factor 4A (eIF4A): Flavaglines are well-characterized inhibitors of the DEAD-box RNA helicase eIF4A, a component of the eIF4F translation initiation complex.[1][6] By clamping eIF4A onto specific mRNA transcripts, particularly those with structured 5' untranslated regions (UTRs), flavaglines inhibit the translation of oncogenic proteins.[1][3]
This guide will compare three widely used methods to validate the engagement of FL3 with its cellular targets: Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation followed by Western Blot, and a downstream functional cell viability assay (CCK-8).
Data Presentation: Comparison of Target Validation Methods
The following table summarizes the key characteristics and expected outcomes for each validation method.
| Method | Principle | Target Validated | Quantitative Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Direct binding to PHB or eIF4A | Thermal shift (ΔTm) | Label-free; confirms direct target engagement in intact cells. | Requires a specific antibody for detection; may not be suitable for all targets. |
| Co-Immunoprecipitation (Co-IP) & Western Blot | An antibody enriches a target protein and its interacting partners. FL3 disrupts the Akt-PHB interaction, leading to a reduced amount of co-precipitated Akt with PHB. | Disruption of Akt-PHB interaction | Relative band intensity of co-precipitated protein | Validates impact on protein-protein interactions; widely used technique. | Indirect measure of target engagement; relies on high-quality antibodies. |
| Cell Counting Kit-8 (CCK-8) Assay | Measures cell viability by the reduction of a tetrazolium salt by cellular dehydrogenases. | Downstream functional effect of target engagement | IC50 value | High-throughput; provides a functional readout of drug efficacy. | Does not directly confirm target engagement; can be influenced by off-target effects. |
Mandatory Visualization
Below are diagrams illustrating the FL3 signaling pathway and the experimental workflows for the discussed validation methods.
References
- 1. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The flavagline FL3 interferes with the association of Annexin A2 with the eIF4F initiation complex and transiently stimulates the translation of annexin A2 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Prohibitin Inhibitors: FL3 Flavagline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Prohibitin (PHB), a highly conserved intracellular protein, has emerged as a promising therapeutic target in oncology. Its involvement in crucial cellular processes such as cell proliferation, apoptosis, and signaling makes it an attractive molecule for anticancer drug development. This guide provides a comparative analysis of the synthetic flavagline FL3 and other prominent prohibitin inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential.
Overview of Prohibitin Inhibitors
Prohibitin inhibitors are a class of small molecules that bind to PHB, modulating its activity and triggering downstream cellular effects. Among the most studied are the flavaglines, a group of natural and synthetic compounds. This guide will focus on a comparative analysis of:
-
FL3: A synthetic flavagline derivative.
-
Rocaglamide A (Roc-A): A natural flavagline and a well-characterized prohibitin inhibitor.
-
Silvestrol: Another natural flavagline with potent anticancer properties.
-
Fluorizoline: A synthetic compound that also targets prohibitins.
Efficacy Comparison: In Vitro Cytotoxicity
The anticancer efficacy of these prohibitin inhibitors has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. The following tables summarize the available IC50 data for FL3, Rocaglamide A, and Fluorizoline.
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: IC50 Values of FL3 Flavagline in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| Urothelial Carcinoma Cells (T24, BIU-87, EJ) | Bladder Cancer | Not explicitly stated, but showed dominant inhibition | [1] |
| HL-60 | Leukemia | ~1 nM | [2] |
| HeLa | Cervical Cancer | ~1 nM | [2] |
FL3 has demonstrated potent inhibition of cell proliferation and viability at nanomolar concentrations[2].
Table 2: IC50 Values of Rocaglamide A (Roc-A) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | 9 nM (for wound healing assay) | [3] |
| General | Heat Shock Reporter | ~50 nM | [4] |
Rocaglamide A is a potent inhibitor of cancer cell proliferation, with activity in the nanomolar range[1].
Table 3: IC50 Values of Fluorizoline in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Primary CLL Cells (mean) | Chronic Lymphocytic Leukemia | 8.1 ± 0.6 | [5] |
| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | [6] |
| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | [6] |
Fluorizoline induces apoptosis in chronic lymphocytic leukemia cells in the low micromolar range[5][6].
Mechanisms of Action: Targeting Key Signaling Pathways
FL3 and other flavaglines, like Rocaglamide A, primarily exert their anticancer effects by binding to prohibitins 1 and 2 (PHB1 and PHB2). This interaction disrupts critical signaling pathways that drive cancer cell proliferation and survival.
The Raf-MEK-ERK Pathway
Rocaglamides have been shown to inhibit the Raf-MEK-ERK signaling cascade. By binding to PHB, they prevent the interaction between PHB and CRaf, a key step in the activation of this pathway. This inhibition ultimately leads to decreased cell proliferation[1].
The Akt/PHB Pathway
FL3 has been specifically shown to inhibit the interaction between Akt and PHB. Akt, a serine/threonine kinase, phosphorylates PHB, leading to its translocation to the mitochondria. By blocking this interaction, FL3 prevents PHB phosphorylation and its subsequent mitochondrial localization, ultimately resulting in cell cycle arrest[5][7].
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of prohibitin inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cells and to determine their IC50 values.
Workflow:
References
- 1. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Prohibitions in the meta-inflammatory response: a review [frontiersin.org]
- 5. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
FL3's Cardioprotective Efficacy In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo cardioprotective effects of the novel synthetic flavagline, FL3, against established and experimental cardioprotective agents. This analysis is supported by experimental data from murine models of cardiac injury, including ischemia-reperfusion (I/R) injury and doxorubicin-induced cardiotoxicity.
Comparative Efficacy of Cardioprotective Agents
The following tables summarize the in vivo efficacy of FL3 and its comparators in mouse models of myocardial ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity. The data highlights key functional and structural outcomes.
Myocardial Ischemia-Reperfusion (I/R) Injury Model
| Compound | Dosage | Key Outcomes | Reference |
| FL3 | 0.8 mg/kg/day | Ejection Fraction (EF): ~55% (vs. ~35% in vehicle) Fractional Shortening (FS): ~28% (vs. ~17% in vehicle) | [1][2] |
| Resveratrol | 1 mg/kg/day | Infarct Size Reduction: Significantly reduced compared to control | [3][4] |
| Carvedilol | N/A (Clinical data) | Ejection Fraction (EF) Improvement: Increased from 25% to 36% in patients with congestive heart failure | [5][6] |
Doxorubicin-Induced Cardiotoxicity Model
| Compound | Dosage | Key Outcomes | Reference |
| FL3 | Not yet reported | Data not yet available in this model. | |
| Dexrazoxane | 40 mg/kg weekly | Ejection Fraction (EF): Maintained at ~62% (vs. 51% in doxorubicin-only group) | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.
Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce myocardial ischemia followed by reperfusion in mice.
-
Anesthesia and Ventilation: Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane). The animal is then intubated and connected to a rodent ventilator to maintain respiration.
-
Thoracotomy: A left thoracotomy is performed to expose the heart. The pericardium is carefully opened to visualize the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: A suture is passed under the LAD artery and a slipknot is tied to occlude the artery, inducing ischemia. Successful occlusion is confirmed by the blanching of the myocardial tissue. Ischemia is typically maintained for 30-60 minutes.
-
Reperfusion: The slipknot is released to allow blood flow to return to the ischemic region, initiating the reperfusion phase.
-
Closure: The chest cavity is closed in layers, and the animal is allowed to recover.
-
Functional Assessment: Cardiac function is assessed at various time points post-surgery using echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
Infarct Size Measurement: At the end of the study, the heart is excised, and the infarct size is determined using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.
Murine Model of Doxorubicin-Induced Cardiotoxicity
This protocol outlines the induction of cardiotoxicity using the chemotherapeutic agent doxorubicin.
-
Drug Administration: Doxorubicin is administered to mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injections. The dosage and frequency of administration can vary depending on the desired severity of cardiotoxicity.
-
Monitoring: Animals are monitored for signs of toxicity, including weight loss and changes in activity.
-
Cardioprotective Agent Co-administration: The cardioprotective agent (e.g., Dexrazoxane) is administered according to the specific experimental design, which may involve pre-treatment, co-treatment, or post-treatment relative to doxorubicin administration.
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at specified intervals throughout the study to monitor changes in cardiac function, particularly the ejection fraction.
-
Histological Analysis: At the end of the study, hearts are collected for histological examination to assess for myocardial damage, fibrosis, and other pathological changes.
Echocardiography Protocol for Mice
Echocardiography is a non-invasive technique used to assess cardiac structure and function.
-
Anesthesia: The mouse is lightly anesthetized, typically with isoflurane, to minimize movement artifacts while maintaining near-physiological heart rates.
-
Preparation: The chest area is shaved, and the mouse is placed on a heated platform to maintain body temperature. ECG electrodes are attached to monitor heart rate.
-
Imaging: A high-frequency ultrasound probe is used to acquire images of the heart in various views (e.g., parasternal long-axis, short-axis).
-
Measurements: M-mode and B-mode images are used to measure left ventricular dimensions at end-diastole and end-systole. These measurements are then used to calculate ejection fraction (EF) and fractional shortening (FS). Doppler imaging can be used to assess blood flow dynamics.
Signaling Pathways and Mechanisms of Action
The cardioprotective effects of FL3 and its comparators are mediated by distinct signaling pathways.
FL3 Signaling Pathway in Cardioprotection
FL3 is known to exert its cardioprotective effects by targeting prohibitins (PHBs), scaffold proteins that play a crucial role in mitochondrial integrity and cell signaling.
Caption: FL3 binds to prohibitins, promoting STAT3 translocation to mitochondria, thereby inhibiting apoptosis and conferring cardioprotection.[8]
Dexrazoxane Signaling Pathway in Cardioprotection
Dexrazoxane is a clinically approved cardioprotective agent that functions primarily through iron chelation and inhibition of topoisomerase IIβ.
Caption: Dexrazoxane prevents doxorubicin-induced cardiotoxicity by chelating iron and inhibiting topoisomerase IIβ.
Carvedilol Signaling Pathway in Cardioprotection
Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity, which contributes to its cardioprotective effects.
Caption: Carvedilol exerts cardioprotection by blocking beta and alpha-1 adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Predictors of improvement in left ventricular ejection fraction with carvedilol for congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carvedilol improves left ventricular function and symptoms in chronic heart failure: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to FL3 Flavagline Activity and Potential Biomarkers in Cancer
This guide provides a comparative analysis of the synthetic flavagline FL3 and its alternatives, focusing on their anti-tumor activity, potential biomarkers, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a valuable resource for understanding the therapeutic potential and mechanism of action of this class of compounds.
Executive Summary
Flavaglines are a class of natural and synthetic compounds that have demonstrated potent anti-cancer properties. The synthetic flavagline, FL3, along with other members of this class like silvestrol and zotatifin (eFT226), primarily exert their effects by targeting two key cellular proteins: prohibitins (PHB1 and PHB2) and the eukaryotic initiation factor 4A (eIF4A) . By inhibiting these targets, flavaglines can induce cell cycle arrest, apoptosis, and senescence in cancer cells. This guide compares FL3 with other notable flavaglines, delves into potential biomarkers for predicting their activity, and provides an overview of key experimental protocols.
Comparative Analysis of Flavagline Activity
A direct head-to-head comparison of the cytotoxic activity of FL3, silvestrol, and zotatifin across a wide range of cancer cell lines under uniform experimental conditions is not extensively available in the public domain. However, based on existing research, we can compile and compare their reported 50% inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.
Table 1: Comparative IC50 Values of FL3 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (approx.) | Reference |
| Jurkat T cells | Leukemia | ~1 nM | [1] |
| HL60 | Leukemia | Not specified | Induces apoptosis[2] |
| HeLa | Cervical Cancer | Not specified | Induces apoptosis[2] |
| UCB T24 | Urothelial Carcinoma | Potent inhibitor | [2] |
| BIU | Urothelial Carcinoma | Potent inhibitor | [2] |
| Glioblastoma | Brain Cancer | Not specified | Inhibits proliferation and induces senescence[3] |
Table 2: Comparative IC50 Values of Silvestrol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Lung Cancer | 9.42 | [4] |
| HT-29 | Colon Cancer | 0.7 | [4] |
| HEK293T | Embryonic Kidney | 15.9 | [4] |
| Caki-2 | Kidney Cancer | 37.2 | [4] |
Table 3: Information on Zotatifin (eFT226)
Zotatifin is a synthetic flavagline derivative currently undergoing clinical trials. While specific IC50 values from pre-clinical studies are not as widely published in comparative formats, its mechanism of action is consistent with other flavaglines, targeting eIF4A.[5] Its cytotoxicity has been shown to be dependent on the levels of the P-glycoprotein efflux transporter, similar to silvestrol.[4]
Potential Biomarkers for FL3 Flavagline Activity
The identification of reliable biomarkers is crucial for predicting tumor response to flavagline treatment. Based on their mechanism of action, several potential biomarkers have been proposed.
Prohibitin (PHB1/PHB2) Expression
Rationale: Prohibitins are direct targets of FL3 and other flavaglines.[5] Overexpression of prohibitins has been observed in several cancers and is often associated with poor prognosis.[6] Therefore, high levels of PHB1 and PHB2 in tumors could indicate a greater number of available targets for flavaglines, potentially correlating with increased sensitivity.
Supporting Evidence: While the direct correlation between PHB expression levels and the degree of response to flavaglines is still an active area of research, the fundamental interaction supports its potential as a biomarker.
eIF4A Expression and Activity
Rationale: eIF4A, an RNA helicase, is another primary target of flavaglines.[5] It is a key component of the translation initiation complex, and its overexpression has been linked to increased translation of oncogenic proteins. Tumors with elevated eIF4A levels or activity may be more dependent on this factor for their growth and survival, making them more susceptible to eIF4A inhibitors like FL3.
Supporting Evidence: Overexpression of eIF4A has been documented in various cancers, and its inhibition has been shown to suppress tumor growth.[7] The degree of dependence of certain cancers on eIF4A-mediated translation suggests that its expression or activity could be a predictive biomarker.
NRF2 Pathway Activation
Rationale: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Recent studies have indicated that activation of the NRF2 pathway can confer resistance to eIF4A inhibitors.[8][9]
Supporting Evidence: In some cancer cells, constitutive activation of NRF2 has been linked to chemoresistance.[8] Therefore, the assessment of NRF2 activity or the expression of its downstream target genes (e.g., NQO1, HO-1) could serve as a biomarker for predicting resistance to flavaglines.[10][11]
Signaling Pathways and Experimental Workflows
FL3 Signaling Pathway
The following diagram illustrates the proposed mechanism of action for FL3 and other flavaglines, leading to their anti-cancer effects.
Caption: Mechanism of action of FL3 flavagline.
Experimental Workflow for Biomarker Validation
This diagram outlines a typical workflow for investigating and validating potential biomarkers for FL3 activity.
Caption: Workflow for validating FL3 biomarkers.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of flavaglines on cancer cells and to calculate IC50 values.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the flavagline compound (e.g., FL3) for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot for Biomarker Expression
This technique is used to detect and quantify the expression levels of protein biomarkers such as PHB1, eIF4A, and NRF2.
Methodology:
-
Protein Extraction: Lyse cells or tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PHB1, anti-eIF4A, or anti-NRF2).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
In Vitro eIF4A Helicase Assay
This assay measures the RNA unwinding activity of eIF4A and can be used to assess the inhibitory effect of flavaglines.
Methodology:
-
Substrate Preparation: Prepare a radiolabeled or fluorescently labeled double-stranded RNA (dsRNA) substrate.
-
Reaction Setup: In a reaction buffer containing ATP, incubate recombinant eIF4A protein with the dsRNA substrate in the presence or absence of the flavagline inhibitor.
-
Helicase Reaction: Initiate the unwinding reaction by incubating at an optimal temperature (e.g., 37°C) for a specific time.
-
Analysis: Separate the dsRNA from the unwound single-stranded RNA (ssRNA) using native polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: Visualize the RNA species by autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.[12][13]
Polysome Profiling
This technique is used to assess the effect of eIF4A inhibitors on global and specific mRNA translation. It separates mRNAs based on the number of ribosomes they are associated with.
Methodology:
-
Cell Lysis: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.[14][15]
-
Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a continuous sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This separates the lysate into fractions containing free mRNA, monosomes (mRNA with one ribosome), and polysomes (mRNA with multiple ribosomes).[14][15]
-
Fractionation and Monitoring: Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
RNA Extraction: Extract RNA from the collected fractions.
-
Analysis: Analyze the distribution of specific mRNAs across the gradient using techniques like RT-qPCR or RNA-sequencing to determine how their translation is affected by the eIF4A inhibitor.[15]
Conclusion
FL3 and other flavaglines represent a promising class of anti-cancer agents with a unique mechanism of action. Their activity is intrinsically linked to the cellular levels and activity of their primary targets, prohibitins and eIF4A. Consequently, the expression of these proteins, along with the status of resistance pathways like NRF2, holds significant potential as predictive biomarkers for treatment response. The experimental protocols outlined in this guide provide a framework for the continued investigation and clinical development of these compounds. Further head-to-head comparative studies will be invaluable in elucidating the precise therapeutic advantages of FL3 and its analogs in specific cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavagline analog FL3 induces cell cycle arrest in urothelial carcinoma cell of the bladder by inhibiting the Akt/PHB interaction to activate the GADD45α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavagline synthetic derivative induces senescence in glioblastoma cancer cells without being toxic to healthy astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavaglines as natural products targeting eIF4A and prohibitins: From traditional Chinese medicine to antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [open.bu.edu]
- 8. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biomarkers of NRF2 signalling: Current status and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 activity as a potential biomarker for the pan-epigenetic anticancer agent, RRx-001. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Eukaryotic Translation Initiation Factor 4AIII (eIF4AIII) Is Functionally Distinct from eIF4AI and eIF4AII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Polysome Profiling Analysis [bio-protocol.org]
- 15. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of STAT3 in FL3-Mediated Cardioprotection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the FL3-STAT3 signaling pathway in mediating cardioprotection against other prominent pathways, namely the Activating Transcription Factor 3 (ATF3) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling cascades and experimental workflows to facilitate a thorough understanding of their respective roles in cardiac protection.
Data Presentation: Comparative Analysis of Cardioprotective Efficacy
The following tables summarize quantitative data from studies investigating the cardioprotective effects of activating the FL3-STAT3 pathway and modulating the ATF3 and p38 MAPK pathways in various models of cardiac injury.
Table 1: FL3-Mediated STAT3 Activation in Cardioprotection
| Experimental Model | Treatment | Key Outcome Measures | Results | Reference |
| Ischemia-Reperfusion (Mouse) | FL3 Pretreatment | Infarct Size | Reduced infarct area compared to vehicle. | |
| Lactate Dehydrogenase (LDH) Release | Reduced serum LDH levels. | |||
| Ejection Fraction (EF) & Fractional Shortening (FS) | Increased EF and FS compared to vehicle group. | |||
| FL3 Post-treatment | Infarct Size | Significantly reduced infarct area. | ||
| Doxorubicin-Induced Cardiotoxicity (Cardiomyocytes) | FL3 | Cardiomyocyte Apoptosis | Protected cardiomyocytes from doxorubicin-induced apoptosis. | |
| STAT3 Phosphorylation (Tyr705) | Increased phosphorylation of STAT3. | |||
| FL3 + WP1066 (JAK2 Inhibitor) | Cardiomyocyte Protection & STAT3 Phosphorylation | Suppressed the protective effect of FL3 and STAT3 phosphorylation. |
Table 2: ATF3 in Cardioprotection
| Experimental Model | Intervention | Key Outcome Measures | Results | Reference |
| Pressure Overload (Aortic Banding) (Mouse) | ATF3 Knockout | Cardiac Hypertrophy, Fibrosis, EF, FS | Exacerbated cardiac hypertrophy and fibrosis; reduced EF and FS. | |
| Ischemia-Reperfusion (Rat) | Adenovirus-mediated ATF3 Overexpression | Cardiac Microvascular Perfusion, Hemodynamic Parameters | Restored microvascular function and improved hemodynamics. | |
| Oxidative Stress, TLR4/NF-κB Pathway | Ameliorated oxidative stress and inhibited TLR4/NF-κB activation. |
Table 3: p38 MAPK in Cardiac Injury and Protection
| Experimental Model | Intervention | Key Outcome Measures | Results | Reference |
| Ischemia-Reperfusion | p38α Deletion in Myofibroblasts | Cardiac Fibrosis | Reduced cardiac fibrosis in response to injury. | |
| Ischemia-Reperfusion | p38 Inhibition (SB203580) | Myocardial Injury | Administration during ischemia-reperfusion improved cardiac outcome. | |
| Hypertrophic Stimuli (in vitro) | p38α/β Inhibition (SB203580) | Cardiomyocyte Hypertrophy | Blocked hypertrophic growth. |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of cardioprotective signaling pathways.
Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood clotting.
-
Heart Excision: Rapidly excise the heart and immerse it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the aorta onto a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore the perfusion for a specified duration (e.g., 60-120 minutes).
-
Functional Assessment: Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Infarct Size Measurement: At the end of reperfusion, perfuse the heart with a vital stain such as 2,3,5-triphenyltetrazolium chloride (TTC). The viable tissue will stain red, while the infarcted tissue remains pale. The heart is then sectioned, and the infarct area is quantified as a percentage of the total ventricular area.
TUNEL Assay for Apoptosis Detection in Cardiac Tissue
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Tissue Preparation: Fix cardiac tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 5 µm).
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., fluorescein-dUTP), according to the manufacturer's instructions. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Visualization: Visualize the labeled nuclei using a fluorescence microscope. Counterstain with a nuclear stain like DAPI to visualize all nuclei.
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect and quantify the levels of specific proteins, in this case, the activated form of STAT3.
Procedure:
-
Protein Extraction: Lyse cultured cells or homogenized cardiac tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) for normalization.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: FL3-mediated STAT3 signaling pathway in cardioprotection.
Caption: ATF3 signaling pathway in cardioprotection.
Caption: Dual role of p38 MAPK signaling in the heart.
Experimental Workflow Diagram
Caption: General experimental workflow for validating cardioprotection.
Comparative Analysis of FMS-Like Tyrosine Kinase 3 (FLT3) Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase pivotal in normal hematopoiesis, has emerged as a significant therapeutic target in various malignancies.[1][2] Its role is most prominently established in acute myeloid leukemia (AML), where activating mutations are frequent and confer a poor prognosis.[2][3][4] However, the expression and clinical relevance of FLT3 extend to other hematological and solid tumors, warranting a comparative analysis to inform future research and drug development strategies. This guide provides a comprehensive comparison of FLT3 across different cancer subtypes, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Analysis of FLT3
FLT3 mRNA Expression Across Cancer Subtypes
Analysis of transcriptome data from The Cancer Genome Atlas (TCGA) reveals a wide range of FLT3 mRNA expression levels across various cancer types. As illustrated in the table below, Acute Myeloid Leukemia (LAML) exhibits the highest median expression, consistent with its well-documented dependence on FLT3 signaling.[5] In contrast, most solid tumors show significantly lower expression levels.
| Cancer Subtype | TCGA Abbreviation | Median mRNA Expression (TPM) |
| Acute Myeloid Leukemia | LAML | ~342[5] |
| Breast Invasive Carcinoma | BRCA | Low[1][6] |
| Colon Adenocarcinoma | COAD | Low[6] |
| Lung Adenocarcinoma | LUAD | Low[6] |
| Prostate Adenocarcinoma | PRAD | Low[6] |
| Adrenocortical Carcinoma | ACC | Very Low (<1)[7] |
| Uterine Carcinosarcoma | UCS | Very Low (<1)[8] |
TPM: Transcripts Per Million. Data sourced from UALCAN and The Human Protein Atlas.[5][6][7][8]
FLT3 Mutation Frequency in Cancer
Activating mutations in the FLT3 gene are a hallmark of AML, with internal tandem duplications (ITD) being the most common, followed by point mutations in the tyrosine kinase domain (TKD).[4] While less frequent, FLT3 mutations have also been identified in other hematological malignancies and some solid tumors.
| Cancer Subtype | FLT3-ITD Prevalence | FLT3-TKD Prevalence |
| Acute Myeloid Leukemia (AML) | ~20-25%[4] | ~5-10%[4] |
| Acute Lymphoblastic Leukemia (ALL) | Rare | Rare |
| Myelodysplastic Syndromes (MDS) | Low | Low |
| Colorectal Cancer | Reported[9] | Reported[9] |
Comparative Efficacy of FLT3 Inhibitors
The therapeutic landscape for FLT3-driven cancers is dominated by tyrosine kinase inhibitors (TKIs). Their efficacy, however, varies significantly between hematological malignancies and solid tumors.
| FLT3 Inhibitor | Cancer Type | Overall Response Rate (ORR) |
| Hematological Malignancies | ||
| Gilteritinib | Relapsed/Refractory FLT3-mutated AML | ~40% (Composite Complete Remission)[10] |
| Quizartinib | Relapsed/Refractory FLT3-ITD AML | High activity reported[11] |
| Midostaurin (with chemotherapy) | Newly Diagnosed FLT3-mutated AML | Significant improvement in overall survival[12] |
| Sorafenib (with chemotherapy) | Newly Diagnosed FLT3-ITD AML | Improved overall survival[13][14] |
| Solid Tumors | ||
| General FLT3 Inhibitors | Solid Tumors (basket) | 18.8%[12] |
| Sorafenib | FLT3-amplified Colorectal Cancer | Case report of clinical response |
Experimental Protocols
Immunohistochemistry (IHC) for FLT3 Protein Expression
This protocol outlines the general steps for detecting FLT3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.
- Rinse in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
- Allow slides to cool to room temperature.
3. Staining:
- Wash slides in a wash buffer (e.g., PBS or TBS).
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Apply a blocking serum to prevent non-specific antibody binding.
- Incubate with a primary antibody specific for FLT3 at an optimized dilution overnight at 4°C.
- Wash slides.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash slides.
- Develop the signal using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB).
- Counterstain with hematoxylin.
4. Dehydration and Mounting:
- Dehydrate slides through a graded ethanol series.
- Clear in xylene.
- Mount with a permanent mounting medium.
Note: This is a generalized protocol. Optimization of incubation times, antibody concentrations, and antigen retrieval methods is crucial for specific antibodies and tissue types.
Quantitative Real-Time PCR (RT-qPCR) for FLT3 mRNA Expression
This protocol describes the quantification of FLT3 mRNA levels using SYBR Green-based RT-qPCR.
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cells or tissues using a suitable kit.
- Assess RNA quality and quantity.
- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
2. qPCR Reaction Setup:
- Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for FLT3, and nuclease-free water.
- Add the cDNA template to the reaction mix.
- Include no-template controls (NTCs) to check for contamination.
3. qPCR Cycling and Data Analysis:
- Perform qPCR using a real-time PCR instrument with a standard cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Include a melt curve analysis to verify the specificity of the amplified product.
- Determine the quantification cycle (Cq) values for each sample.
- Calculate the relative expression of FLT3 using the ΔΔCq method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Note: Primer design and validation are critical for accurate and reliable RT-qPCR results.[15]
Mandatory Visualization
FLT3 Signaling Pathway in Cancer
References
- 1. High FLT3 expression indicates favorable prognosis and correlates with clinicopathological parameters and immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence and Clinical Significance of FLT3 Mutation Status in Acute Myeloid Leukemia Patients: A Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study [mdpi.com]
- 6. Expression of FLT3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. UALCAN [ualcan.path.uab.edu]
- 8. UALCAN [ualcan.path.uab.edu]
- 9. FLT3 - My Cancer Genome [mycancergenome.org]
- 10. youtube.com [youtube.com]
- 11. Evaluation of the CD123 Expression and FLT3 Gene Mutations in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. research.sahmri.org.au [research.sahmri.org.au]
- 14. research.monash.edu [research.monash.edu]
- 15. youtube.com [youtube.com]
Assessing the Therapeutic Index of FL3 Flavagline for Urothelial Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic index of FL3, a synthetic flavagline, in the context of urothelial carcinoma. Through an objective comparison with established chemotherapeutic agents, supported by experimental data, this document aims to inform researchers, scientists, and drug development professionals on the potential of FL3 as a novel therapeutic agent.
Executive Summary
FL3, a synthetic derivative of the flavagline class of natural products, has demonstrated significant preclinical activity against urothelial carcinoma of the bladder (UCB). Experimental evidence indicates that FL3 inhibits the proliferation of UCB cells both in vitro and in vivo with a favorable safety profile, suggesting a promising therapeutic index. Its mechanism of action, centered on the inhibition of the Akt/PHB signaling pathway, offers a distinct approach compared to traditional cytotoxic agents. This guide presents available quantitative and qualitative data to facilitate a comparative analysis of FL3 against standard-of-care chemotherapeutics.
Quantitative Data Comparison
In Vitro Cytotoxicity
While specific IC50 values for FL3 in urothelial carcinoma cell lines and normal bladder epithelial cells are not publicly available in the primary literature, a key study notes that FL3 exhibited potent, dose- and time-dependent inhibition of cell viability in three UCB cell lines (T24, BIU-87, and EJ). Crucially, the same study reported that FL3 demonstrated less cytotoxicity to the normal bladder uroepithelial cell line SV-HUC-1 when compared to paclitaxel[1]. This qualitative assessment suggests a favorable therapeutic window for FL3.
For comparison, the following table summarizes the IC50 values for standard chemotherapeutic agents in various urothelial carcinoma cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | T24 | 3.49 | [2] |
| Cisplatin | T24 | Moderate Sensitivity | |
| HT-1376 | Resistant | ||
| TCCSUP | Sensitive | ||
| Doxorubicin | Multiple | Varies |
In Vivo Efficacy and Safety of FL3 in a Urothelial Carcinoma Xenograft Model
In a preclinical in vivo model using UCB tumor xenografts, FL3 demonstrated significant antitumor efficacy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Notes |
| Control | ~1000 | ~0.8 | - |
| FL3 (10 mg/kg) | ~400 | ~0.3 | P < 0.001 vs. Control |
Data extracted from graphical representations in Yuan et al., 2018.
Importantly, the study reported no significant changes in the body weight of the mice treated with FL3, and histological analysis of major organs (heart, kidney, liver, and lung) showed no apparent damage, indicating a good safety profile at the effective dose.
Mechanism of Action of FL3 Flavagline
FL3 exerts its anticancer effects through a distinct signaling pathway. It directly targets Prohibitin 1 (PHB), a protein implicated in cell survival and proliferation.
Signaling Pathway of FL3 in Urothelial Carcinoma Cells
Caption: FL3 signaling pathway in urothelial carcinoma cells.
The binding of FL3 to PHB inhibits the interaction between Akt and PHB, preventing Akt-mediated phosphorylation of PHB. This leads to a decrease in the localization of PHB in the mitochondria. The inhibition of PHB function results in the upregulation of the Growth Arrest and DNA Damage-inducible alpha (GADD45α) gene, which in turn induces cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation[1]. Notably, in urothelial carcinoma cells, FL3 did not significantly induce apoptosis[1].
Comparison with Alternative Therapies
| Feature | FL3 Flavagline | Paclitaxel | Cisplatin | Doxorubicin |
| Mechanism of Action | Inhibits Akt/PHB interaction, upregulates GADD45α, leading to G2/M arrest. | Stabilizes microtubules, leading to mitotic arrest. | Forms DNA cross-links, inhibiting DNA synthesis and function. | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals. |
| Cellular Target | Prohibitin 1 (PHB) | β-tubulin | DNA | DNA, Topoisomerase II |
| Reported Side Effects (Preclinical/Clinical) | No overt toxicity observed in a mouse xenograft model. | Myelosuppression, neuropathy, alopecia. | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression. | Cardiotoxicity, myelosuppression, nausea, alopecia. |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (CCK-8)
The in vitro cytotoxic effects of FL3 and comparator drugs are determined using the Cell Counting Kit-8 (CCK-8) assay.
Experimental Workflow for CCK-8 Assay
Caption: Workflow for determining cell viability using the CCK-8 assay.
Protocol:
-
Urothelial carcinoma cells and normal bladder epithelial cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
The culture medium is replaced with fresh medium containing various concentrations of FL3 or a comparator drug.
-
After incubation for 24, 48, or 72 hours, 10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
The effect of FL3 on the cell cycle distribution of urothelial carcinoma cells is analyzed by flow cytometry using propidium iodide (PI) staining.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Protocol:
-
Urothelial carcinoma cells are treated with FL3 at a specified concentration for 24 hours.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing.
-
Fixed cells are incubated at -20°C for at least 2 hours.
-
Cells are washed with PBS to remove the ethanol.
-
Cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
Conclusion
The available preclinical data suggests that FL3 flavagline is a promising candidate for the treatment of urothelial carcinoma. Its distinct mechanism of action, potent in vivo efficacy, and favorable safety profile in animal models point towards a potentially high therapeutic index. The observed lower cytotoxicity towards normal bladder cells compared to a standard chemotherapeutic agent further strengthens this potential. However, to fully quantify the therapeutic index and to further validate its clinical potential, future studies should focus on determining the specific IC50 values of FL3 in a broader range of urothelial carcinoma and normal cell lines, as well as comprehensive in vivo toxicology studies. This guide provides a foundational comparison that underscores the need for continued investigation into FL3 as a novel therapeutic strategy for urothelial carcinoma.
References
A Comparative Guide to FL3 Flavagline in Drug Interaction Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic flavagline FL3 in combination with other therapeutic agents. The focus is on its synergistic and protective interactions, supported by experimental data and detailed methodologies.
FL3 Flavagline and Doxorubicin: A Cardioprotective Combination
FL3 has demonstrated a significant protective effect against the cardiotoxicity often associated with the chemotherapy drug doxorubicin. This interaction is a key area of study, showcasing the potential of FL3 to improve the safety profile of existing anticancer treatments.
Comparative Effects on Cardiomyocytes
The following table summarizes the effects of Doxorubicin alone versus its combination with FL3 on cardiomyocytes, based on in vitro studies.
| Treatment Group | Key Observations | Quantitative Data (in H9c2 cardiomyocytes) |
| Doxorubicin (1µM) | - Induces apoptosis in cardiomyocytes.[1] - Promotes the translocation of Prohibitin 1 (PHB1) and phosphorylated STAT3 to the nucleus.[1][2] | - Significant increase in nuclear phosphorylated STAT3 levels compared to control.[2] |
| FL3 (100 nM) + Doxorubicin (1µM) | - Protects cardiomyocytes from doxorubicin-induced apoptosis.[1][3] - Induces the translocation of PHB1 and phosphorylated STAT3 to the mitochondria, counteracting doxorubicin's effect.[1][2] | - Reduces the doxorubicin-induced elevation of nuclear phosphorylated STAT3 levels.[2] - Increases the level of phosphorylated STAT3 in the mitochondria.[1][2] |
| FL3 (100 nM) alone | - Promotes the translocation of PHB1 to the mitochondria.[1][2] - Induces the phosphorylation of STAT3.[1][2][4] | - Maximum STAT3 phosphorylation reached within 15 minutes of treatment.[4] |
Signaling Pathway of FL3-Mediated Cardioprotection
The protective effect of FL3 against doxorubicin-induced cardiotoxicity is mediated through the STAT3 signaling pathway. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of FL3's cardioprotective effect against doxorubicin toxicity.
FL3 Flavagline in Glioblastoma: A Potential Combination Therapy
While direct interaction studies with the standard-of-care glioblastoma drug, temozolomide, are not yet published, research suggests FL3 as a promising candidate for combination therapies in this cancer type. FL3 has been shown to inhibit cell proliferation and induce senescence in glioblastoma cells under both normal and hypoxic conditions, without affecting healthy human brain astrocytes. These findings support the potential for using FL3 in conjunction with other chemotherapeutic agents to enhance treatment efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the FL3 and doxorubicin interaction studies.
Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyocytes.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For experiments, cells are treated with FL3 (100 nM), doxorubicin (1µM), or a combination of both. A vehicle control (DMSO) is also used.
Western Blot Analysis for Protein Phosphorylation and Expression
-
Objective: To quantify the levels of total and phosphorylated proteins (e.g., STAT3) in different cellular fractions.
-
Procedure:
-
After treatment, cells are harvested and lysed.
-
Cellular fractions (nuclear and mitochondrial) are separated using a series of centrifugation steps.
-
Protein concentrations in the lysates are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-PHB1).
-
After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) system, and band intensities are quantified using densitometry software.
-
Confocal Microscopy for Protein Localization
-
Objective: To visualize the subcellular localization of proteins (e.g., PHB1).
-
Procedure:
-
H9c2 cells are grown on glass coverslips and subjected to the different treatments.
-
Cells are fixed with 4% paraformaldehyde.
-
For mitochondrial staining, cells are incubated with MitoTracker Red.
-
Cells are permeabilized and then incubated with a primary antibody against the protein of interest (e.g., anti-PHB1).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a confocal laser scanning microscope.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for studying the interaction between FL3 and doxorubicin in cardiomyocytes.
Caption: General experimental workflow for FL3 and doxorubicin interaction studies.
References
- 1. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity | PLOS One [journals.plos.org]
- 3. FL3, a Synthetic Flavagline and Ligand of Prohibitins, Protects Cardiomyocytes via STAT3 from Doxorubicin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for FL3 (Flavagline)
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
FL3, a synthetic flavagline, represents a class of compounds with significant biological activity, including potential anticancer and cardioprotective properties. Due to its bioactive nature, and in the absence of a specific Safety Data Sheet (SDS), FL3 and its associated waste must be managed as a hazardous and potentially cytotoxic substance. Adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel and the environment.
This guide provides a comprehensive framework for the proper disposal of FL3, drawing upon established best practices for handling cytotoxic and hazardous chemical waste.
Personal Protective Equipment (PPE): The First Line of Defense
When handling FL3 in any form—solid, liquid, or as contaminated material—the use of appropriate personal protective equipment is mandatory. This includes:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A dedicated lab coat, preferably disposable or a non-disposable coat that is regularly decontaminated.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powdered form or if there is a risk of aerosolization.
Waste Segregation and Container Management: A Critical Step
Proper segregation of waste at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.
Solid Waste: All solid materials contaminated with FL3 should be disposed of in a designated hazardous waste container lined with a red "cytotoxic" waste bag. This includes:
-
Contaminated gloves, bench paper, and other disposable lab supplies.
-
Empty vials or containers that held FL3.
-
Contaminated pipette tips and other plasticware.
Liquid Waste: Aqueous and solvent-based solutions containing FL3 must be collected in clearly labeled, leak-proof, and chemically resistant containers.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("FL3 (flavagline)"), the solvent composition, and the approximate concentration of FL3.
-
Incompatible Wastes: Do not mix FL3 waste with other incompatible chemical waste streams.
Sharps Waste: Any sharps, such as needles, syringes, or razor blades, contaminated with FL3 must be placed in a puncture-resistant sharps container that is clearly labeled as "Cytotoxic Sharps Waste."[1]
Disposal and Decontamination Procedures
The primary and recommended method for the final disposal of FL3 and its associated waste is incineration at a licensed hazardous waste facility.[2] This high-temperature process ensures the complete destruction of the cytotoxic compound.
Chemical Decontamination: While chemical inactivation can be effective for some cytotoxic drugs, there is no specific published data on a validated chemical neutralization protocol for FL3.[3] Using generic oxidizing agents like sodium hypochlorite (bleach) or potassium permanganate is not recommended without specific validation, as it could potentially lead to incomplete degradation or the formation of other hazardous byproducts.[3] Therefore, incineration remains the safest and most reliable disposal method.
Spill Management: In the event of a spill, the area should be immediately secured and decontaminated by trained personnel wearing appropriate PPE.
-
Cover the spill with absorbent material.
-
Gently apply a deactivating solution if a validated one is available. In its absence, use a suitable solvent to clean the area, collecting all materials as hazardous waste.
-
Clean the spill area with a detergent solution and then rinse with water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
The following table summarizes the key disposal information for FL3, based on general guidelines for cytotoxic compounds.
| Waste Type | Container | Disposal Method |
| Solid Waste | Red "Cytotoxic" waste bag in a labeled container | Incineration by a licensed hazardous waste facility |
| Liquid Waste | Labeled, leak-proof, chemically resistant bottle | Incineration by a licensed hazardous waste facility |
| Sharps Waste | Puncture-resistant, labeled "Cytotoxic Sharps" | Incineration by a licensed hazardous waste facility |
| Contaminated Glassware | Designated, labeled container for broken glass | Decontaminate if possible, otherwise dispose as solid waste |
Experimental Protocols: A General Framework
In the absence of specific protocols for FL3, the following general steps for handling and disposal should be integrated into your laboratory's Standard Operating Procedures (SOPs):
-
Preparation: Before working with FL3, ensure all necessary PPE is available and a designated waste collection area is established.
-
Handling: All manipulations of FL3 should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
-
Waste Collection: As waste is generated, immediately place it into the appropriate, labeled hazardous waste container. Do not allow waste to accumulate on benchtops.
-
Waste Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
FL3 Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of FL3 waste.
Caption: Workflow for the safe segregation and disposal of FL3 waste.
Disclaimer: The information provided in this guide is based on general best practices for handling cytotoxic and hazardous materials. It is essential to consult your institution's specific guidelines and your Environmental Health and Safety (EHS) department for complete and compliant disposal procedures. Always prioritize safety and regulatory compliance in your laboratory operations.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
